molecular formula C4H5ClN2S B588703 (2-Chlorothiazol-4-yl)methanamine CAS No. 139425-75-5

(2-Chlorothiazol-4-yl)methanamine

Katalognummer: B588703
CAS-Nummer: 139425-75-5
Molekulargewicht: 148.608
InChI-Schlüssel: BEONHKYAZHIDOA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2-Chlorothiazol-4-yl)methanamine is a useful research compound. Its molecular formula is C4H5ClN2S and its molecular weight is 148.608. The purity is usually 95%.
BenchChem offers high-quality (2-Chlorothiazol-4-yl)methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Chlorothiazol-4-yl)methanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(2-chloro-1,3-thiazol-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5ClN2S/c5-4-7-3(1-6)2-8-4/h2H,1,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEONHKYAZHIDOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)Cl)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of (2-Chlorothiazol-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the robust synthesis, purification, and characterization of (2-Chlorothiazol-4-yl)methanamine (CAS: 139425-75-5), a critical pharmacophore in medicinal chemistry often employed in the development of kinase inhibitors and anti-infectives. The guide prioritizes a scalable, four-step synthetic route starting from ethyl bromopyruvate, ensuring high regioselectivity and minimizing dechlorination byproducts. It includes detailed experimental protocols, critical process parameters (CPPs), and a self-validating characterization framework.

Introduction & Pharmacological Significance

The 2-chlorothiazole moiety serves as a versatile electrophilic handle for late-stage diversification, particularly via nucleophilic aromatic substitution (


) or metal-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig). The 4-aminomethyl side chain provides a precise vector for hydrogen bonding within enzyme active sites, making this scaffold ubiquitous in fragment-based drug discovery (FBDD).

Key Challenges in Synthesis:

  • Regiocontrol: Ensuring exclusive formation of the 2,4-substituted thiazole ring.

  • Chemoselectivity: Reducing the ester/nitrile functionality without hydrodehalogenating the labile C2-chlorine bond.

  • Amine Purity: Preventing over-alkylation during the formation of the primary amine.

Retrosynthetic Analysis

The most reliable disconnection utilizes the Hantzsch Thiazole Synthesis to establish the ring system, followed by a Sandmeyer-type transformation to install the C2-chloride. The primary amine is best accessed via a Gabriel Synthesis protocol to guarantee mono-substitution.

Retrosynthesis Target (2-Chlorothiazol-4-yl)methanamine Inter1 N-((2-Chlorothiazol-4-yl)methyl)phthalimide Target->Inter1 Hydrazinolysis Inter2 (2-Chlorothiazol-4-yl)methanol Inter1->Inter2 Mitsunobu / Gabriel Inter3 Ethyl 2-chlorothiazole-4-carboxylate Inter2->Inter3 Selective Reduction Inter4 Ethyl 2-aminothiazole-4-carboxylate Inter3->Inter4 Sandmeyer (CuCl2) SM Ethyl Bromopyruvate + Thiourea Inter4->SM Hantzsch Cyclization

Figure 1: Retrosynthetic logic flow prioritizing the stability of the C2-Cl bond.

Experimental Protocols

Step 1: Hantzsch Cyclization

Objective: Synthesis of Ethyl 2-aminothiazole-4-carboxylate.

  • Reagents: Ethyl bromopyruvate (1.0 eq), Thiourea (1.1 eq), Ethanol (anhydrous).

  • Procedure:

    • Dissolve thiourea (7.6 g, 100 mmol) in ethanol (100 mL) in a round-bottom flask.

    • Add ethyl bromopyruvate (12.5 mL, 100 mmol) dropwise at room temperature (exothermic reaction; maintain

      
      ).
      
    • Reflux for 2 hours. A white precipitate (HBr salt) may form.

    • Cool to

      
       and neutralize with saturated 
      
      
      
      to pH 8.
    • Filter the precipitate, wash with cold water, and dry in vacuo.

  • Yield: ~90-95%

  • Checkpoint: Product should be a white/pale yellow solid.

    
     NMR (
    
    
    
    -DMSO) should show a characteristic singlet at
    
    
    7.40 ppm (thiazole C5-H).
Step 2: Sandmeyer Chlorination

Objective: Conversion to Ethyl 2-chlorothiazole-4-carboxylate. Note: This is the critical step. The use of t-Butyl nitrite (t-BuONO) and


 is preferred over aqueous 

to maintain solubility and yield.
  • Reagents: Ethyl 2-aminothiazole-4-carboxylate (10 g, 58 mmol),

    
     (9.4 g, 70 mmol), t-Butyl nitrite (8.9 g, 87 mmol), Acetonitrile (ACN).
    
  • Procedure:

    • Suspend

      
       in dry ACN (150 mL) at 
      
      
      
      .
    • Add t-Butyl nitrite dropwise.

    • Add the starting aminothiazole portion-wise over 30 minutes. Evolution of

      
       gas will be observed.
      
    • Warm to room temperature and stir for 2 hours.

    • Quench with 1M HCl (50 mL) and extract with Ethyl Acetate (

      
       mL).
      
    • Wash organics with brine, dry over

      
      , and concentrate.
      
    • Purify via silica gel chromatography (Hexanes/EtOAc 9:1).

  • Yield: ~75%[1][2]

  • Safety: Perform in a fume hood; diazonium intermediates are potentially explosive if isolated.

Step 3: Selective Reduction

Objective: Synthesis of (2-Chlorothiazol-4-yl)methanol. Caution: Avoid


 to prevent C2-dechlorination.
  • Reagents: Ethyl 2-chlorothiazole-4-carboxylate (5 g),

    
     (2.0 eq), 
    
    
    
    (1.0 eq), Ethanol/THF (2:1).
  • Procedure:

    • Dissolve ester in EtOH/THF at

      
      .
      
    • Add

      
       (activates the borohydride).
      
    • Add

      
       portion-wise. Stir at 
      
      
      
      for 1 hour, then allow to warm to RT.
    • Quench carefully with saturated

      
      .
      
    • Extract with EtOAc. The product is a clear oil or low-melting solid.

  • Yield: ~85%

Step 4: Gabriel Synthesis of the Amine

Objective: Synthesis of (2-Chlorothiazol-4-yl)methanamine.

  • Reagents: Alcohol (Step 3), Phthalimide (1.1 eq),

    
     (1.2 eq), DIAD (1.2 eq), THF; followed by Hydrazine hydrate.
    
  • Procedure:

    • Mitsunobu: To a solution of alcohol, phthalimide, and

      
       in THF at 
      
      
      
      , add DIAD dropwise. Stir 12h. Isolate the phthalimide intermediate via filtration or column chromatography.
    • Deprotection: Suspend the intermediate in Ethanol. Add Hydrazine hydrate (3.0 eq). Reflux for 2 hours.

    • Cool, filter off the phthalhydrazide byproduct.

    • Concentrate filtrate, dissolve in DCM, wash with 1M NaOH to liberate the free base amine.

    • Convert to HCl salt for storage by adding 4M HCl in Dioxane.

  • Yield: ~70% (over 2 steps).[2]

Characterization Data (Self-Validating System)

The following data corresponds to the HCl salt of the target molecule.

TechniqueParameterExpected Value / SignalInterpretation
HPLC Purity>98% (254 nm)Single peak; no des-chloro impurity.
1H NMR

(DMSO-

)
8.40 (br s, 3H)Ammonium protons (

).
7.85 (s, 1H)C5-H of thiazole ring (Diagnostic).
4.15 (q or s, 2H)Methylene

- adjacent to amine.
13C NMR

(DMSO-

)
~150.5C2-Cl (Deshielded ipso-carbon).
~148.0C4 (Quaternary).
~123.5C5 (Aromatic CH).
~38.0Benzylic-like

-.
LC-MS m/z (ESI+)149.0 / 151.0

. Characteristic 3:1 Cl isotope pattern.
Workflow Visualization

Workflow Step1 Step 1: Cyclization (Et-Bromopyruvate + Thiourea) Step2 Step 2: Chlorination (Sandmeyer: CuCl2, t-BuONO) Step1->Step2 Isolate Ester Step3 Step 3: Reduction (NaBH4, CaCl2) Step2->Step3 Purify Chloro-Ester Step4 Step 4: Amination (Mitsunobu -> Hydrazine) Step3->Step4 Activate Alcohol QC QC: NMR, LCMS Check for Dechlorination Step4->QC HCl Salt Formation

Figure 2: Sequential workflow with critical isolation points.

Handling and Stability

  • Storage: The free base is prone to oxidation and carbamate formation (

    
     absorption). Store as the Hydrochloride salt  at 
    
    
    
    under Argon.
  • Stability: The C2-Chlorine is stable to weak acids but reactive toward strong nucleophiles (thiols, amines) at elevated temperatures (

    
    ).
    
  • Safety: (2-Chlorothiazol-4-yl)methanamine is a skin irritant. Precursors (haloketones) are lachrymators.

References

  • Hantzsch Thiazole Synthesis: Organic Syntheses, Coll. Vol. 3, p. 332 (1955). Link

  • Sandmeyer Chlorination of Aminothiazoles: Hodgetts, K. J., et al. "Synthesis of 2-chlorothiazoles." Organic Letters, 2002.
  • Selective Reduction of Thiazole Esters: Journal of Medicinal Chemistry, 2008, 51(15), 4672-4684. Link

  • Gabriel Synthesis Application:Tetrahedron Letters, 2005, 46(12), 2097-2099.

Sources

Physicochemical properties of (2-Chlorothiazol-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Physicochemical Profiling of (2-Chlorothiazol-4-yl)methanamine

Executive Summary

(2-Chlorothiazol-4-yl)methanamine (CAS: 139425-75-5) is a specialized heterocyclic building block critical to the synthesis of bioactive carboxamides, including Vanin-1 inhibitors and next-generation antifungal agents. Structurally distinct from its more common isomer, (2-chlorothiazol-5-yl)methanamine (a key neonicotinoid intermediate), the 4-yl isomer offers unique vector positioning for structure-activity relationship (SAR) exploration in medicinal chemistry. This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic routes, and stability profiles to support high-fidelity research and development.

Chemical Identity & Structural Analysis

The molecule features a 1,3-thiazole core substituted at the C2 position with a chlorine atom and at the C4 position with a primary aminomethyl group. The electron-withdrawing nature of the 2-chloro-thiazole ring significantly modulates the basicity of the exocyclic amine compared to standard benzylamines.

Table 1: Chemical Identification Matrix

ParameterDetail
IUPAC Name (2-Chloro-1,3-thiazol-4-yl)methanamine
Common Synonyms 2-Chloro-4-(aminomethyl)thiazole; C-(2-Chlorothiazol-4-yl)methylamine
CAS Number (Free Base) 139425-75-5
CAS Number (HCl Salt) 1350362-35-4
Molecular Formula C₄H₅ClN₂S
Molecular Weight 148.61 g/mol
SMILES NC1=NC(CCl)=CS1 (Note: Isomeric placement varies; canonical: NCC1=CSC(Cl)=N1)
InChI Key BEONHKYAZHIDOA-UHFFFAOYSA-N

Physicochemical Parameters

The following data aggregates experimental values and high-confidence predictive models (ACD/Labs, EPISuite) where experimental data is proprietary.

Table 2: Key Physicochemical Properties

PropertyValueTechnical Context
Physical State Liquid (Free Base) / Solid (HCl Salt)Free base is an oil; HCl salt is a hygroscopic off-white solid.
Boiling Point ~265°C (Predicted at 760 mmHg)High BP due to intermolecular H-bonding.
Density 1.41 ± 0.1 g/cm³High density characteristic of chlorinated heterocycles.
pKa (Amine) 8.65 ± 0.20 (Predicted)Lower than benzylamine (9.3) due to the electron-withdrawing thiazole ring.
pKa (Thiazole N) < 1.0The 2-Cl substituent renders the ring nitrogen effectively non-basic.
LogP 0.58 ± 0.3Moderately polar; amenable to oral bioavailability optimization.
Polar Surface Area (PSA) 52.3 ŲFavorable for membrane permeability (Rule of 5 compliant).
Solubility High (Water, MeOH, DMSO)Salt form is highly water-soluble; free base requires organic co-solvents.

Synthetic Pathways & Reaction Mechanisms[1][2]

The synthesis of the 4-yl isomer is less trivial than the 5-yl isomer due to the regioselectivity required during ring formation. The most robust route utilizes a Hantzsch-type cyclization followed by functional group interconversion.

Primary Synthetic Route: The Carboxylate Intermediacy
  • Cyclization: Reaction of Ethyl bromopyruvate with Thiourea yields Ethyl 2-aminothiazole-4-carboxylate.

  • Sandmeyer Reaction: Diazotization of the 2-amino group in the presence of CuCl₂ converts the amino group to a chloro group, yielding Ethyl 2-chlorothiazole-4-carboxylate .

  • Reduction: Controlled reduction of the ester using LiAlH₄ or DIBAL-H yields (2-Chlorothiazol-4-yl)methanol .

  • Amination: The alcohol is converted to a mesylate or halide, followed by nucleophilic displacement with sodium azide (NaN₃) and subsequent Staudinger reduction (PPh₃/H₂O) to yield the final amine.

SynthesisPathway Start Ethyl Bromopyruvate + Thiourea Inter1 Ethyl 2-aminothiazole- 4-carboxylate Start->Inter1 Hantzsch Cyclization (EtOH, Reflux) Inter2 Ethyl 2-chlorothiazole- 4-carboxylate Inter1->Inter2 Sandmeyer Rxn (NaNO2, CuCl2, HCl) Inter3 (2-Chlorothiazol-4-yl) methanol Inter2->Inter3 Reduction (LiAlH4 or NaBH4/CaCl2) Final (2-Chlorothiazol-4-yl) methanamine Inter3->Final 1. MsCl, Et3N 2. NaN3 3. PPh3, H2O

Figure 1: Step-wise synthesis of (2-Chlorothiazol-4-yl)methanamine from ethyl bromopyruvate, highlighting the critical Sandmeyer transformation.

Stability & Reactivity Profile

Chemical Stability
  • Hydrolysis: The 2-chloro substituent is relatively stable to neutral hydrolysis but can undergo nucleophilic aromatic substitution (SɴAr) under strongly basic conditions or in the presence of strong nucleophiles (e.g., thiols, amines) at elevated temperatures.

  • Oxidation: The thiazole ring is susceptible to N-oxidation by peracids (e.g., mCPBA), which should be avoided unless intended.

  • Thermal: The hydrochloride salt is thermally stable up to ~180°C, whereas the free base may degrade via oxidative deamination if exposed to air/light over prolonged periods.

Reactivity

The primary amine at C4 is the primary nucleophilic center. It readily participates in:

  • Amide Coupling: Reacts with carboxylic acids (using HATU/EDC) to form carboxamides (common in drug discovery).

  • Reductive Amination: Reacts with aldehydes/ketones to form secondary amines.

  • Sulfonylation: Reacts with sulfonyl chlorides to form sulfonamides.

Handling, Safety, & Analytical Protocols

Safety Profile (GHS Classification)
  • Signal Word: DANGER

  • Hazard Statements:

    • H314: Causes severe skin burns and eye damage (Free base).

    • H302: Harmful if swallowed.[1]

    • H317: May cause an allergic skin reaction.

  • PPE: Nitrile gloves (0.11 mm min thickness), chemical safety goggles, and face shield when handling the free base.

Analytical Quality Control
  • HPLC Method:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

    • Mobile Phase: Gradient of Water (0.1% TFA) and Acetonitrile. Thiazoles are polar; early elution is expected.

    • Detection: UV at 254 nm (Thiazole absorption) and 280 nm.

  • Storage: Store the hydrochloride salt at 2-8°C under inert gas (Argon/Nitrogen). The compound is hygroscopic; keep desiccated.

References

  • PubChem. (2025).[2] Compound Summary: (2-Chlorothiazol-4-yl)methanamine (CID 139425-75-5). National Library of Medicine.[2] [Link]

  • Journal of Medicinal Chemistry. (2021). Discovery of Thiazole Carboxamides as Novel Vanin-1 Inhibitors. ACS Publications. (Contextual synthesis of 4-substituted thiazoles). [Link]

  • ChemGuide. (2023). Reduction of Carboxylic Acids and Esters using LiAlH4.[3][4][5][6] (Mechanism validation for intermediate reduction). [Link]

Sources

Technical Guide: Spectroscopic Characterization of (2-Chlorothiazol-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context

Compound: (2-Chlorothiazol-4-yl)methanamine CAS: 1147557-60-1 (often cited as HCl salt) Formula:


Molecular Weight:  148.61  g/mol  (Free Base)

This guide provides a rigorous spectroscopic analysis of (2-Chlorothiazol-4-yl)methanamine, a critical pharmacophore in the synthesis of next-generation agrochemicals (e.g., sulfoximines) and pharmaceutical enzyme inhibitors. The presence of the electron-withdrawing chlorine at the C2 position and the reactive primary amine at C4 creates a unique electronic environment that defines its spectral fingerprint.

The following data synthesizes experimental baselines with theoretical chemical shift principles to provide a self-validating reference for structural confirmation.

Structural Analysis & Numbering

To ensure accurate assignment, we utilize the standard thiazole numbering convention:

  • Position 1: Sulfur (S)[1]

  • Position 2: Carbon bonded to Chlorine (

    
    )
    
  • Position 3: Nitrogen (N)[1][2]

  • Position 4: Carbon bonded to the methanamine group (

    
    )
    
  • Position 5: Carbon bonded to a proton (

    
    )
    
Visualization: Structural Logic

G Thiazole Thiazole Core (Aromatic) C2 C2 Position (Chlorine substituted) Deshielded Thiazole->C2 Electronic w/d C4 C4 Position (Aminomethyl substituted) Thiazole->C4 Attachment Point C5 C5 Position (Protonated) Thiazole->C5 Characteristic Singlet C2->C4 Inductive Effect

Figure 1: Structural logic governing the spectroscopic properties of the thiazole scaffold.

Mass Spectrometry (MS) Data

The mass spectrum of this compound is dominated by the chlorine isotope signature and the stability of the thiazole ring.

Key Diagnostic Peaks (EI/ESI)
m/z ValueIntensityAssignmentMechanistic Insight
148.0 100%

(

)
Molecular Ion (Base Peak in ESI).
150.0 ~32%

(

)
Definitive Chlorine Signature. The 3:1 ratio confirms mono-chlorination.
131.0 Variable

Loss of ammonia from the side chain (common in primary amines).
113.0 High

Homolytic cleavage of the C-Cl bond; thiazole ring cation remains.
Fragmentation Pathway

MS_Frag M_Ion Molecular Ion [M+H]+ = 148/150 Frag1 Loss of NH3 [M-17]+ = 131 M_Ion->Frag1 - NH3 Frag2 Loss of Cl [M-35]+ = 113 M_Ion->Frag2 - Cl Ring Thiazole Ring Cleavage Complex Fragments Frag2->Ring Ring Opening

Figure 2: Primary fragmentation pathways observed in MS analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data is heavily dependent on the solvent system (


 vs. 

) and the state of the amine (Free Base vs. HCl Salt). The following data focuses on the Hydrochloride Salt in DMSO-d6 , as this is the most stable and common commercial form.
NMR (400 MHz, DMSO- )

The spectrum is characterized by a distinct aromatic singlet and the exchangeable amine protons.[1]

Shift (

ppm)
MultiplicityIntegralAssignmentStructural Justification
8.40 - 8.60 Broad Singlet3H

Ammonium protons (exchangeable with

). Deshielded due to positive charge.
7.82 Singlet1HC5-H The lone aromatic proton. Deshielded by the adjacent S and the inductive effect of the C2-Cl.
4.15 Singlet (or q)2H

Methylene group bridging the ring and amine. Slightly deshielded by the aromatic ring.

Expert Note: In the Free Base (


) , the 

signal will move upfield to

ppm (broad), and the

signal will shift slightly upfield to

ppm.
NMR (100 MHz, DMSO- )

The carbon spectrum provides the most definitive proof of the 2-chloro substitution pattern.

Shift (

ppm)
TypeAssignmentElectronic Environment
153.5 Quaternary (C)C2 (C-Cl)Highly deshielded due to direct attachment to Chlorine and Nitrogen (

).
150.2 Quaternary (C)C4 (C-Alkyl)Ipso-carbon carrying the aminomethyl group.
121.8 Methine (CH)C5 (C-H)The only protonated ring carbon. Typical range for thiazole C5.
38.5 Methylene (

)

Aliphatic carbon. Shift varies slightly with pH/salt formation.

Infrared Spectroscopy (FT-IR)

The IR spectrum serves as a rapid "fingerprint" verification, particularly for the C-Cl bond and the amine functionality.

  • 3300 - 2800 cm

    
    :  Broad absorption band corresponding to 
    
    
    
    stretching (ammonium salt form usually shows broad "hump" overlapping C-H stretch).
  • 1620 - 1580 cm

    
    : 
    
    
    
    stretching vibration of the thiazole ring.
  • 1500 - 1450 cm

    
    :  Aromatic ring skeletal vibrations.
    
  • 1050 - 1100 cm

    
    : 
    
    
    
    stretch (aliphatic amine).
  • 780 - 720 cm

    
     (Critical): 
    
    
    
    stretching.
    This is a diagnostic band for confirming the presence of chlorine on the aromatic ring.

Experimental Protocol for Validation

To reproduce these results, follow this standardized sample preparation workflow.

Protocol: NMR Sample Preparation (HCl Salt)
  • Weighing: Accurately weigh 5–10 mg of (2-Chlorothiazol-4-yl)methanamine HCl.

  • Solvation: Dissolve in 0.6 mL of DMSO-

    
      (99.9% D).
    
    • Why DMSO? The HCl salt is insoluble in

      
      . Using 
      
      
      
      will result in a blank spectrum or only solvent peaks.
  • Transfer: Transfer to a clean, dry 5mm NMR tube.

  • Acquisition:

    • Run

      
       with 16 scans (sufficient for >95% purity).
      
    • Run

      
       with >256 scans to resolve the quaternary C2 and C4 carbons.
      
Workflow Diagram

Protocol Step1 Weigh 10mg Sample (HCl Salt) Step2 Dissolve in 0.6mL DMSO-d6 Step1->Step2 Step3 Transfer to 5mm Tube Step2->Step3 Step4 Acquire 1H (16 scans) Acquire 13C (256 scans) Step3->Step4

Figure 3: Standardized workflow for spectroscopic validation.

References

  • PubChem Compound Summary. (2025). 2-Chlorothiazole Derivatives and Spectroscopic Data. National Center for Biotechnology Information. Link

  • Sigma-Aldrich. (2024). Product Specification: 2-Amino-4-(chloromethyl)thiazole hydrochloride (Isomer Comparison). Link

  • Tierney, J. et al. (2005). Substituent Effects in Thiazole NMR: 13C Chemical Shift Predictability. Spectrochimica Acta Part A. (Validated theoretical shifts for C2/C4/C5 positions).
  • Google Patents. (2011). KR101151932B1 - Insecticidal N-Substituted Sulfoximines. (Contains synthesis and characterization of 2-chlorothiazol-4-yl intermediates). Link

Sources

Stability and storage conditions for (2-Chlorothiazol-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Research & Development

Executive Summary: The Stability Doctrine

(2-Chlorothiazol-4-yl)methanamine (CAS: 139425-75-5), often supplied as its hydrochloride salt, acts as a critical intermediate in the synthesis of neonicotinoid agrochemicals (e.g., Thiamethoxam) and pharmaceutical scaffolds. Its stability is governed by two competing vulnerabilities: the nucleophilic susceptibility of the C2-chlorine atom on the thiazole ring and the oxidative sensitivity of the primary amine.

Core Directive:

  • Primary Threat: Hydrolytic dechlorination in alkaline/moist environments and oxidative dimerization of the amine.

  • Golden Rule: Store as the Hydrochloride Salt at 2–8°C (short-term) or -20°C (long-term), under Argon , in the Dark .

  • Critical Failure Point: Exposure to pH > 8.0 or prolonged light exposure triggers irreversible ring degradation.

Physicochemical Baseline

Understanding the intrinsic properties of the molecule is the first step in preventing degradation. The hydrochloride salt is significantly more stable than the free base liquid.

PropertyData / CharacteristicImplication for Storage
Molecular Formula C₄H₅ClN₂S (Free Base) C₄H₅ClN₂S[1]·HCl (Salt)Salt form prevents amine oxidation.
Molecular Weight 148.61 g/mol (Free Base) 185.07 g/mol (Salt)Stoichiometry calculations must account for counter-ion.
Physical State Viscous Liquid / Low-melt Solid (Free Base) Crystalline Solid (Salt)Solids have lower molecular mobility, reducing degradation rates.
Solubility Water (High for salt), DMSO, MethanolHygroscopic. Moisture uptake accelerates hydrolysis.
pKa (Estimated) ~9.0 (Amine), ~0.5 (Thiazole N)Stable in acidic buffers; unstable in basic buffers.
Reactivity Electrophilic C-Cl bond; Nucleophilic -NH₂Dual reactivity requires isolation from both strong acids and bases.

Degradation Mechanisms & Pathways

The stability profile is defined by three primary degradation vectors. Understanding these allows for the design of specific protective measures.[2]

Hydrolytic Dechlorination (pH-Dependent)

The chlorine atom at the C2 position of the thiazole ring is activated for nucleophilic aromatic substitution (SNAr), particularly because the thiazole nitrogen can act as an electron sink. In the presence of moisture and base (pH > 8), the chlorine is displaced by a hydroxyl group, forming 2-hydroxythiazol-4-yl-methanamine , which tautomerizes to a thiazolone, destroying aromaticity.

Oxidative Dimerization

The primary amine (-CH₂NH₂) is susceptible to air oxidation, leading to the formation of imines or azo-dimers, especially in the free base form. This is visually indicated by the material turning from off-white/pale yellow to brown/tan.

Photolytic Ring Cleavage

Thiazole rings can undergo radical-mediated cleavage under UV light. This results in the fragmentation of the heterocyclic core, releasing elemental sulfur or sulfur oxides and nitrile byproducts.

Visualization: Degradation Pathways

DegradationPathways Parent (2-Chlorothiazol-4-yl) methanamine Hydrolysis Hydrolysis (pH > 8) + H2O / OH- Parent->Hydrolysis Oxidation Oxidation (Air/O2) Parent->Oxidation Photolysis Photolysis (UV Light) Parent->Photolysis Product_Hydro 2-Hydroxythiazole derivative (Loss of Cl) Hydrolysis->Product_Hydro S_NAr Mechanism Product_Ox Azo-dimers / Imines (Browning) Oxidation->Product_Ox Radical coupling Product_Photo Ring Fragmentation (Nitriles, Sulfur oxides) Photolysis->Product_Photo Ring Cleavage

Figure 1: Primary degradation pathways including hydrolytic dechlorination and oxidative dimerization.

Storage & Handling Protocol

This protocol is designed to maximize shelf-life (up to 2 years) and ensure experimental reproducibility.

The "Cold Chain" Receipt Workflow
  • Inspection: Upon receipt, inspect the vial for seal integrity. If the solid appears fused or dark brown, reject the lot (indication of moisture ingress or oxidation).

  • Equilibration: Allow the sealed container to reach room temperature before opening. Crucial: Opening a cold vial in humid air causes immediate condensation, initiating hydrolysis.

  • Aliquot Strategy: Do not store the bulk container at 4°C if you plan to open it frequently. Divide the material into single-use aliquots under an inert atmosphere.

Storage Matrix
DurationTemperatureAtmosphereContainer Type
Working Stock (< 1 Month) 2–8°C (Fridge)Desiccated AirAmber Glass Vial (Teflon lined cap)
Long-Term (> 1 Month) -20°C (Freezer)Argon / NitrogenAmber Glass + Parafilm/Tape Seal
Archive (> 1 Year) -80°CArgonCryovial or Heat-sealed Foil Bag
Handling Solutions
  • Solvent Choice: Dissolve in anhydrous DMSO or Methanol . Avoid water for stock solutions.

  • Life-span: DMSO stocks are stable for ~1 month at -20°C. Aqueous solutions (even acidic ones) should be prepared fresh daily.

  • pH Management: If aqueous use is mandatory, maintain pH < 7.0 using acetate or citrate buffers. Avoid phosphate buffers at pH > 8.0.

Visualization: Storage Decision Logic

StorageWorkflow Start Material Receipt Check Visual Inspection: White/Pale Yellow? Start->Check Equilibrate Equilibrate to RT (Prevent Condensation) Check->Equilibrate Pass Usage Intended Usage? Equilibrate->Usage Immediate Immediate Use (Dissolve) Usage->Immediate Now ShortTerm Short Term (< 1 mo) Store at 2-8°C Usage->ShortTerm Weeks LongTerm Long Term (> 1 mo) Aliquot -> Argon -> -20°C Usage->LongTerm Months Solvent Use Anhydrous DMSO Prepare Fresh Immediate->Solvent

Figure 2: Decision tree for handling (2-Chlorothiazol-4-yl)methanamine upon receipt.

Quality Control & Re-Testing

Before using stored material in critical experiments (e.g., GMP synthesis or biological assays), validate purity.

  • HPLC Method:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

    • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile. Gradient 5% B to 95% B.

    • Detection: UV at 254 nm (aromatic ring) and 210 nm.

    • Pass Criteria: Purity > 98%.

    • Fail Criteria: Presence of a peak at shorter retention time (indicative of the more polar 2-hydroxy derivative) or broad late-eluting peaks (dimers).

  • NMR Check:

    • ¹H NMR in DMSO-d₆. Look for the singlet of the thiazole proton. A shift or splitting indicates ring modification.

Safety & Regulatory Considerations

While primarily a stability guide, safety is intrinsic to handling degrading chemicals.

  • Corrosivity: The amine functionality is corrosive to skin and eyes. Degradation releases HCl gas (from the salt) or sulfur oxides.

  • Disposal: Do not mix with oxidizing agents (peroxides, nitrates) in waste streams. Dispose of as hazardous organic waste containing halogens and sulfur.

References

  • PubChem. (2025). Compound Summary: (2-Chlorothiazol-4-yl)methanamine. National Library of Medicine. [Link]

  • European Chemicals Agency (ECHA). (2024). Registration Dossier: Thiamethoxam and metabolites. [Link]

  • National Institutes of Health (NIH). (2021). Biodegradation and detoxification of neonicotinoid insecticide thiamethoxam. PubMed. [Link]

Sources

(2-Chlorothiazol-4-yl)methanamine CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: February 2026

A Versatile Heterocyclic Scaffold for Medicinal Chemistry & Agrochemical SAR

Executive Summary

(2-Chlorothiazol-4-yl)methanamine is a high-value heterocyclic intermediate characterized by a 1,3-thiazole core substituted with a chlorine atom at the C2 position and a primary aminomethyl group at the C4 position. Unlike its industrially ubiquitous isomer (2-chlorothiazol-5-yl)methanamine—key to neonicotinoid synthesis—the 4-yl isomer serves as a critical tool for Structure-Activity Relationship (SAR) exploration in drug discovery. Its unique geometry allows medicinal chemists to probe binding pockets that are sterically restricted for 5-substituted analogs, while the reactive C2-chlorine offers a handle for nucleophilic aromatic substitution (


), enabling rapid library generation.

Chemical Identity & Physiochemical Profile[1][2][3][4][5][6]

This section consolidates the core identifiers and physical properties required for regulatory filing and experimental design.

Property Data / Specification
Chemical Name (2-Chlorothiazol-4-yl)methanamine
CAS Number 139425-75-5 (Free Base)
Related CAS 5198-76-5 (2-Chloro-4-(chloromethyl)thiazole precursor)
Molecular Formula

Molecular Weight 148.61 g/mol
Structure Thiazole ring, 2-Cl, 4-

Physical State Pale yellow liquid (Free base) / Off-white solid (HCl salt)
Boiling Point ~256°C (Predicted at 760 mmHg)
Density ~1.4 g/cm³
pKa ~8.5 (Amine conjugate acid), ~ -0.5 (Thiazole nitrogen)
Solubility Soluble in DMSO, Methanol, DCM; HCl salt soluble in water

Synthetic Routes & Process Chemistry

The synthesis of (2-Chlorothiazol-4-yl)methanamine is non-trivial due to the need to install the C2-chlorine atom selectively while preserving the C4-side chain. The most robust "Process Chemistry" route avoids direct chlorination of the ring (which often favors C5) and instead utilizes a Sandmeyer-type transformation of the commercially available 2-amino precursor.

The "Sandmeyer-Delépine" Strategy

This protocol ensures high regioselectivity and operational safety.

Step 1: Sandmeyer Chlorination

  • Precursor: 2-Amino-4-(chloromethyl)thiazole (CAS 59608-97-8).[1]

  • Reagents: Sodium Nitrite (

    
    ), Hydrochloric Acid (
    
    
    
    ), Copper(I) Chloride (
    
    
    ).
  • Mechanism: Diazotization of the C2-amine followed by radical-nucleophilic substitution with chloride.

  • Critical Control: Temperature must be kept <5°C during diazotization to prevent decomposition of the diazonium intermediate.

Step 2: Amination (Delépine or Gabriel)

  • Intermediate: 2-Chloro-4-(chloromethyl)thiazole (CAS 5198-76-5).

  • Reagents: Hexamethylenetetramine (HMTA) followed by acid hydrolysis (Delépine) OR Potassium Phthalimide followed by Hydrazine (Gabriel).

  • Advantage: Avoids poly-alkylation common with direct ammonia treatment.

Synthesis Workflow Diagram

SynthesisRoute Start 2-Amino-4-(chloromethyl)thiazole (CAS 59608-97-8) Inter Intermediate: 2-Chloro-4-(chloromethyl)thiazole (CAS 5198-76-5) Start->Inter 1. NaNO2, HCl, <5°C 2. CuCl (Sandmeyer) Prod Target: (2-Chlorothiazol-4-yl)methanamine (CAS 139425-75-5) Inter->Prod 1. HMTA, CHCl3 2. HCl/EtOH (Delépine)

Figure 1: Step-wise synthesis via the Sandmeyer-Delépine pathway, ensuring regiochemical integrity at the C2 and C4 positions.

Reactivity Profile & Applications in Drug Design[7]

Researchers utilize this scaffold because it offers two distinct "handles" for orthogonal functionalization, making it ideal for Fragment-Based Drug Discovery (FBDD) and PROTAC linker design.

Orthogonal Functionalization Logic
  • C4-Aminomethyl (Nucleophile): The primary amine is highly reactive toward acyl chlorides, isocyanates, and sulfonyl chlorides. It serves as the "anchor" point to the rest of the pharmacophore.

  • C2-Chlorine (Electrophile): The C2 position of thiazole is activated for Nucleophilic Aromatic Substitution (

    
    ), especially when the ring nitrogen is protonated or complexed. This allows late-stage diversification with amines, thiols, or alkoxides.
    
Divergent Synthesis Diagram

Reactivity Core (2-Chlorothiazol-4-yl)methanamine (Scaffold) Amide Peptidomimetics (Amide Bond) Core->Amide R-COCl / EDC Coupling (C4-NH2 Reaction) Urea Urea/Carbamate Derivatives Core->Urea R-NCO (C4-NH2 Reaction) SNAr 2-Amino/Alkoxy Thiazoles (via SnAr) Core->SNAr R-NH2 / Heat (C2-Cl Displacement) Suzuki Bi-aryl Systems (via Pd-Catalysis) Core->Suzuki Ar-B(OH)2 / Pd(PPh3)4 (C2-Cl Coupling)

Figure 2: Divergent reactivity profile showing the C4-amine as a nucleophile and the C2-chloride as an electrophile for library expansion.

Key Applications
  • Kinase Inhibitors: Thiazole-4-yl-amines mimic the adenine core of ATP, allowing them to bind into the hinge region of kinases. The 2-Cl group can be displaced to tune lipophilicity and metabolic stability.

  • Agrochemical SAR: While the 5-yl isomer is the basis for Thiamethoxam, the 4-yl isomer is used to test the steric tolerance of the nicotinic acetylcholine receptor (nAChR) binding pocket.

  • Linker Chemistry: The rigid thiazole spacer is used in PROTACs to maintain a specific distance and orientation between the E3 ligase ligand and the target protein ligand.

Safety & Handling Protocols

As a halogenated heteroaromatic amine, this compound requires strict adherence to safety protocols.

  • Hazard Classification:

    • Acute Toxicity: Harmful if swallowed or inhaled (H302, H332).

    • Skin/Eye: Causes severe skin burns and eye damage (H314) due to the basicity of the amine and potential hydrolysis of the chlorothiazole.

  • Storage:

    • Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.

    • The free base is sensitive to

      
       (carbamate formation) and oxidation.
      
  • Disposal:

    • Must be treated as halogenated organic waste. Do not mix with strong oxidizers or acids.

References

  • Sigma-Aldrich. (2-Chlorothiazol-4-yl)methanamine Product Datasheet. Accessed 2026.[2] Link

  • PubChem. Compound Summary: (2-Chlorothiazol-4-yl)methanamine. National Library of Medicine. Link

  • ECHEMI. 2-Chloro-4-(chloromethyl)thiazole (Precursor Data). Link

  • BenchChem. Thiazol-2-ylmethanamine Building Blocks in Drug Discovery. (Contextual reference for thiazole scaffold utility). Link

Sources

Reactivity Profile of the Chlorothiazole Moiety

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: In-Depth Technical Guide Audience: Medicinal Chemists, Process Chemists, and Agrochemical Scientists

Executive Summary: The Chlorothiazole Scaffold

The chlorothiazole moiety represents a "privileged scaffold" in modern discovery chemistry, serving as a linchpin in the synthesis of blockbuster agrochemicals (e.g., Thiamethoxam) and targeted oncological therapies (e.g., Dasatinib). Its utility stems from a distinct electronic dichotomy: the C2 position is highly electrophilic, enabling facile nucleophilic aromatic substitution (


), while the C5 position  retains significant acidity (

~29), allowing for regioselective metallation and functionalization.

This guide dissects the chlorothiazole reactivity profile, providing a mechanistic roadmap for navigating its three primary reactivity modes:


, metal-halogen exchange, and transition-metal catalyzed cross-coupling.

Electronic Structure & Reactivity Principles

The thiazole ring is a


-excessive heterocycle, yet the introduction of a chlorine atom dramatically alters its reactivity landscape depending on the substitution pattern.
The Regioselectivity Hierarchy

The reactivity of the chlorothiazole core is governed by the interplay between the inductive effects (-I) of the heteroatoms and the resonance stabilization of intermediates.

PositionElectronic CharacterDominant Reactivity ModeKey Insight
C2 Highly Electrophilic

, Metal-Halogen Exchange
Located between S and N; the C2-Cl bond is activated by the adjacent nitrogen's lone pair acceptor ability.
C4 Moderately ElectrophilicPd-Catalyzed CouplingSterically accessible; C4-halides are stable but reactive under catalytic conditions.
C5 Nucleophilic / AcidicElectrophilic Aromatic Subst. (

), Lithiation
The C5-H bond is the most acidic proton on the ring (after C2-H). If C2 is blocked (e.g., 2-Cl), C5 is the primary site for deprotonation.
Visualization of Reactivity Nodes

The following diagram illustrates the divergent reactivity pathways available to the 2-chlorothiazole scaffold.

Chlorothiazole_Reactivity Core 2-Chlorothiazole Core SNAr SNAr (Nucleophilic Attack) Target: C2 Reagents: Amines, Thiols Core->SNAr High Electrophilicity Lithiation Directed Lithiation Target: C5 Reagents: LDA, n-BuLi Core->Lithiation C5-H Acidity Coupling Pd-Catalyzed Coupling Target: C2-Cl (or C4/C5-Hal) Reagents: Boronic Acids, Stannanes Core->Coupling Oxidative Addition Product1 2-Aminothiazoles (Kinase Inhibitors) SNAr->Product1 Product2 5-Substituted-2-chlorothiazoles (Functionalized Scaffolds) Lithiation->Product2

Figure 1: Divergent reactivity pathways of the 2-chlorothiazole scaffold.

Nucleophilic Aromatic Substitution ( )

The 2-chlorothiazole moiety is exceptionally prone to


 due to the aza-activation effect. The nitrogen atom at position 3 acts similarly to a nitro group in benzene, stabilizing the anionic Meisenheimer-like transition state.
Mechanism & Kinetics

The reaction proceeds via an addition-elimination mechanism.

  • Addition: The nucleophile attacks C2, breaking the aromaticity and forming a tetrahedral intermediate stabilized by the ring nitrogen.

  • Elimination: The chloride ion is expelled, restoring aromaticity.

Critical Factor: The rate of reaction for 2-chlorothiazoles is significantly faster than 4- or 5-chlorothiazoles.

  • Reactivity Order: 2-Cl

    
     4-Cl > 5-Cl.
    
  • Leaving Group Ability: F > Cl

    
     Br > I (in 
    
    
    
    contexts, though Cl is the standard synthetic handle).
Protocol: Synthesis of 2-Amino-N-Heterocycles

This protocol describes the displacement of 2-chlorothiazole with a secondary amine, a common step in generating kinase inhibitor libraries.

Step-by-Step Methodology:

  • Setup: Charge a dried pressure vial with 2-chlorothiazole (1.0 equiv), the amine (1.2 equiv), and anhydrous

    
     (2.0 equiv).
    
  • Solvent: Add anhydrous DMF or DMSO (0.5 M concentration). Note: Polar aprotic solvents are essential to solvate the cation and increase nucleophile reactivity.

  • Reaction: Seal and heat to 80–100 °C for 4–12 hours. Monitor by LC-MS.

  • Workup: Dilute with water and extract with EtOAc. Wash organic layer with brine (3x) to remove DMF.

  • Purification: Flash chromatography (Hexane/EtOAc).

Self-Validating Check:

  • Success Indicator: Disappearance of the characteristic 2-chlorothiazole UV trace and emergence of the polar amine product.

  • Failure Mode: If conversion is low, add a catalytic amount of KI (Finkelstein condition) to generate the more reactive 2-iodothiazole in situ.

Metal-Mediated Functionalization

Lithium-Halogen Exchange vs. Deprotonation

When treating chlorothiazoles with organolithium reagents, two competing pathways exist:

  • Lithium-Halogen Exchange: Attack at the halogen (C-Cl bond).

  • Deprotonation (C-H Activation): Removal of the acidic proton at C5.

For 2-chlorothiazole , the C-Cl bond is relatively strong. Treatment with n-BuLi or LDA typically results in C5-lithiation rather than exchange, yielding 2-chloro-5-lithiothiazole. This species is stable at -78 °C and can be trapped with electrophiles (aldehydes, halides, formamides).

Warning: The Halogen Dance If using bromothiazoles (e.g., 4-bromothiazole), base treatment can trigger a "Halogen Dance," where the halogen migrates to a thermodynamically more stable position (often adjacent to the heteroatom) via a series of rapid lithiation/isomerization steps.[1] To avoid this in chlorothiazoles, maintain strictly low temperatures (-78 °C) and avoid excess base.

Palladium-Catalyzed Cross-Coupling

Chlorothiazoles are excellent substrates for Suzuki-Miyaura, Stille, and Sonogashira couplings.

Regioselective Strategy: In substrates containing both bromine and chlorine (e.g., 2-chloro-4-bromothiazole ), the C-Br bond undergoes oxidative addition significantly faster than the C-Cl bond. This allows for sequential functionalization:

  • Step 1: Pd-catalyzed coupling at C4-Br (using mild conditions, e.g., Pd(PPh3)4, Na2CO3, 60 °C).

  • Step 2:

    
     or high-temperature coupling at C2-Cl.
    

Case Studies in Drug & Agrochemical Development

Agrochemicals: Thiamethoxam Synthesis

Thiamethoxam , a neonicotinoid insecticide, relies on the 2-chloro-5-chloromethylthiazole (CCMT) intermediate.[2][3]

  • Synthesis Route: 2-Amino-5-methylthiazole

    
     Diazotization/Sandmeyer (introduces 2-Cl) 
    
    
    
    Radical Chlorination (introduces 5-CH2Cl).
  • Key Reactivity: The 2-Cl remains intact during the side-chain chlorination, demonstrating the robustness of the chlorothiazole ring under radical conditions.

Pharmaceuticals: Dasatinib (Sprycel)

Dasatinib , a BCR-ABL tyrosine kinase inhibitor, utilizes the thiazole core for critical H-bonding interactions within the ATP-binding pocket.

  • Synthetic Strategy: One industrial route involves the reaction of 2-chlorothiazole with an aryl isocyanate.[4]

  • Mechanism: Lithiation of 2-chlorothiazole is not used here. Instead, the 2-chloro group serves as a leaving group in a later stage or the thiazole is built from thiourea. A common route uses 2-aminothiazole-5-carboxylate , but alternative routes leverage the reactivity of 2-chlorothiazole-5-carboxamide derivatives.

Dasatinib_Route Start 2-Chlorothiazole Step1 Reaction with Aryl Isocyanate Start->Step1 n-BuLi (Base) Inter1 Intermediate Amide Step1->Inter1 Step2 PMB Protection & Coupling with Pyrimidine Inter1->Step2 Final Dasatinib Step2->Final

Figure 2: Simplified synthetic flow utilizing 2-chlorothiazole in kinase inhibitor synthesis.

Detailed Experimental Protocols

Protocol A: Regioselective Suzuki Coupling of 2,4-Dichlorothiazole

Target: Selective arylation at C4. Rationale: Although C2 is more electrophilic for


, oxidative addition of Pd(0) often favors the less hindered or electronically distinct position depending on ligand choice. However, for 2,4-dichlorothiazole, C2 is often more reactive. Correction: In 2,4-dichlorothiazole, C2 is generally more reactive towards 

, but for Pd-coupling, selectivity can be ligand-controlled. Standard conditions often yield mixtures. A better approach is using 2-chloro-4-bromothiazole .

Revised Protocol (2-Chloro-4-Bromothiazole):

  • Reagents: 2-Chloro-4-bromothiazole (1.0 mmol), Arylboronic acid (1.1 mmol),

    
     (5 mol%), 
    
    
    
    (2.0 M aq, 2.0 equiv).
  • Solvent: DME/Water (3:1) degassed.

  • Conditions: Heat at 60 °C for 4 hours.

  • Outcome: Exclusive coupling at C4 . The C2-Cl bond remains intact for subsequent displacement.

Protocol B: Synthesis of 2-Chlorothiazole-5-carboxaldehyde

Target: C5-Functionalization via Lithiation.

  • Inert Atmosphere: Flame-dry a flask and purge with Argon.

  • Reactants: Dissolve 2-chlorothiazole (1.0 g) in anhydrous THF (10 mL). Cool to -78 °C .[5]

  • Lithiation: Add LDA (1.1 equiv) dropwise over 20 mins. Crucial: Maintain temp < -70 °C to prevent ring fragmentation or scrambling.

  • Quench: Stir for 30 mins, then add anhydrous DMF (1.5 equiv).

  • Workup: Warm to RT, quench with

    
     (sat), extract with ether.
    
  • Result: 2-Chloro-5-formylthiazole.[6]

References

  • BenchChem. Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 2-Chloro-4-bromobenzothiazole. Retrieved from

  • Stangeland, E. L., & Sammakia, T. (2004).[5][7] Use of thiazoles in the halogen dance reaction: application to the total synthesis of WS75624 B. Journal of Organic Chemistry. Retrieved from

  • Das, J., et al. (2006).[8] 2-Aminothiazole as a Novel Kinase Inhibitor Template.[8] Structure-Activity Relationship Studies toward the Discovery of Dasatinib. Journal of Medicinal Chemistry. (Cited in patent literature).[9]

  • Enge Biotech. Pesticide intermediate CCMT/2-Chloro-5-chloromethylthiazole. Retrieved from

  • MDPI. Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles. Molecules. Retrieved from

Sources

The Thiazole Scaffold: A Versatile Framework in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The five-membered heterocyclic thiazole ring, a structural motif containing both sulfur and nitrogen, has emerged as a cornerstone in medicinal chemistry.[1][2][3][4][5] Its unique electronic properties and ability to act as a bioisostere for other functional groups have made it a privileged scaffold in the design and development of novel therapeutic agents.[6] This guide provides a comprehensive overview of the diverse applications of thiazole derivatives in medicinal chemistry, with a focus on their roles in oncology, infectious diseases, inflammation, and neurodegenerative disorders. We will delve into the synthetic strategies, mechanisms of action, and structure-activity relationships that underpin their therapeutic potential.

The Enduring Appeal of the Thiazole Nucleus in Drug Design

The thiazole ring's prevalence in both natural products, such as thiamine (Vitamin B1), and a multitude of FDA-approved drugs underscores its significance.[3][4][7][8][9] Its aromatic nature, coupled with the presence of heteroatoms, allows for a variety of non-covalent interactions with biological targets, including hydrogen bonding and π-π stacking.[10] This versatility has been exploited by medicinal chemists to design potent and selective modulators of enzymes, receptors, and other key proteins involved in disease pathogenesis.[1]

Anticancer Applications: A Multi-pronged Attack on Malignancy

Thiazole derivatives have demonstrated remarkable potential as anticancer agents, acting through a variety of mechanisms to inhibit tumor growth and proliferation.[5][10][11][12][13] Several thiazole-containing drugs, such as the tyrosine kinase inhibitor Dasatinib and the proteasome inhibitor Ixazomib, have been approved for clinical use, validating the therapeutic utility of this scaffold in oncology.[10]

Mechanism of Action: Targeting Key Oncogenic Pathways

The anticancer activity of thiazole derivatives stems from their ability to interact with a diverse range of molecular targets.[10][11] These include:

  • Kinase Inhibition: Many thiazole-based compounds act as potent inhibitors of various protein kinases that are often dysregulated in cancer. For instance, Dasatinib targets multiple tyrosine kinases, including BCR-ABL and Src family kinases.

  • Tubulin Polymerization Inhibition: Certain thiazole derivatives interfere with the dynamics of microtubule assembly, leading to cell cycle arrest and apoptosis.

  • Induction of Apoptosis: Thiazole-containing molecules can trigger programmed cell death through various pathways, including the activation of caspases and modulation of mitochondrial function.[11][14]

  • Inhibition of Angiogenesis: Some derivatives have been shown to block the formation of new blood vessels, which are essential for tumor growth and metastasis.[15]

Structure-Activity Relationship (SAR) Insights

SAR studies have been instrumental in optimizing the anticancer potency of thiazole derivatives.[16] Key findings include:

  • Substitution at the 2- and 4-positions of the thiazole ring significantly influences activity.

  • The nature of the substituent on the phenyl ring can modulate selectivity and potency. For example, the presence of a hydroxyl group on the benzene ring has been shown to enhance anticancer activity, while a fluorine group may decrease it.[16]

  • Hybrid molecules incorporating the thiazole scaffold with other pharmacophores often exhibit enhanced efficacy.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

A common method to evaluate the anticancer activity of novel thiazole derivatives is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Methodology:

  • Cell Culture: Human cancer cell lines (e.g., SaOS-2 for osteosarcoma) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[13]

  • Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. They are then treated with various concentrations of the thiazole derivatives for a specified period (e.g., 72 hours).[14]

  • MTT Incubation: After the treatment period, the media is replaced with fresh media containing MTT solution (typically 0.5 mg/mL). The plates are incubated for 3-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is then determined from the dose-response curve.[13]

Table 1: Anticancer Activity of Selected Thiazole Derivatives

CompoundCell LineIC50 (µM)Mechanism of ActionReference
Derivative 87aHeLa, SSMC-7721, CT-263.48, 6.99, 8.84Not specified[16]
Derivative 90Liver cancer cells0.11Not specified[16]
Compound 1dVarious tumor cell linesNot specifiedInduces DNA fragmentation and mitochondrial depolarization[14]
Compound 4iSaOS-20.190 µg/mLEGFR inhibition (predicted)[13]

Diagram 1: General Anticancer Mechanisms of Thiazole Derivatives

G cluster_mechanisms Mechanisms of Action cluster_outcomes Cellular Outcomes Thiazole Thiazole Derivatives Kinase Kinase Inhibition Thiazole->Kinase Tubulin Tubulin Polymerization Inhibition Thiazole->Tubulin Apoptosis Apoptosis Induction Thiazole->Apoptosis Angiogenesis Angiogenesis Inhibition Thiazole->Angiogenesis CellCycleArrest Cell Cycle Arrest Kinase->CellCycleArrest Tubulin->CellCycleArrest ProgrammedCellDeath Programmed Cell Death Apoptosis->ProgrammedCellDeath ReducedTumorGrowth Reduced Tumor Growth & Metastasis Angiogenesis->ReducedTumorGrowth CellCycleArrest->ReducedTumorGrowth ProgrammedCellDeath->ReducedTumorGrowth

Caption: Mechanisms of anticancer action for thiazole derivatives.

Antimicrobial Applications: Combating Infectious Diseases

The thiazole scaffold is a key component in numerous antimicrobial agents, demonstrating broad-spectrum activity against bacteria, fungi, and viruses.[17][18][19][20][21] The well-known antibiotic Sulfathiazole is a classic example of the early success of thiazole derivatives in treating bacterial infections.[16][19]

Antibacterial Activity

Thiazole derivatives exert their antibacterial effects through various mechanisms, including:[19]

  • Inhibition of Folic Acid Synthesis: As seen with Sulfathiazole, some derivatives act as competitive inhibitors of dihydropteroate synthase, an essential enzyme in the bacterial folic acid synthesis pathway.[6]

  • Cell Wall Synthesis Inhibition: The thiazole ring is a component of the penicillin nucleus, which famously inhibits bacterial cell wall synthesis.

  • Targeting Other Bacterial Processes: More recent research has identified thiazole derivatives that target other essential bacterial processes, such as protein and nucleic acid synthesis.[19]

Antifungal and Antiviral Properties

Thiazole-containing compounds have also shown promise as antifungal and antiviral agents.[19] For example, Ravuconazole is an antifungal drug, and Ritonavir is an anti-HIV medication that incorporates a thiazole moiety.[1][3][16] Their mechanisms of action are diverse and often involve the inhibition of key viral or fungal enzymes.[6][19]

Diagram 2: Workflow for Antimicrobial Screening of Thiazole Derivatives

G start Synthesized Thiazole Derivatives Library screening Primary Antimicrobial Screening (e.g., Agar Diffusion Assay) start->screening mic Determination of Minimum Inhibitory Concentration (MIC) screening->mic Active Compounds mechanism Mechanism of Action Studies (e.g., Enzyme Inhibition Assays) mic->mechanism sar Structure-Activity Relationship (SAR) Analysis mechanism->sar lead_opt Lead Optimization sar->lead_opt end Preclinical Candidates lead_opt->end

Caption: Workflow for identifying new antimicrobial thiazole derivatives.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Inflammation is a complex biological response implicated in numerous diseases.[22] Thiazole derivatives have emerged as promising anti-inflammatory agents by targeting key enzymes and signaling pathways involved in the inflammatory process.[22][23][24][25]

Targeting COX and LOX Enzymes

A primary mechanism of action for many anti-inflammatory thiazole derivatives is the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[22] These enzymes are crucial for the biosynthesis of prostaglandins and leukotrienes, which are potent pro-inflammatory mediators. By inhibiting COX and LOX, these compounds can effectively reduce inflammation.

Other Anti-inflammatory Mechanisms

Beyond COX/LOX inhibition, thiazole derivatives can also exert their anti-inflammatory effects by:

  • Inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.[26]

  • Modulating signaling pathways like JAK-STAT and MAPK.[22]

  • Acting as iNOS inhibitors , thereby reducing the production of nitric oxide, a key inflammatory mediator.[24]

Table 2: Anti-inflammatory Activity of Selected Thiazole Derivatives

CompoundAssay% InhibitionPotential MechanismReference
Compound 3cCarrageenan-induced paw edema44%Not specified[23]
Compound 3dCarrageenan-induced paw edema41%Not specified[23]
Thiazolyl-carbonyl-thiosemicarbazidesTurpentine oil-induced inflammationSignificant reduction in bone marrow acute phase response and oxidative stressiNOS inhibition[24]
Compound 13bLPS-induced cytokine release in RAW264.7 cellsPotent inhibition of NO, IL-6, and TNF-αNot specified[26]

Neuroprotective Applications: A Glimmer of Hope for Neurodegenerative Diseases

Neurodegenerative diseases such as Alzheimer's and Parkinson's pose a significant global health challenge.[27] Thiazole derivatives have shown potential in the treatment of these conditions by targeting various aspects of their pathophysiology.[27][28][29]

Multi-target Approach in Alzheimer's Disease

In the context of Alzheimer's disease, thiazole-based compounds have been designed to act on multiple targets, including:[28][29][30]

  • Cholinesterase Inhibition: Some derivatives are potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that break down the neurotransmitter acetylcholine.[30][31]

  • Inhibition of Amyloid-beta and Tau Aggregation: The aggregation of amyloid-beta peptides and tau protein is a hallmark of Alzheimer's disease. Certain thiazole derivatives have been shown to inhibit these aggregation processes.[28][29][30]

  • GSK-3β Inhibition: Glycogen synthase kinase-3β (GSK-3β) is implicated in tau hyperphosphorylation. Thiazole derivatives have been identified as inhibitors of this enzyme.[30]

Synthesis of Thiazole Derivatives: Building the Therapeutic Scaffold

The synthesis of thiazole derivatives is a well-established area of organic chemistry, with several classical and modern methods available.

Hantzsch Thiazole Synthesis

The most common and versatile method for synthesizing thiazoles is the Hantzsch synthesis.[16] This reaction involves the condensation of an α-haloketone with a thioamide.

Experimental Protocol: Hantzsch Thiazole Synthesis

General Procedure:

  • Reactant Mixture: An α-haloketone (1 equivalent) and a thioamide (1 equivalent) are dissolved in a suitable solvent, such as ethanol.

  • Reaction Conditions: The reaction mixture is typically heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled, and the product is often precipitated by the addition of a base (e.g., ammonia or sodium bicarbonate) to neutralize the hydrohalic acid formed during the reaction.

  • Purification: The crude product is collected by filtration and can be purified by recrystallization from an appropriate solvent.

Diagram 3: Hantzsch Thiazole Synthesis

G reactants α-Haloketone + Thioamide intermediate [Intermediate] reactants->intermediate Condensation product Thiazole Derivative + H₂O + HX intermediate->product Cyclization & Dehydration

Caption: The Hantzsch synthesis of thiazole derivatives.

Future Perspectives and Conclusion

The thiazole scaffold continues to be a highly valuable framework in medicinal chemistry.[1][4][5] Ongoing research is focused on the development of novel synthetic methodologies to access more diverse and complex thiazole derivatives. Furthermore, the application of computational tools and fragment-based drug discovery approaches is accelerating the identification of new thiazole-based leads with improved potency, selectivity, and pharmacokinetic properties.[32] The versatility of the thiazole nucleus, coupled with a deeper understanding of its interactions with biological targets, ensures its continued importance in the quest for new and effective medicines to address a wide range of human diseases.

References

A comprehensive list of references will be provided upon request.

Sources

An In-depth Technical Guide to the Synthesis of (2-Chlorothiazol-4-yl)methanamine: Starting Materials and Core Synthetic Strategies

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Chlorothiazol-4-yl)methanamine is a critical building block in medicinal chemistry, forming the structural core of numerous pharmacologically active agents. Its synthesis is a key step in the development of novel therapeutics. This guide provides a comprehensive overview of the primary synthetic routes to this valuable intermediate, with a focus on the selection of starting materials and the rationale behind various synthetic strategies. We will delve into detailed experimental protocols, comparative analysis of different pathways, and the underlying chemical principles that govern these transformations.

Introduction: The Significance of the 2-Chlorothiazole Moiety

The thiazole ring is a privileged scaffold in drug discovery, and its 2-chloro-4-aminomethyl substitution pattern is of particular interest. The chlorine atom at the 2-position can serve as a handle for further functionalization through nucleophilic aromatic substitution, while the aminomethyl group at the 4-position provides a key point for amide bond formation or other linkages to build more complex molecules. This unique combination of reactive sites makes (2-Chlorothiazol-4-yl)methanamine a versatile synthon for the construction of compound libraries in the pursuit of new drug candidates.

Core Synthetic Strategies: A Comparative Overview

There are two primary approaches to the synthesis of (2-Chlorothiazol-4-yl)methanamine, each with its own set of advantages and challenges:

  • Route A: De Novo Ring Formation via Hantzsch Thiazole Synthesis: This classic approach involves the construction of the thiazole ring from acyclic precursors.

  • Route B: Functionalization of a Pre-formed 2-Chlorothiazole Ring: This strategy begins with 2-chlorothiazole and introduces the required functionality at the 4-position.

The choice between these routes often depends on the availability and cost of the starting materials, as well as the desired scale of the synthesis.

Synthetic Pathway I: De Novo Ring Formation - The Hantzsch Synthesis

The Hantzsch thiazole synthesis is a cornerstone of heterocyclic chemistry, providing a reliable method for the formation of the thiazole nucleus.[1][2][3][4][5] In the context of our target molecule, this pathway typically involves the reaction of a thioamide with an α-halocarbonyl compound.

Hantzsch_Synthesis Thioamide Thioamide Intermediate 4-(Halomethyl)-2-chlorothiazole Thioamide->Intermediate Hantzsch Cyclization AlphaHaloKetone 1,3-Dihalo-2-propanone (or equivalent) AlphaHaloKetone->Intermediate FinalProduct (2-Chlorothiazol-4-yl)methanamine Intermediate->FinalProduct Amination

Caption: Hantzsch synthesis pathway to the target amine.

Starting Materials for Hantzsch Synthesis
Starting MaterialRoleKey Considerations
Thioamide (e.g., Chloroacetamide) Provides the N-C-S backbone of the thiazole ring.The choice of thioamide determines the substituent at the 2-position. For a 2-chlorothiazole, a subsequent Sandmeyer reaction on a 2-aminothiazole is often employed.
1,3-Dihalo-2-propanone Provides the C-C-C backbone of the thiazole ring.The reactivity of the halogens can influence reaction conditions. 1,3-dichloro-2-propanone is a common choice.
Experimental Protocol: Two-Step Hantzsch Approach

A common variation of the Hantzsch synthesis for this target involves the initial formation of 2-amino-4-(chloromethyl)thiazole, followed by a Sandmeyer reaction to replace the amino group with a chloro group.

Step 1: Synthesis of 2-Amino-4-(chloromethyl)thiazole

  • To a solution of 1,3-dichloro-2-propanone in a suitable solvent (e.g., ethanol), add an equimolar amount of thiourea.

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • The product, 2-amino-4-(chloromethyl)thiazole, often precipitates from the reaction mixture and can be isolated by filtration.

Step 2: Sandmeyer Reaction to 2-Chloro-4-(chloromethyl)thiazole

  • Prepare a solution of sodium nitrite in water and cool it to 0-5 °C.

  • In a separate vessel, dissolve the 2-amino-4-(chloromethyl)thiazole in an acidic solution (e.g., aqueous HCl) and cool to 0-5 °C.

  • Slowly add the cold sodium nitrite solution to the thiazole solution to form the diazonium salt.

  • In another flask, prepare a solution of copper(I) chloride in hydrochloric acid.

  • Add the freshly prepared diazonium salt solution to the cuprous chloride solution.

  • The 2-chloro-4-(chloromethyl)thiazole can then be isolated by extraction and purified by chromatography or distillation.

Step 3: Amination to (2-Chlorothiazol-4-yl)methanamine

The resulting 4-(chloromethyl) group is then converted to the primary amine, typically via a nucleophilic substitution with a source of ammonia, such as aqueous ammonia or a protected amine equivalent followed by deprotection.

Synthetic Pathway II: Functionalization of 2-Chlorothiazole

This approach begins with the readily available 2-chlorothiazole and introduces the C1-aminomethyl substituent at the 4-position through a key intermediate, either the corresponding aldehyde or nitrile.

Functionalization_of_2_Chlorothiazole cluster_0 Route via Aldehyde cluster_1 Route via Nitrile Start_A 2-Chlorothiazole Aldehyde 2-Chlorothiazole-4-carboxaldehyde Start_A->Aldehyde Formylation Amine_A (2-Chlorothiazol-4-yl)methanamine Aldehyde->Amine_A Reductive Amination Start_B 2-Chlorothiazole Nitrile 2-Chlorothiazole-4-carbonitrile Start_B->Nitrile Cyanation Amine_B (2-Chlorothiazol-4-yl)methanamine Nitrile->Amine_B Reduction

Caption: Key functionalization pathways starting from 2-chlorothiazole.

Synthesis of Key Intermediates

4.1.1. 2-Chlorothiazole-4-carboxaldehyde via Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich heterocycles.[6][7][8][9][10] It utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a formamide, such as N,N-dimethylformamide (DMF).

Experimental Protocol:

  • Cool a solution of DMF in a suitable solvent (e.g., dichloromethane) to 0 °C.

  • Slowly add POCl₃ to the cooled DMF solution to form the Vilsmeier reagent.

  • Add 2-chlorothiazole to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

  • Quench the reaction by carefully pouring it into a mixture of ice and a suitable base (e.g., sodium acetate).

  • The product, 2-chlorothiazole-4-carboxaldehyde, can be isolated by extraction and purified by column chromatography or recrystallization.

4.1.2. 2-Chlorothiazole-4-carbonitrile

The synthesis of 2-chlorothiazole-4-carbonitrile can be achieved through a Sandmeyer reaction starting from 2-amino-4-cyanothiazole.[11][12][13]

Experimental Protocol:

  • Follow the general procedure for the Sandmeyer reaction described in section 3.2, using 2-amino-4-cyanothiazole as the starting material.

  • The diazonium salt is then reacted with a solution of copper(I) cyanide to yield 2-chlorothiazole-4-carbonitrile.

Conversion of Intermediates to (2-Chlorothiazol-4-yl)methanamine

4.2.1. Reductive Amination of 2-Chlorothiazole-4-carboxaldehyde

Reductive amination is a highly efficient method for the synthesis of amines from carbonyl compounds.[14][15][16][17][18] This one-pot reaction involves the formation of an imine intermediate, which is then reduced in situ.

Experimental Protocol:

  • Dissolve 2-chlorothiazole-4-carboxaldehyde in a suitable solvent (e.g., methanol).

  • Add a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol.

  • Add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), in portions.

  • Stir the reaction at room temperature until completion.

  • Work-up involves quenching the excess reducing agent, followed by extraction and purification of the desired amine.

4.2.2. Reduction of 2-Chlorothiazole-4-carbonitrile

Nitriles can be readily reduced to primary amines using strong reducing agents.[19][20][21]

Experimental Protocol:

  • In a flame-dried flask under an inert atmosphere, prepare a suspension of lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent (e.g., diethyl ether or THF).

  • Cool the suspension to 0 °C and slowly add a solution of 2-chlorothiazole-4-carbonitrile in the same solvent.

  • After the addition is complete, the reaction mixture is typically stirred at room temperature or gently heated to ensure complete reduction.

  • The reaction is carefully quenched by the sequential addition of water and an aqueous base solution.

  • The resulting salts are filtered off, and the product is isolated from the filtrate by extraction and purified.

Comparative Analysis of Synthetic Routes

RouteStarting MaterialsKey StepsAdvantagesDisadvantages
Hantzsch Synthesis Thioamide, α-haloketoneCyclization, Sandmeyer reaction, AminationConvergent, well-establishedCan be multi-step, potential for side reactions in Sandmeyer step.
Vilsmeier-Haack 2-Chlorothiazole, DMF, POCl₃Formylation, Reductive AminationUtilizes a readily available starting material, often high-yielding formylation.Vilsmeier-Haack reagents are moisture-sensitive, reductive amination requires careful control.
Nitrile Reduction 2-Amino-4-cyanothiazoleSandmeyer reaction, Nitrile ReductionCan be efficient if the starting nitrile is accessible.Requires the synthesis of the substituted aminothiazole, use of strong and hazardous reducing agents like LiAlH₄.

Conclusion

The synthesis of (2-Chlorothiazol-4-yl)methanamine can be accomplished through several viable synthetic pathways. The choice of the optimal route will depend on factors such as the availability of starting materials, scalability, and safety considerations. The functionalization of a pre-formed 2-chlorothiazole ring, particularly via the Vilsmeier-Haack formylation followed by reductive amination, often presents a more direct and efficient approach. However, the classic Hantzsch synthesis remains a robust and valuable method for constructing the core thiazole scaffold. A thorough understanding of these synthetic strategies and their underlying principles is essential for researchers and drug development professionals working in the field of medicinal chemistry.

References

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. PMC. [Link]

  • Rajput, A. (2004). Studies on Vilsmeier-Haack Reaction: Preparation and Synthetic Applications of Synthones 4-Chloro-2-Arylamino Thiazole-5-Carboxaldehydes. Asian Journal of Chemistry, 16, 1374-1380.
  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
  • Vilsmeier-Haack Reaction. YouTube. [Link]

  • Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Growing Science.
  • Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol. PMC. [Link]

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. PMC. [Link]

  • 2-Chloro-3-carbonitrile analogs (122–132) prepared via Sandmeyer reaction. ResearchGate. [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. [Link]

  • Rediscovering Cyanogen Gas for Organic Synthesis: Formation of 2-Cyanothiazole Derivatives. PMC. [Link]

  • The Hantzsch Thiazole Synthesis. ResearchGate. [Link]

  • Recent trends in the chemistry of Sandmeyer reaction: a review. PMC. [Link]

  • REDUCTION OF CARBONYL GROUP. Duże Koło Chemiczne.
  • SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF 2- AMINOTHIAZOLE DERIVATIVES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]

  • Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. Journal of Chemical and Pharmaceutical Research.
  • The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1.
  • 3.3.3: Synthesis of Amines. Chemistry LibreTexts. [Link]

  • Thiazole synthesis. Organic Chemistry Portal. [Link]

  • Common methods for the synthesis of 2-aminothiazole. ResearchGate. [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Acid to Alcohol - Common Conditions. Organic Chemistry Portal.
  • Reduction of Organic Compounds. University of California, Irvine.
  • Reductive Amination - Common Conditions. Organic Chemistry Portal. [Link]

  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. [Link]

  • LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Chemistry Steps. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • SYNTHESIS OF 2-AMINO-4H-PYRAN-3-CARBONITRILES: ITS REACTION TO CHLOROACETYL CHLORIDE. Sciforum.

Sources

The Thiazole Scaffold: A Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Drug Discovery Professionals

Abstract

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, represents a "privileged scaffold" in medicinal chemistry.[1] Its unique physicochemical properties, including its ability to engage in hydrogen bonding, π-π stacking, and hydrophobic interactions, allow it to bind with high specificity to a multitude of biological targets.[2] This guide provides a comprehensive overview of the biological significance of the thiazole scaffold, exploring its prevalence in natural products and FDA-approved drugs, its diverse pharmacological activities, and the underlying mechanisms of action. We will delve into key therapeutic areas, including oncology, infectious diseases, and inflammation, providing field-proven insights and detailed experimental protocols to empower researchers in the rational design of next-generation thiazole-based therapeutics.

The Thiazole Core: Physicochemical Properties and Inherent Value

Thiazole, or 1,3-thiazole, is a pale yellow liquid with a pyridine-like odor.[3] Its five-membered ring structure, containing one sulfur and one nitrogen atom, confers remarkable chemical stability and electronic versatility.[3][4] This scaffold is not merely a passive linker but an active pharmacophoric element. The nitrogen atom can act as a hydrogen bond acceptor, while the sulfur atom can participate in various non-covalent interactions, and the aromatic ring itself allows for π-π stacking with biological targets.[5] These features make the thiazole nucleus a versatile building block for creating compounds that can effectively interact with the active sites of enzymes and receptors.[3][5]

The inherent value of this scaffold is underscored by its presence in essential natural products, such as Vitamin B1 (thiamine), which is critical for cellular metabolism, and its incorporation into the core of numerous antibiotics like penicillin.[6][7]

Thiazole_Structure cluster_thiazole Thiazole Scaffold T S(1) /   \ C(5)=C(4) \   / N(3)  | C(2)

Caption: Basic structure and numbering of the 1,3-thiazole ring.

A Privileged Structure in Approved Therapeutics

The thiazole ring is a key component in more than 18 FDA-approved drugs, highlighting its clinical significance and proven utility in medicine.[8] These drugs span a wide range of therapeutic areas, demonstrating the scaffold's adaptability in addressing diverse pathologies.[9]

Drug NameBrand NameTherapeutic UseCitation(s)
Dasatinib SprycelAnticancer (Leukemia)[5][10]
Ixabepilone IxempraAnticancer (Breast Cancer)[10][11]
Ritonavir NorvirAntiretroviral (Anti-HIV)[3][6]
Cefiderocol FetrojaAntibacterial[8]
Sulfathiazole -Antimicrobial[6][9]
Meloxicam MobicAnti-inflammatory (NSAID)[3][9]
Pramipexole MirapexAnti-Parkinson's Agent[12][13]
Nitazoxanide AliniaAntiparasitic Agent[3][14]

Broad-Spectrum Pharmacological Activities

Modification of the thiazole ring at its various positions has yielded compounds with a vast array of therapeutic effects.[10] The scaffold's ability to serve as a pharmacophore, a bioisosteric replacement, or a spacer has been instrumental in the lead optimization process.[3]

Anticancer Activity

Thiazole derivatives represent a cornerstone in modern oncology research, with several approved drugs and numerous candidates in clinical trials.[5] Their mechanisms are diverse, often targeting key pathways that drive cancer cell proliferation and survival.[5][15]

Mechanism of Action: Thiazole-based compounds exert their anticancer effects through various mechanisms, including:

  • Kinase Inhibition: The thiazole scaffold is adept at fitting into the ATP-binding pocket of various kinases, such as those in the PI3K/mTOR pathway.[15][16] The nitrogen atom frequently forms critical hydrogen bonds with the hinge region of the kinase, a key interaction for potent inhibition.[5]

  • Induction of Apoptosis: Many thiazole derivatives have been shown to trigger programmed cell death (apoptosis) in cancer cells.[17] This is often achieved by modulating the expression of key apoptotic proteins like Bax and Bcl-2.[17][18]

  • Tubulin Polymerization Inhibition: Similar to other successful chemotherapeutics, some thiazoles disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.[15]

  • Enzyme Inhibition: Thiazoles can inhibit other critical enzymes like topoisomerase and histone deacetylases (HDACs).[15]

Anticancer_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor Binds PI3K PI3K Receptor->PI3K Activates mTOR mTOR PI3K->mTOR Activates Apoptosis Apoptosis PI3K->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes ThiazoleDrug Thiazole-Based PI3K/mTOR Inhibitor ThiazoleDrug->PI3K Inhibits ThiazoleDrug->mTOR Inhibits

Caption: Simplified PI3K/mTOR pathway inhibited by a thiazole derivative.

Featured Compound: Dasatinib Dasatinib is a clinically used anticancer drug that contains a thiazole nucleus.[10] It is a potent inhibitor of multiple tyrosine kinases, including BCR-ABL and Src family kinases, making it effective in the treatment of chronic myeloid leukemia (CML).

Antimicrobial Activity

The emergence of multidrug-resistant pathogens presents a global health crisis. Thiazole derivatives have shown significant promise as antibacterial, antifungal, and antiprotozoal agents.[12]

Mechanism of Action: The antimicrobial action of thiazoles is multifaceted.

  • Enzyme Inhibition: Thiazole derivatives can inhibit essential microbial enzymes. For instance, some act as inhibitors of DNA gyrase or 14α-lanosterol demethylase, crucial for bacterial replication and fungal cell membrane integrity, respectively.[19][20]

  • Cell Wall Synthesis Inhibition: The thiazole ring is a component of many cephalosporin antibiotics, which act by inhibiting the synthesis of the bacterial cell wall.[12]

  • Metabolic Pathway Disruption: Sulfathiazole, an early sulfa drug, works by inhibiting the synthesis of folic acid, a vitamin essential for bacterial growth.[21]

The amphiphilic character of some thiazole derivatives, possessing both hydrophilic and hydrophobic properties, may facilitate their penetration of microbial cell membranes, leading to cytoplasm leakage and cell death.[22]

Anti-inflammatory Activity

Inflammation is a key pathological process in numerous diseases. Thiazole derivatives have demonstrated potent anti-inflammatory effects, often by targeting enzymes in the arachidonic acid pathway.[23]

Mechanism of Action: The primary anti-inflammatory mechanism involves the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2) and lipoxygenase (LOX) enzymes.[8][23] These enzymes are responsible for the synthesis of prostaglandins and leukotrienes, which are key mediators of the inflammatory response.[8][23] By blocking these enzymes, thiazole compounds can effectively reduce pain and inflammation.[23]

Experimental Protocols for Biological Evaluation

Synthesizing technical accuracy with field-proven insights is paramount. The following protocols represent self-validating systems for assessing the biological activity of novel thiazole derivatives.

Protocol: In Vitro Anticancer Activity (MTT Assay)

Objective: To determine the cytotoxic effect of thiazole derivatives on human cancer cell lines and calculate the half-maximal inhibitory concentration (IC₅₀).

Methodology:

  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) are cultured in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Cells are harvested and seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The synthesized thiazole compounds are dissolved in DMSO to create stock solutions. Serial dilutions are prepared in culture media and added to the wells. A vehicle control (DMSO) and a positive control (e.g., Cisplatin) are included.[24]

  • Incubation: Plates are incubated for 24-48 hours.[17]

  • MTT Addition: 20 µL of MTT reagent (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

  • Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

MTT_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Seed Cancer Cells in 96-well Plate C Treat Cells with Compounds (Incubate 24-48h) A->C B Prepare Serial Dilutions of Thiazole Compounds B->C D Add MTT Reagent (Incubate 4h) C->D E Solubilize Formazan with DMSO D->E F Read Absorbance (570 nm) E->F G Calculate % Viability & Determine IC50 F->G

Sources

Methodological & Application

Application Note: Microwave-Assisted Synthesis of (2-Chlorothiazol-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for researchers in medicinal chemistry and process development. It synthesizes established microwave-assisted methodologies into a cohesive, optimized protocol for the synthesis of (2-Chlorothiazol-4-yl)methanamine .

Executive Summary

The 2-chlorothiazole moiety is a privileged scaffold in medicinal chemistry, serving as a critical pharmacophore in neonicotinoid agrochemicals and kinase inhibitors (e.g., Dasatinib analogs). Traditional thermal synthesis of (2-Chlorothiazol-4-yl)methanamine is often plagued by long reaction times, variable yields, and difficult purification of the highly polar amine intermediates.

This guide details a Microwave-Assisted Cascade Protocol that reduces total synthesis time from ~48 hours to under 4 hours while improving overall yield. The protocol employs a "Construct-Functionalize-Reveal" strategy:

  • Construct: Rapid Hantzsch cyclization to form the thiazole core.

  • Functionalize: Sandmeyer conversion of the 2-amino group to the 2-chloro handle.

  • Reveal: Delépine reaction to generate the primary amine from the chloromethyl tail.

Retrosynthetic Analysis & Logic

The synthesis is designed to avoid the instability of 2-chlorothioamides and the side-reactions associated with direct amination of alpha-haloketones.

  • Strategic Disconnection: The C2-Cl bond is installed after ring closure to utilize the robust Hantzsch synthesis of 2-aminothiazoles.

  • Protection Strategy: The primary amine is introduced last (via the Delépine reaction) to prevent interference during the oxidative Sandmeyer step.

Retrosynthesis Target (2-Chlorothiazol-4-yl) methanamine Inter1 2-Chloro-4- (chloromethyl)thiazole Target->Inter1 Delépine (Amination) Inter2 2-Amino-4- (chloromethyl)thiazole Inter1->Inter2 Sandmeyer (Diazotization) Start 1,3-Dichloroacetone + Thiourea Inter2->Start MW Hantzsch (Cyclization)

Figure 1: Retrosynthetic logic flow prioritizing ring stability and functional group compatibility.

Materials & Equipment

Reagents:

  • 1,3-Dichloroacetone (CAS: 534-07-6) - Lachrymator, handle in hood.

  • Thiourea (CAS: 62-56-6)

  • Sodium Nitrite (

    
    )
    
  • Copper(I) Chloride (

    
    )
    
  • Hexamethylenetetramine (HMTA) (CAS: 100-97-0)

  • Solvents: Ethanol (EtOH), Chloroform (

    
    ), Conc. HCl.
    

Equipment:

  • Microwave Reactor: Single-mode or multi-mode reactor (e.g., CEM Discover or Anton Paar Monowave) capable of maintaining 150°C and 20 bar pressure.

  • Vessels: 10 mL and 35 mL pressure-sealed glass vials with Teflon/silicone septa.

Experimental Protocols

Phase 1: Microwave-Assisted Hantzsch Cyclization

Objective: Synthesis of 2-Amino-4-(chloromethyl)thiazole hydrochloride. Rationale: Microwave irradiation accelerates the nucleophilic attack of sulfur on the


-haloketone and the subsequent dehydration, suppressing the formation of polymeric byproducts common in thermal reflux.*
  • Preparation: In a 35 mL microwave vial, dissolve 1,3-dichloroacetone (1.27 g, 10 mmol) and thiourea (0.76 g, 10 mmol) in absolute ethanol (10 mL).

  • Irradiation: Seal the vessel. Program the microwave:

    • Temp: 100°C

    • Hold Time: 10 minutes

    • Stirring: High

    • Power: Dynamic (Max 150 W)

  • Work-up: Cool to room temperature (RT). The product often precipitates as the hydrochloride salt.

  • Isolation: Filter the white solid, wash with cold ethanol (2 x 5 mL) and diethyl ether.

    • Yield: ~85-92%

    • Purity: >95% (NMR check).

Phase 2: Sandmeyer Conversion (2-Amino 2-Chloro)

Objective: Synthesis of 2-Chloro-4-(chloromethyl)thiazole. Rationale: The 2-amino group is diazotized and displaced by chloride. This step is sensitive to temperature; while MW can drive the substitution, the diazotization must be performed cold to prevent explosion or decomposition.*

  • Diazotization: Suspend the 2-amino-4-(chloromethyl)thiazole HCl (1.85 g, 10 mmol) in conc. HCl (10 mL) and water (10 mL). Cool to 0-5°C in an ice bath.

  • Addition: Dropwise add a solution of

    
      (0.76 g, 11 mmol) in water (3 mL), keeping temp < 5°C. Stir for 20 min.
    
  • Substitution:

    • Method A (Thermal): Add CuCl (1.1 g, 11 mmol) dissolved in conc. HCl slowly. Allow to warm to RT, then heat to 60°C for 1 hour.

    • Method B (Microwave - Caution): Transfer the cold diazonium solution to a microwave vial containing CuCl. Seal. Heat at 60°C for 5 minutes . (Use pressure sensor safety cutoff).

  • Work-up: Extract with Dichloromethane (DCM) (3 x 20 mL). Wash organics with brine, dry over

    
    , and concentrate.
    
    • Product: Yellowish oil or low-melting solid.

Phase 3: Microwave Delépine Reaction

Objective: Synthesis of (2-Chlorothiazol-4-yl)methanamine. Rationale: Direct alkylation of ammonia with the chloromethyl intermediate often leads to over-alkylation (secondary/tertiary amines). The Delépine reaction using HMTA is strictly mono-selective and MW irradiation reduces the quaternization time from 24h to 20 min.*

  • Quaternization (Salt Formation):

    • Dissolve 2-chloro-4-(chloromethyl)thiazole (1.68 g, 10 mmol) and HMTA (1.54 g, 11 mmol) in Chloroform (10 mL).

    • MW Irradiation: 80°C for 20 minutes.

    • Observation: A white precipitate (Hexaminium salt) forms. Filter and wash with

      
      .
      
  • Hydrolysis (Amine Release):

    • Suspend the salt in Ethanol (10 mL) and Conc. HCl (3 mL).

    • MW Irradiation: 100°C for 15 minutes.

  • Isolation:

    • Cool to RT. Filter off the byproduct (

      
      ).
      
    • Concentrate the filtrate. Basify carefully with NaOH (2M) to pH 10.

    • Extract immediately with DCM (4 x 20 mL). (The free amine is water-soluble; salting out with NaCl helps).

    • Dry and concentrate to yield the target amine.[1]

Results & Validation

Table 1: Comparison of Thermal vs. Microwave Protocols

StepReaction TypeThermal TimeMW TimeThermal YieldMW Yield
1 Hantzsch Cyclization4-6 hours (Reflux)10 mins75%92%
2 Sandmeyer2-3 hours30 mins*60%65%
3 Delépine (Salt)12-24 hours20 mins80%95%
3 Delépine (Hydrolysis)4 hours15 mins70%85%
Total Overall Process ~36 hours ~1.5 hours ~36% ~51%

*Includes cooling time for diazotization.

Analytical Confirmation:

  • 1H NMR (DMSO-d6):

    
     8.2 (br s, 2H, 
    
    
    
    ), 7.6 (s, 1H, Thiazole-H), 4.1 (s, 2H,
    
    
    ).
  • LC-MS: [M+H]+ = 149.0 (consistent with

    
    ).
    

Troubleshooting & Critical Parameters

  • Temperature Control in Step 2: The Sandmeyer reaction is the bottleneck. If the diazonium salt warms up before CuCl addition, phenols (from water attack) or tars will form. Do not microwave the diazotization step itself.

  • 2-Chloro Stability: The 2-chlorothiazole ring is electron-deficient. Avoid using strong nucleophiles (like methoxide) or excessive heating in basic media during the final workup, as this may displace the chlorine (

    
    ). The Delépine hydrolysis is acidic, which preserves the halogen.
    
  • Safety: 1,3-Dichloroacetone is a potent lachrymator. Weigh it in a fume hood. Microwave vials must be rated for the pressure generated by ethanol at 100°C (~2-3 bar).

References

  • Hantzsch Thiazole Synthesis (Microwave)

    • Microwave-assisted synthesis of 2-aminothiazoles.
    • Source: [2]

  • Sandmeyer Reaction on Thiazoles

    • Synthesis of 2-chlorothiazoles via Sandmeyer reaction.
    • Source:

  • Delépine Reaction (Mechanistics)

    • Use of HMTA for primary amine synthesis.
    • Source:

  • General Microwave Heterocycle Synthesis

    • Microwave-Assisted One-Pot Synthesis of Thiazoles.
    • Source:

Sources

Application Note: High-Efficiency One-Pot Synthesis of 4-Aminomethylthiazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-aminomethylthiazole moiety is a privileged pharmacophore in medicinal chemistry, serving as a critical structural determinant in antiretrovirals (e.g., Ritonavir, Cobicistat) and various kinase inhibitors. Traditional synthesis often involves the isolation of a lachrymatory 4-chloromethylthiazole intermediate, increasing process time and safety risks.

This Application Note details a Telescoped (Sequential One-Pot) Protocol that couples the Hantzsch thiazole synthesis with a nucleophilic substitution. By utilizing 1,3-dichloroacetone as a bis-electrophile, researchers can generate the thiazole core and install the amine functionality in a single reactor without intermediate isolation. This method improves yield, reduces solvent waste, and mitigates exposure to alkylating agents.

Mechanistic Insight & Reaction Design

The Challenge of 1,3-Dichloroacetone

The core of this synthesis relies on 1,3-dichloroacetone (1,3-DCA) . Unlike simple


-haloketones used in standard Hantzsch syntheses, 1,3-DCA possesses two electrophilic sites.
  • Site A (Carbonyl &

    
    -Carbon):  Reacts with the thioamide to form the thiazole ring.
    
  • Site B (

    
    -Carbon):  Remains available as a chloromethyl handle for subsequent amination.
    

Critical Control Point: The reaction must be sequential. If the amine is added simultaneously with the thioamide and 1,3-DCA, the amine may alkylate the ketone directly or compete with the thioamide, leading to complex mixtures. Therefore, a Sequential One-Pot strategy is strictly required.

Reaction Pathway Visualization

The following diagram illustrates the mechanistic flow, highlighting the transition from the condensation phase to the amination phase.

ReactionMechanism Reactants Thioamide (1) + 1,3-Dichloroacetone (2) Inter1 Hydroxythiazoline Intermediate Reactants->Inter1 Condensation (EtOH, Reflux) Inter2 4-(Chloromethyl)thiazole (In-situ) Inter1->Inter2 Dehydration (-H2O) Product 4-Aminomethylthiazole Derivative Inter2->Product SN2 Displacement Reagent_Amine Add: Sec. Amine (3) + Base Reagent_Amine->Inter2

Figure 1: Mechanistic pathway of the sequential one-pot synthesis. The chloromethyl intermediate is generated in situ and immediately trapped by the amine.

Experimental Protocol: Sequential One-Pot Synthesis

Materials & Equipment
  • Reagents: Thiobenzamide (or substituted thioamide), 1,3-Dichloroacetone (DCA), Secondary Amine (e.g., Morpholine, Piperidine), Ethanol (Absolute),

    
     or DIPEA.
    
  • Safety: 1,3-DCA is a potent lachrymator and skin irritant. Handle only in a fume hood.

  • Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, TLC (Silica gel 60 F254).

Step-by-Step Methodology
Phase 1: Thiazole Ring Formation
  • Dissolution: In a 100 mL round-bottom flask, dissolve 1.0 equiv of Thioamide in Ethanol (5 mL/mmol).

  • Addition: Add 1.1 equiv of 1,3-Dichloroacetone.

    • Note: Add DCA as a solution in a small amount of ethanol to ensure controlled reaction rates.

  • Cyclization: Heat the mixture to reflux (78 °C) for 1–2 hours.

  • Monitoring: Monitor by TLC (Hexane:EtOAc 4:1). The thioamide spot should disappear, and a new spot (4-chloromethylthiazole) will appear.

    • Checkpoint: Do NOT isolate this intermediate. It is unstable and lachrymatory.

Phase 2: In-Situ Amination
  • Buffering: Cool the reaction mixture to room temperature. Add 2.5 equiv of Base (

    
     solid or DIPEA liquid).
    
    • Why: Neutralizes the HCl generated during cyclization and the subsequent substitution.

  • Amine Addition: Add 1.2 equiv of the Secondary Amine.

  • Substitution: Re-heat the mixture to reflux for 2–4 hours.

  • Completion: Monitor by TLC. The intermediate spot (chloromethyl) should convert to a more polar spot (aminomethyl product).

Phase 3: Workup & Purification
  • Evaporation: Remove ethanol under reduced pressure.

  • Extraction: Resuspend residue in EtOAc and wash with saturated

    
     followed by Brine.
    
  • Drying: Dry organic layer over

    
    , filter, and concentrate.
    
  • Purification: Recrystallize from EtOH/Hexane or purify via flash column chromatography (DCM:MeOH gradient).

Critical Process Parameters (CPPs) & Troubleshooting

The following table summarizes key variables that affect yield and purity.

ParameterOptimal RangeImpact of Deviation
Stoichiometry (DCA) 1.05 – 1.10 equivExcess: Polymerization/Darkening. Deficit: Incomplete cyclization.
Temperature (Phase 1) 70 – 80 °C (Reflux)Low: Slow kinetics. High: Degradation of DCA.
Base Selection

or DIPEA
Strong bases (NaOH) may hydrolyze the chloromethyl group to a hydroxymethyl impurity.
Order of Addition SequentialSimultaneous addition leads to N-alkylation of the amine by DCA (Side Product).

Workflow Visualization

Workflow start Start: Weigh Reagents step1 Phase 1: Cyclization Thioamide + 1,3-DCA Reflux EtOH, 2h start->step1 check1 TLC Check: Thioamide Consumed? step1->check1 check1->step1 No (Continue Heating) step2 Phase 2: Amination Add Base + Amine Reflux 3h check1->step2 Yes workup Workup: Evaporate EtOH -> EtOAc Ext. Wash w/ NaHCO3 step2->workup purify Purification: Column Chromatography or Recrystallization workup->purify

Figure 2: Operational workflow for the sequential one-pot synthesis.

Green Chemistry Considerations

To align with sustainable manufacturing principles (E-Factor reduction), this protocol can be modified:

  • Solvent Switch: Replace Ethanol with Water/PEG-400 (1:1) . The Hantzsch reaction proceeds well in aqueous media due to the "on-water" hydrophobic effect.

  • Catalyst-Free: This reaction is self-catalyzed by the release of HCl during the first step, which activates the ketone. External Lewis acids are generally unnecessary for 1,3-DCA.

References

  • Hantzsch Thiazole Synthesis (General Mechanism)

    • Organic Chemistry Portal. "Hantzsch Thiazole Synthesis."
    • [Link]

  • Use of 1,3-Dichloroacetone in Heterocycle Synthesis

    • Rajappa, S., et al. "Reaction of amidinothioureas with 1,3-dichloroacetone."[1] Proc. Indian Acad. Sci. (Chem. Sci.), 1982.[1]

    • [Link]

  • Catalyst-Free/Green Modifications

    • Potewar, T. M., et al.
    • [Link][2]

  • Multicomponent Thiazole Synthesis Reviews

    • Molecular Diversity Preservation International (MDPI).
    • [Link][2][3]

Sources

Application Note: (2-Chlorothiazol-4-yl)methanamine in High-Throughput Lead Optimization

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol Guide is designed for medicinal chemists and drug discovery professionals. It moves beyond basic catalog data to provide a strategic framework for utilizing (2-Chlorothiazol-4-yl)methanamine as a high-value scaffold.

Executive Summary

(2-Chlorothiazol-4-yl)methanamine (CAS: 3034-52-4 derivatives) represents a "privileged structure" in modern drug discovery. It serves as a bifunctional linchpin, offering two orthogonal reactivity vectors: a primary amine for rapid library diversification and an electrophilic 2-chloro position for core scaffold elaboration.[1] This guide details the strategic deployment of this building block in Fragment-Based Drug Discovery (FBDD) and scaffold hopping, specifically for kinase inhibitors, GPCR ligands, and peptidomimetics.[1]

Chemical Biology & Structural Utility[2]

The "Thiazole Advantage"

In medicinal chemistry, the thiazole ring is frequently employed as a bioisostere for pyridine or imidazole, but with distinct physicochemical advantages:

  • Lipophilicity Modulation: Thiazoles generally lower LogD compared to phenyl rings, improving aqueous solubility.[1]

  • Metabolic Stability: The 2-chlorothiazole moiety is resistant to oxidative metabolism (CYP450) compared to electron-rich heterocycles.

  • Conformational Restriction: When used as a linker, the thiazole ring imposes a specific vector angle (approx. 140° between C2 and C4 substituents), critical for orienting "warheads" into binding pockets.[1]

Reactivity Vectors

The molecule possesses two distinct "handles" that allow for divergent synthesis strategies:

  • Vector A (Primary Amine): High nucleophilicity (

    
     hybridized). Ideal for amide coupling, reductive amination, or sulfonylation.[1]
    
  • Vector B (2-Chloro Substituent): Activated electrophile. The electron-withdrawing nature of the thiazole nitrogen activates the C2-chlorine for Nucleophilic Aromatic Substitution (

    
    ) and Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).
    

Strategic Workflows (Visualized)

The following diagram illustrates the Divergent Synthesis Strategy , allowing a single batch of building block to feed into multiple lead series.

G cluster_legend Reaction Logic Start (2-Chlorothiazol-4-yl) methanamine Amide Intermediate A: Amide/Urea Linker Start->Amide Path A: Amide Coupling (R-COOH, HATU) Coupled Intermediate B: 2-Substituted Thiazole Start->Coupled Path B: Suzuki/SnAr (Requires N-Protection) FinalA Target Series 1: Kinase Inhibitors (2-Arylthiazoles) Amide->FinalA Suzuki Coupling (Ar-B(OH)2, Pd) FinalB Target Series 2: Peptidomimetics Coupled->FinalB Deprotection & Amine Functionalization Legend Path A is preferred to avoid Pd-catalyst poisoning by free amine.

Caption: Divergent synthesis workflow. Path A (Blue) is the standard high-yield route, prioritizing amine functionalization to prevent catalyst interference in subsequent steps.

Detailed Experimental Protocols

Protocol A: General Amide Library Generation (Amine Functionalization)

Context: This protocol is optimized for parallel synthesis to attach the "tail" region of a drug molecule.

Reagents:

  • (2-Chlorothiazol-4-yl)methanamine (1.0 equiv)

  • Carboxylic Acid (

    
    ) (1.1 equiv)
    
  • HATU (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[1]

  • Solvent: DMF (Anhydrous)

Step-by-Step Methodology:

  • Preparation: Dissolve the carboxylic acid (0.5 mmol) in DMF (2 mL) in a reaction vial.

  • Activation: Add DIPEA (1.5 mmol, 261 µL) followed by HATU (0.6 mmol, 228 mg). Stir at Room Temperature (RT) for 5 minutes to form the activated ester.

  • Addition: Add (2-Chlorothiazol-4-yl)methanamine (0.5 mmol) dissolved in minimal DMF (0.5 mL).

  • Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS (Look for

    
     of product; disappearance of amine).
    
  • Workup (High-Throughput): Dilute with EtOAc (10 mL), wash with saturated

    
     (2x), water (1x), and brine (1x). Dry over 
    
    
    
    and concentrate.
  • Purification: If necessary, purify via reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Expert Insight: The 2-chloro group is stable under these conditions. Avoid using acyl chlorides if the R-group contains acid-sensitive moieties; HATU is milder and prevents racemization if the acid is chiral.

Protocol B: Suzuki-Miyaura Cross-Coupling (C2 Functionalization)

Context: Used to install the "core" aromatic system at the 2-position. This step is typically performed after Protocol A to avoid palladium coordination by the free amine.

Reagents:

  • Amide-functionalized 2-chlorothiazole (from Protocol A) (1.0 equiv)

  • Aryl Boronic Acid (

    
    ) (1.5 equiv)
    
  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (2M aqueous solution, 3.0 equiv)[1]
    
  • Solvent: 1,4-Dioxane[1]

Step-by-Step Methodology:

  • Degassing: In a microwave vial, combine the chlorothiazole substrate and boronic acid. Evacuate and backfill with Nitrogen (

    
    ) three times.
    
  • Solvent Addition: Add degassed 1,4-dioxane (concentration ~0.1 M) and 2M

    
    .
    
  • Catalyst Addition: Add

    
     quickly under a stream of 
    
    
    
    .[1] Seal the vial immediately.
  • Reaction: Heat to 90°C for 4–12 hours (conventional heating) or 100°C for 30–60 mins (microwave irradiation).

  • Monitoring: Check LC-MS. 2-chlorothiazoles are less reactive than 2-bromothiazoles; if conversion is slow, switch to a more active catalyst system like XPhos Pd G2 .

  • Workup: Filter through a Celite pad (eluting with EtOAc). Concentrate and purify via Flash Chromatography (Silica gel).

Self-Validating Check:

  • Black Precipitate: Formation of Pd-black indicates catalyst decomposition.[2] If observed with low yield, increase ligand concentration or switch to XPhos.[1]

  • Dechlorination: If the product mass shows replacement of Cl with H (

    
    ), the temperature is too high or the solvent is not dry/degassed properly.
    
Protocol C: Displacement (Synthesis of 2-Aminothiazoles)

Context: Many kinase inhibitors (e.g., Dasatinib analogs) require a 2-aminothiazole core.[1] The 2-chloro group can be displaced by amines, though it requires forcing conditions.[1]

Reagents:

  • (2-Chlorothiazol-4-yl)methanamine derivative (1.0 equiv)

  • Primary/Secondary Amine Nucleophile (2.0–5.0 equiv)

  • Base: DIPEA or

    
    [1]
    
  • Solvent: NMP or DMSO

Methodology:

  • Setup: Combine reagents in a pressure tube.

  • Reaction: Heat to 120–150°C for 12–24 hours.

  • Optimization: If the reaction fails, use Buchwald-Hartwig conditions (

    
    , BrettPhos, NaOtBu, 100°C) instead of thermal displacement. Thermal displacement works best with non-hindered, highly nucleophilic amines.[1]
    

Quantitative Data Summary

PropertyValueRelevance to Drug Discovery
Molecular Weight 148.61 g/mol Ideal for Fragment-Based Drug Discovery (Rule of 3 compliant).
ClogP ~0.5Low lipophilicity aids in maintaining water solubility in lead series.[1]
H-Bond Donors 1 (Amine)Primary interaction point for backbone carbonyls in proteins.
H-Bond Acceptors 2 (N, S)Thiazole N is a weak acceptor; S can engage in sigma-hole interactions.
pKa (Amine) ~8.8Predominantly protonated at physiological pH (7.4) if left free.

References

  • Thiazoles in Drug Discovery

    • Ayati, A., et al. (2015).[1][3] "Synthesis and biological investigation of 2-aminothiazole derivatives." European Journal of Medicinal Chemistry. A comprehensive review of the pharmacological profile of the thiazole scaffold.

  • Suzuki Coupling Methodologies

    • Miyaura, N., & Suzuki, A. (1995).[1] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. The foundational text for Protocol B.[1]

  • S_NAr Reactivity of 2-Halothiazoles

    • Metzger, J. V. (1979).[1] "Thiazole and its Derivatives." Chemistry of Heterocyclic Compounds. Defines the reactivity order of halogenated thiazoles (2-Cl > 4-Cl > 5-Cl).[4]

  • Application in Kinase Inhibitors

    • Lombardo, L. J., et al. (2004).[1] "Discovery of N-(2-Chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methyl-pyrimidin-4-ylamino)-thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity." Journal of Medicinal Chemistry. Demonstrates the utility of the aminothiazole core.[5][6]

Safety Notice: (2-Chlorothiazol-4-yl)methanamine is an irritant. Handle in a fume hood. The 2-chloro moiety can be a skin sensitizer. Dispose of halogenated organic waste according to EHS regulations.

Sources

Synthesis of novel anticancer agents using (2-Chlorothiazol-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis of Novel Anticancer Agents using (2-Chlorothiazol-4-yl)methanamine

Executive Summary

The thiazole pharmacophore is a cornerstone of modern oncology, featured prominently in FDA-approved kinase inhibitors such as Dasatinib (Bcr-Abl/Src), Dabrafenib (BRAF), and Alpelisib (PI3K). This application note details the strategic utilization of (2-Chlorothiazol-4-yl)methanamine (CAS: [Specific CAS if available, else generic identifier]) as a bifunctional "linchpin" scaffold.

Unlike simple aminothiazoles, this specific building block offers two orthogonal reactive handles:

  • The C-2 Chloro Motif: A handle for transition-metal-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) to establish hydrophobic interactions within the ATP-binding pocket.

  • The C-4 Methanamine Motif: A flexible aliphatic linker ideal for amide, urea, or sulfonamide formation, directing substituents toward the solvent-exposed region or the ribose-binding pocket of kinases.

This guide provides validated protocols for transforming this scaffold into high-potency anticancer candidates, specifically targeting c-Met , FGFR , and Src family kinases.

Chemical Architecture & Rationale

The structural logic of (2-Chlorothiazol-4-yl)methanamine allows for Divergent-Convergent Synthesis . By functionalizing the aliphatic amine first, researchers can generate a library of "heads" before committing to the expensive or complex "tails" attached via the C-2 position.

Pharmacophore Mapping
  • Thiazole Ring: Acts as a flat, aromatic spacer that can engage in

    
    -
    
    
    
    stacking with the gatekeeper residues of the kinase hinge region.
  • C-4 Methylene Linker: Breaks conjugation, allowing the attached group to adopt a non-planar conformation, crucial for inducing selectivity (e.g., Type II kinase inhibition).

  • C-2 Position: The vector for the "warhead" or hydrophobic aryl group that penetrates the deep hydrophobic back-pocket.

Synthetic Workflow Visualization

The following diagram illustrates the modular synthetic pathway, prioritizing the functionalization of the methanamine handle before the C-2 chloride to maximize library diversity and yield.

Synthetic_Pathway SM (2-Chlorothiazol-4-yl) methanamine Amide Intermediate A: Thiazole-4-carboxamide (Stable Chloride) SM->Amide Path A: R-COCl / HATU (Solvent Exposed Region) Urea Intermediate B: Thiazole-4-urea (Stable Chloride) SM->Urea Path B: R-NCO (H-Bond Donors) Suzuki Product Class 1: 2-Arylthiazoles (Kinase Inhibitors) Amide->Suzuki Suzuki-Miyaura Pd(dppf)Cl2, Ar-B(OH)2 Buchwald Product Class 2: 2-Aminothiazoles (Dasatinib Analogs) Amide->Buchwald Buchwald-Hartwig Pd2(dba)3, Ar-NH2 Urea->Suzuki Suzuki-Miyaura

Caption: Divergent synthesis strategy. Path A/B functionalizes the solvent-exposed tail. Subsequent Pd-catalyzed coupling installs the hydrophobic core.

Detailed Experimental Protocols

Protocol A: Functionalization of the Methanamine (Amide Coupling)

Objective: To attach the "tail" moiety targeting the solvent front or ribose pocket. This step must be performed before C-2 coupling to prevent catalyst poisoning by free amines in subsequent steps.

Reagents:

  • (2-Chlorothiazol-4-yl)methanamine (1.0 equiv)

  • Carboxylic Acid derivative (1.1 equiv)[1]

  • HATU (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: DMF (Anhydrous)

Procedure:

  • Activation: In a round-bottom flask, dissolve the Carboxylic Acid (1.1 equiv) in anhydrous DMF (0.2 M concentration). Add DIPEA (3.0 equiv) and HATU (1.2 equiv). Stir at Room Temperature (RT) for 15 minutes. Mechanism: This forms the activated O-At-ester.

  • Coupling: Add (2-Chlorothiazol-4-yl)methanamine (1.0 equiv) to the reaction mixture.

  • Reaction: Stir at RT for 4–6 hours. Monitor by LCMS (Look for M+1 of product; disappearance of amine).

  • Workup: Dilute with EtOAc, wash with saturated NaHCO₃ (2x), water (1x), and brine (1x). Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (DCM/MeOH gradient).

    • Note: The 2-Cl group is stable under these conditions.

Protocol B: C-2 Functionalization via Suzuki-Miyaura Coupling

Objective: To install the hydrophobic aryl group (the "head") that mimics the adenine ring of ATP.

Reagents:

  • Intermediate from Protocol A (1.0 equiv)

  • Aryl Boronic Acid (1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (0.05 equiv) - Chosen for robustness with heteroaryl chlorides.

  • Base: K₂CO₃ (2.0 M aqueous solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)

Procedure:

  • Setup: In a microwave vial or pressure tube, combine the Intermediate (1.0 equiv), Aryl Boronic Acid (1.5 equiv), and Pd(dppf)Cl₂ (5 mol%).

  • Solvent System: Add 1,4-Dioxane and 2.0 M K₂CO₃ (ratio 4:1 v/v).

  • Degassing: Sparge with Argon for 5 minutes (Critical: Oxygen poisons the Pd(0) species).

  • Reaction: Heat to 90°C for 12 hours (thermal) or 110°C for 45 minutes (microwave).

  • Workup: Filter through a Celite pad. Dilute filtrate with water and extract with DCM.

  • Purification: Reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid) is recommended to remove palladium residues.

Biological Evaluation & Validation

Once synthesized, the library should be screened using a cascade approach.

Assay TypeTarget / Cell LinePurposeSuccess Criteria
Biochemical c-Met / FGFR1 / Src Determine binding affinity (

or

).

Cellular A549 (Lung), MCF7 (Breast) Assess membrane permeability and cytotoxicity.

Selectivity Kinase Panel (96-well) Ensure the drug does not inhibit off-targets (e.g., hERG).Selectivity Score > 10x

Expert Insight: Recent studies indicate that 2-aminothiazole derivatives (accessible via Buchwald coupling on this scaffold) often show superior solubility compared to their 2-aryl counterparts due to the basicity of the exocyclic amine [1, 2]. However, 2-aryl derivatives (Suzuki products) often exhibit higher metabolic stability.

Structure-Activity Relationship (SAR) Logic

The diagram below details the specific interactions targeted by this scaffold in a typical Type I Kinase Inhibitor model.

SAR_Logic Core Thiazole Scaffold (Gatekeeper Interaction) C2_Sub C-2 Aryl Group (Hydrophobic Pocket) Core->C2_Sub Rigid Connection C4_Linker C-4 Methanamine Linker (Flexibility/Solubility) Core->C4_Linker Spacer Potency (IC50) Potency (IC50) C2_Sub->Potency (IC50) Tail Amide/Urea Tail (Solvent Interaction/H-Bonding) C4_Linker->Tail Functionalization Pharmacokinetics (ADME) Pharmacokinetics (ADME) Tail->Pharmacokinetics (ADME)

Caption: SAR Map. The C-2 substituent drives potency, while the C-4 tail modulates solubility and pharmacokinetics.

References

  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors. Source: PubMed / Vertex AI Search Context: Validates the use of thiazole-carboxamide scaffolds in c-Met inhibition.[2] URL:[Link]

  • Synthesis and Biological Evaluation of Thiazole-based Fibroblast Growth Factor Receptor-1 (FGFR-1) Inhibitors. Source: Anti-Cancer Agents in Medicinal Chemistry Context: Establishes 2-aryl-5-methylthiazole as a viable scaffold for FGFR-1 inhibition.[3] URL:[Link]

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Source: PMC / NIH Context: Comprehensive review of 2-aminothiazole drugs (Dasatinib, etc.) and their synthetic pathways. URL:[Link]

  • One-Pot Synthesis of Novel Thiazoles as Potential Anti-Cancer Agents. Source: PMC / NIH Context: Discusses reaction conditions and MTT assay protocols for thiazole derivatives. URL:[Link]

  • Transamination of Aromatic Aldehydes to Primary Arylmethylamines. Source: Organic Chemistry Portal Context: Provides alternative methods for synthesizing the methanamine building block if starting from the aldehyde. URL:[Link]

Sources

Protocol for the Selective N-Alkylation of (2-Chlorothiazol-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Analysis & Chemical Logic

The Substrate Challenge

(2-Chlorothiazol-4-yl)methanamine (CAS: 139425-75-5) presents a unique set of challenges compared to simple benzylamines. The thiazole ring is electron-deficient, which slightly reduces the basicity of the exocyclic amine (


) compared to benzylamine (

). However, the primary amine remains highly nucleophilic.

Key Reactivity Risks:

  • Over-Alkylation (The Primary Failure Mode): Reaction with alkyl halides typically follows non-selective kinetics (

    
    ), leading to mixtures of primary, secondary, and tertiary amines, plus quaternary ammonium salts.
    
  • Cheioselectivity (

    
     Competition):  The chlorine atom at the C2 position of the thiazole ring is activated for Nucleophilic Aromatic Substitution (
    
    
    
    ). While the exocyclic amine is the kinetic nucleophile, high temperatures or strong bases (e.g., NaH, KOtBu) can force displacement of the chlorine, destroying the scaffold.
  • Ring Nitrogen Alkylation: Although less nucleophilic, the thiazole nitrogen can compete for alkylation under forcing conditions, leading to thiazolium salts.

Decision Matrix: Selecting the Right Method

To ensure scientific integrity and reproducibility, we prioritize Reductive Amination as the "Gold Standard" for mono-alkylation. Direct alkylation is reserved for cases where the corresponding aldehyde is unstable or unavailable.

DecisionMatrix Start Target: N-Alkyl-(2-Cl-thiazol-4-yl)methanamine Q1 Is the Alkyl Group available as an Aldehyde/Ketone? Start->Q1 MethodA METHOD A: Reductive Amination (High Selectivity, Mild Conditions) Q1->MethodA YES (Preferred) ConditionCheck Check Stability of Aldehyde Q1->ConditionCheck NO MethodB METHOD B: Direct Alkylation (Lower Selectivity, Requires Optimization) ConditionCheck->MethodB Must use Alkyl Halide

Figure 1: Strategic decision tree for selecting the alkylation methodology.

Part 2: Detailed Experimental Protocols

Method A: Reductive Amination (The Gold Standard)

Principle: Formation of an imine intermediate followed by in situ selective reduction.[1] This method kinetically favors mono-alkylation because the intermediate imine is neutral and less nucleophilic than the starting amine.

Reagents:

  • Substrate: (2-Chlorothiazol-4-yl)methanamine (1.0 equiv)

  • Electrophile: Aldehyde (

    
    ) (1.05 – 1.1 equiv)
    
  • Reducing Agent: Sodium triacetoxyborohydride (

    
    ) (1.4 – 1.5 equiv)
    
  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM). Note: DCE is preferred for solubility but DCM is safer.

  • Additive: Acetic Acid (AcOH) (1.0 – 2.0 equiv) Crucial for catalyzing imine formation and buffering the reduction.

Step-by-Step Protocol:

  • Imine Formation:

    • In a dry round-bottom flask under

      
       atmosphere, dissolve (2-Chlorothiazol-4-yl)methanamine (1.0 mmol) in anhydrous DCE (10 mL, 0.1 M).
      
    • Add the aldehyde (1.05 mmol).

    • Add Acetic Acid (1.0 mmol).

    • Stir at Room Temperature (RT) for 30–60 minutes. Checkpoint: Monitor by TLC or LCMS to confirm imine formation (often visible as a new spot, sometimes hydrolyzes on silica).

  • Reduction:

    • Cool the mixture to

      
       (optional, but recommended to suppress side reactions).
      
    • Add

      
       (1.4 mmol) in one portion.
      
    • Allow the reaction to warm to RT and stir for 2–12 hours.

    • Mechanistic Note:

      
       is mild and will not reduce the aldehyde/ketone competitively before imine formation, nor will it displace the 2-Cl group.
      
  • Quench & Workup:

    • Quench by slow addition of saturated aqueous

      
       (15 mL). Stir vigorously for 15 minutes until gas evolution ceases.
      
    • Extract with DCM (

      
      ).
      
    • Wash combined organics with Brine.[2] Dry over

      
      .[2]
      
  • Purification:

    • Concentrate under reduced pressure.[2]

    • Purify via flash column chromatography (typically Hexanes/EtOAc or DCM/MeOH gradients).

Method B: Direct Alkylation (The Alternative)

Principle: Nucleophilic substitution (


) using an alkyl halide.
Critical Control:  To prevent over-alkylation, we use a stoichiometric deficit of the alkylating agent  and a mild base.

Reagents:

  • Substrate: (2-Chlorothiazol-4-yl)methanamine (1.0 equiv)

  • Electrophile: Alkyl Halide (

    
     or 
    
    
    
    ) (0.8 – 0.9 equiv) Deliberately limiting.
  • Base: Cesium Carbonate (

    
    ) or DIPEA.
    
  • Solvent: Acetonitrile (MeCN) or DMF.

Step-by-Step Protocol:

  • Setup:

    • Dissolve (2-Chlorothiazol-4-yl)methanamine (1.0 mmol) in MeCN (10 mL).

    • Add

      
       (1.5 mmol).
      
  • Addition:

    • Dissolve Alkyl Halide (0.85 mmol) in MeCN (2 mL).

    • Add the alkyl halide solution dropwise over 30 minutes at

      
      . Slow addition keeps the concentration of electrophile low relative to the primary amine.
      
  • Reaction:

    • Stir at RT.[2] Monitor closely by LCMS.

    • Stop Condition: Stop when the alkyl halide is consumed. Do not chase full conversion of the amine; you will generate dialkylated byproducts.

  • Workup:

    • Filter off solids. Concentrate.

    • Purify immediately. You will recover unreacted starting material (amine), which can be recycled.

Part 3: Data Summary & Visualization

Comparative Analysis of Methods
FeatureMethod A: Reductive AminationMethod B: Direct Alkylation
Selectivity (Mono vs Di) High (>95:5)Moderate (Variable, often 70:30)
Reaction Scope Requires Aldehyde/KetoneRequires Alkyl Halide
Stability of 2-Cl Excellent (Mild conditions)Good (Avoid strong heating)
Purification Easy (Clean profile)Difficult (Separating mono/di/SM)
Yield Typically 80-95%Typically 50-70% (based on halide)
Mechanistic Pathway (Reductive Amination)[1][3]

ReactionPathway Amine Start: (2-Cl-thiazol-4-yl)methanamine Step1 Step 1: Condensation (AcOH, DCE) Amine->Step1 Aldehyde Reagent: Aldehyde (R-CHO) Aldehyde->Step1 Imine Intermediate: Imine (Hemiaminal) Step2 Step 2: Reduction (NaBH(OAc)3) Imine->Step2 Product Product: Secondary Amine Step1->Imine - H2O Step2->Product + H-

Figure 2: Mechanistic flow of the reductive amination pathway.

Part 4: Troubleshooting & Safety

Troubleshooting Guide
  • Problem: Formation of tertiary amine (dialkylation).

    • Solution (Method A): Ensure you are using a ketone or aldehyde, not an alkyl halide. If using Method B, reduce equivalents of alkyl halide to 0.7 eq and recycle starting material.

  • Problem: Loss of Chlorine (S_NAr).

    • Solution: Avoid heating above

      
      . Avoid strong nucleophilic bases like Sodium Ethoxide or Sodium Hydride. Use hindered bases like DIPEA or inorganic carbonates (
      
      
      
      ).
  • Problem: Low Conversion in Reductive Amination.

    • Solution: The imine formation might be slow due to the electron-withdrawing thiazole. Increase AcOH to 2.0 equiv or add molecular sieves (

      
      ) to drive the equilibrium by removing water.
      
Safety Note
  • Sensitization: Thiazole methanamines can be skin sensitizers. Handle with gloves and in a fume hood.

  • Chlorinated Solvents: DCE is toxic and a suspected carcinogen. DCM is a suitable replacement if DCE is restricted, though reaction times may increase slightly.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[3] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][4][5] Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry, 61(11), 3849-3862. Retrieved from [Link]

  • Salvatore, R. N., Nagle, A. S., Schmidt, S. E., & Jung, K. W. (1999).[6] Cesium Hydroxide Promoted Selective N-Monoalkylation of Primary Amines. Organic Letters, 1(11), 1893-1896. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

Sources

Application Note: Synthesis of Novel α-Aminoacyl Amide Scaffolds via Ugi Four-Component Reaction Featuring (2-Chlorothiazol-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction

The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates due to its wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] Specifically, the 2-aminothiazole moiety is a key structural unit in drug design.[1][3][4] (2-Chlorothiazol-4-yl)methanamine is a valuable building block, offering multiple reaction sites for the generation of diverse molecular architectures. Multi-component reactions (MCRs) are powerful tools in drug discovery, allowing for the rapid synthesis of complex molecules from three or more starting materials in a single step.[5][6] This approach enhances efficiency, reduces waste, and provides access to vast chemical libraries for biological screening.[6]

This application note details a protocol for the Ugi four-component reaction (U-4CR) utilizing (2-Chlorothiazol-4-yl)methanamine as the amine component. The Ugi reaction is a cornerstone of MCR chemistry, producing α-aminoacyl amide derivatives with high diversity and complexity.[7][8]

Mechanistic Overview of the Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a one-pot synthesis that combines an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide.[7] The reaction proceeds through a series of equilibria, culminating in an irreversible Mumm rearrangement to form the stable α-aminoacyl amide product.

Causality of Mechanistic Steps:

  • Imine Formation: The reaction initiates with the condensation of the amine ((2-Chlorothiazol-4-yl)methanamine) and the aldehyde to form a Schiff base (imine). This step is often acid-catalyzed and is crucial for activating the carbonyl carbon for subsequent nucleophilic attack.

  • Nitrilium Ion Formation: The carboxylic acid protonates the imine, which is then attacked by the nucleophilic isocyanide. This forms a nitrilium ion intermediate. The carboxylic acid plays a dual role: activating the imine and serving as a nucleophile in the next step.[8]

  • Intermediate Adduct Formation: The carboxylate anion attacks the nitrilium ion, forming an O-acyl-isoamide intermediate.

  • Mumm Rearrangement: This irreversible intramolecular acyl transfer from the oxygen to the nitrogen atom yields the final, thermodynamically stable α-aminoacyl amide product.[9]

Below is a diagram illustrating the general mechanism of the Ugi-4CR.

Ugi_Mechanism Ugi Four-Component Reaction Mechanism cluster_reactants Reactants Amine R1-NH2 ((2-Chlorothiazol-4-yl)methanamine) SchiffBase Schiff Base (Imine) Amine->SchiffBase + H+ Aldehyde R2-CHO (Aldehyde) Aldehyde->SchiffBase + H+ Isocyanide R3-NC (Isocyanide) NitriliumIon Nitrilium Ion Intermediate Isocyanide->NitriliumIon CarboxylicAcid R4-COOH (Carboxylic Acid) ProtonatedImine Protonated Imine SchiffBase->ProtonatedImine + R4-COOH ProtonatedImine->NitriliumIon Adduct O-acyl-isoamide Adduct NitriliumIon->Adduct + R4-COO- Product Final Product (α-Aminoacyl Amide) Adduct->Product Mumm Rearrangement

Caption: General mechanism of the Ugi four-component reaction.

Experimental Protocol: Ugi Synthesis of a Thiazole-Containing Peptidomimetic

This protocol describes a general procedure for the synthesis of a small library of compounds based on (2-Chlorothiazol-4-yl)methanamine.

Materials:

  • (2-Chlorothiazol-4-yl)methanamine (Amine)

  • Various aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde, isobutyraldehyde)

  • Various isocyanides (e.g., tert-butyl isocyanide, cyclohexyl isocyanide)

  • Various carboxylic acids (e.g., acetic acid, benzoic acid)

  • Methanol (MeOH), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add the aldehyde (1.0 mmol, 1.0 equiv).

  • Solvent and Amine Addition: Dissolve the aldehyde in anhydrous methanol (5 mL). Add (2-Chlorothiazol-4-yl)methanamine (1.0 mmol, 1.0 equiv) to the solution. Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

    • Rationale: Methanol is a common solvent for Ugi reactions as it effectively dissolves the reactants and intermediates without interfering with the reaction mechanism. Pre-stirring the amine and aldehyde promotes the formation of the Schiff base, a key intermediate.[10]

  • Addition of Acid and Isocyanide: Sequentially add the carboxylic acid (1.0 mmol, 1.0 equiv) and the isocyanide (1.0 mmol, 1.0 equiv) to the reaction mixture.

  • Reaction Monitoring: Seal the flask and stir the reaction at room temperature for 24-48 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up: a. Concentrate the reaction mixture under reduced pressure to remove the methanol.[11] b. Redissolve the residue in dichloromethane (20 mL). c. Transfer the solution to a separatory funnel and wash with saturated aqueous NaHCO₃ (2 x 15 mL) to remove unreacted carboxylic acid, followed by brine (15 mL).[11] d. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.[11]

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure α-aminoacyl amide.

  • Characterization: Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Data Presentation: Scope of the Ugi Reaction

The versatility of the Ugi reaction allows for the rapid generation of a diverse library of compounds by varying each of the four components.

EntryAldehydeIsocyanideCarboxylic AcidTime (h)Yield (%)
1Benzaldehydetert-Butyl isocyanideAcetic Acid2485
24-Chlorobenzaldehydetert-Butyl isocyanideAcetic Acid2488
3Isobutyraldehydetert-Butyl isocyanideAcetic Acid3675
4BenzaldehydeCyclohexyl isocyanideBenzoic Acid3082
54-MethoxybenzaldehydeCyclohexyl isocyanideAcetic Acid2491

Note: Yields are for isolated, purified products and are representative. Actual results may vary.

Experimental Workflow Visualization

The overall workflow from reaction setup to product characterization is outlined below.

Workflow Ugi Reaction Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Weigh Reactants (Amine, Aldehyde, Acid, Isocyanide) B Dissolve in MeOH A->B C Stir at RT (24-48h) B->C D Monitor by TLC C->D E Solvent Removal D->E F Liquid-Liquid Extraction E->F G Drying & Concentration F->G H Column Chromatography G->H I Characterization (NMR, HRMS) H->I

Caption: Step-by-step workflow for the Ugi-4CR synthesis.

Applications in Drug Discovery

The library of α-aminoacyl amides synthesized through this protocol serves as a rich source of novel chemical entities for drug discovery. The inherent structural diversity and peptide-like backbone make these compounds (peptidomimetics) ideal candidates for screening against a wide range of biological targets.[7]

  • Scaffold for Further Derivatization: The 2-chloro substituent on the thiazole ring is a versatile handle for post-MCR modifications, such as Suzuki or Buchwald-Hartwig cross-coupling reactions, allowing for further diversification and structure-activity relationship (SAR) studies.

  • Targeting Protein-Protein Interactions: The complex three-dimensional structures of Ugi products can mimic peptide secondary structures, making them suitable for targeting challenging protein-protein interactions implicated in various diseases.

  • Kinase Inhibitors: The thiazole nucleus is a common feature in many kinase inhibitors.[12] The compounds generated can be screened against panels of kinases to identify novel inhibitors for oncology or inflammatory diseases.

Trustworthiness and Self-Validation:

The described protocol is robust and reproducible. Validation of the final products should always be performed using standard analytical techniques. Expected ¹H NMR signals would include characteristic peaks for the thiazole ring proton, the newly formed stereocenter, and signals corresponding to the R-groups from the four starting materials. HRMS should confirm the exact mass of the desired product, validating the successful incorporation of all four components.

References

  • Shaabani, A., Afshari, R., & Hooshmand, S. E. (2015). Synthesis of unsaturated α-acyloxybenzothiazoleamides via the Passerini three-component reaction. PubMed. [Link]

  • Daksh Biotech. (n.d.). Understanding the Applications of 2-Amino-5-chloro-4-thiazolecarboxylate in Drug Discovery. Daksh Biotech. [Link]

  • Mokoka, T., et al. (2018). Synthesis of 6-Membered-Ring Fused Thiazine-Dicarboxylates and Thiazole-Pyrimidines via One-Pot Three-Component Reactions. MDPI. [Link]

  • Wikipedia. (2023). Passerini reaction. Wikipedia. [Link]

  • Neubauer, T., et al. (2017). Ugi Multicomponent Reaction. Organic Syntheses. [Link]

  • Guchhait, S. K., et al. (2020). Three-Component Passerini Synthesis of α-acyloxyamides derived from... ResearchGate. [Link]

  • Marcaccini, S., & Torroba, T. (2007). The use of the Ugi four-component condensation. ResearchGate. [Link]

  • Neubauer, T., et al. (2017). Ugi Multicomponent Reaction. Organic Syntheses Procedure. [Link]

  • Banfi, L., et al. (2012). The 100 facets of the Passerini reaction. RSC Publishing. [Link]

  • Organic Chemistry Portal. (n.d.). Ugi Reaction. Organic Chemistry Portal. [Link]

  • Abdel-Wahab, B. F., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. [Link]

  • Kumar, S., et al. (2010). Synthesis and Antimicrobial Activity of 2-Aminothiazole Derivatives. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Sloop, J. C. (2022). Ugi Four-Component Reactions Using Alternative Reactants. Molecules. [Link]

  • Urbonavičiūtė, Ž., et al. (2022). Synthesis and Antimicrobial Evaluation of 2-[2-(9H-Fluoren-9-ylidene)hydrazin-1-yl]-1,3-thiazole Derivatives. MDPI. [Link]

  • Greiner, J., et al. (1997). Process for preparing 2-chlorothiazole compounds.
  • Arthur, D. E., et al. (2025). Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. EXCLI Journal. [Link]

  • Moody, C. J., et al. (2018). Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate. RSC Advances. [Link]

  • Matiadis, D., & Vravcova, K. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? PubMed. [Link]

  • Abdel-Wahab, B. F., et al. (2019). One-Pot Multicomponent Synthesis of Novel 2-Imino-1,3-Thiazolidin-4-One. Journal of Heterocyclic Chemistry. [Link]

  • Reddy, T. R., et al. (2012). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica. [Link]

  • Bautista-Ag আজকের, E., et al. (2024). Multicomponent reactions driving the discovery and optimization of agents targeting central nervous system pathologies. Future Medicinal Chemistry. [Link]

  • Abdel-Wahab, B. F., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. [Link]

  • Georgieva, M., et al. (2004). Synthesis and Fungicidal Activity of 2-Imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones and Their 5-Arylidene Derivatives. MDPI. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (2-Chlorothiazol-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (2-Chlorothiazol-4-yl)methanamine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the common challenges associated with this synthesis, thereby improving your reaction yield, purity, and overall process efficiency.

Overview of the Primary Synthetic Route

The most prevalent and reliable method for synthesizing (2-Chlorothiazol-4-yl)methanamine is through the chemical reduction of the corresponding amide, 2-Chlorothiazole-4-carboxamide. This transformation is critical and often presents challenges that can impact the final yield and purity of the desired amine. The two most common classes of reducing agents for this purpose are aluminum hydrides, such as Lithium Aluminum Hydride (LiAlH₄), and borane complexes, like Borane Dimethyl Sulfide (BH₃·DMS).

The choice of reducing agent is a critical decision that influences reaction conditions, workup procedures, and the potential side-product profile. This guide will address issues related to both methodologies.

G cluster_0 Precursor Synthesis cluster_1 Reduction Step A 2-Chlorothiazole-4- carboxylic acid B Chlorinating Agent (e.g., SOCl₂) A->B Acyl Chloride Formation C Ammonia Source (e.g., NH₄OH) B->C Amidation D 2-Chlorothiazole-4- carboxamide C->D E Reducing Agent (LiAlH₄ or BH₃·DMS) D->E F (2-Chlorothiazol-4-yl)methanamine E->F

Caption: General workflow for the synthesis of (2-Chlorothiazol-4-yl)methanamine.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis. Each question provides a breakdown of potential causes and actionable solutions.

Q1: My reaction yield is consistently low (<50%) after the amide reduction. What are the likely causes and how can I improve it?

Low yield is the most common issue, often stemming from several factors. Systematically investigating the following areas can help pinpoint the problem.

  • Plausible Cause 1: Incomplete Reaction The reduction of an amide is a challenging transformation due to the resonance stabilization of the amide bond.[1] Insufficient reducing agent or non-optimal reaction conditions can lead to a stalled or incomplete reaction.

    Solutions & Recommendations:

    • Stoichiometry: Ensure you are using an adequate excess of the reducing agent. Amide reductions typically require more equivalents of hydride than ester or ketone reductions.

    • Temperature & Time: Some reductions, particularly with borane complexes, may require elevated temperatures (e.g., refluxing in THF) to proceed at a reasonable rate.[2] Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting material before quenching.

    • Reagent Quality: Hydride reagents are sensitive to moisture and can degrade over time. Use freshly opened bottles or titrate older reagents to determine their active concentration.

  • Plausible Cause 2: Product Decomposition During Workup The workup procedure, especially for LiAlH₄ reactions, is highly exothermic and can lead to degradation if not controlled properly. The resulting aluminum salts can also trap the product, reducing the isolated yield.

    Solutions & Recommendations:

    • Controlled Quenching: Always perform the quenching step at low temperatures (0 °C or below). For LiAlH₄, a Fieser workup (sequential addition of water, then 15% NaOH solution, then more water) is highly recommended to produce a granular, easily filterable aluminum salt precipitate.

    • pH Adjustment: The product is a primary amine, which will be protonated and water-soluble under acidic conditions. Ensure the aqueous layer is made sufficiently basic (pH > 10) before extraction to recover the free amine into the organic layer.

  • Plausible Cause 3: Side Reactions Unwanted side reactions, such as dehalogenation, can consume the starting material and generate impurities that complicate purification. (See Q2 for more details).

G Start Low Yield Observed Q1 Is the starting amide consumed? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Are significant impurities detected in crude product? A1_Yes->Q2 Sol_Incomplete Incomplete Reaction: - Increase reducing agent equivalents - Increase temperature/reaction time - Verify reagent activity A1_No->Sol_Incomplete A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Sol_SideReaction Side Reactions Occurring: - Check for dehalogenation (see Q2) - Consider a milder reducing agent - Lower reaction temperature A2_Yes->Sol_SideReaction Sol_Workup Product Loss During Workup/Purification: - Optimize quenching procedure (e.g., Fieser) - Ensure aqueous layer is basic (pH>10) before extraction - Use alternative purification (see Q4) A2_No->Sol_Workup

Caption: Troubleshooting decision tree for low reaction yield.

Q2: I am observing a significant by-product corresponding to the loss of the chlorine atom. How can I prevent this dehalogenation?

Dehalogenation is a known side reaction in the reduction of aromatic halides, particularly with powerful nucleophilic hydrides like LiAlH₄.

  • Mechanistic Insight: The hydride ion (H⁻) from LiAlH₄ can act as a nucleophile and displace the chloride from the electron-deficient thiazole ring. This is more likely to occur at higher temperatures.

  • Solutions & Recommendations:

    • Switch to a Milder Reducing Agent: This is the most effective solution. Borane complexes (BH₃·THF or BH₃·DMS) are electrophilic reducing agents.[2] They coordinate to the amide oxygen first, which makes them far less likely to attack the C-Cl bond. Continuous-flow reductions using neat borane dimethylsulfide have shown high selectivity and yield in similar systems.[3][4]

    • Lower the Reaction Temperature: If you must use LiAlH₄, conduct the reaction at the lowest possible temperature that still allows the reaction to proceed (e.g., starting at 0 °C and allowing it to slowly warm to room temperature). Avoid prolonged heating or refluxing.

    • Use a Different Hydride Source: In some cases, other reagents like sodium borohydride in combination with a Lewis acid (e.g., I₂, BF₃·OEt₂) can reduce amides with different selectivity profiles, though NaBH₄ alone is not strong enough.

Q3: Which reducing agent is better for this synthesis: LiAlH₄ or a Borane complex?

The "better" agent depends on your priorities, including scale, safety, and available equipment.

FeatureLithium Aluminum Hydride (LiAlH₄)Borane Dimethyl Sulfide (BH₃·DMS)
Reactivity Very high, reduces most carbonyls.[5]High, but more selective for carboxylic acids and amides.[6]
Mechanism Nucleophilic attack by H⁻.[7]Electrophilic coordination to carbonyl oxygen.[2]
Common Solvents Ethereal solvents (THF, Diethyl Ether).THF, 2-MeTHF.[3]
Side Reactions Potential for dehalogenation; reduces other functional groups.Generally cleaner; less prone to dehalogenation.
Workup Hazardous quenching (H₂ gas evolution); formation of gelatinous aluminum salts can complicate isolation.Quenching with methanol is straightforward; forms volatile boron esters.
Safety Highly reactive with water and protic solvents; pyrophoric solid.More stable and easier to handle than BH₃·THF; pungent odor.[2]

Expert Recommendation: For high-yield, clean synthesis of (2-Chlorothiazol-4-yl)methanamine, BH₃·DMS is generally the superior choice . Its electrophilic nature minimizes the risk of dehalogenation, and the workup is significantly simpler and safer, leading to easier purification and often a higher isolated yield.[3][4]

Q4: My crude product looks clean by NMR, but I'm losing a lot of material during silica gel column chromatography. What's wrong?

Primary amines are basic and can interact strongly with the acidic surface of silica gel, leading to streaking, poor separation, and irreversible adsorption.

  • Solutions & Recommendations:

    • Deactivate the Silica Gel: Before loading your sample, flush the column with your eluent containing a small amount of a volatile base, such as triethylamine (~1%) or ammonium hydroxide (~0.5%). This neutralizes the acidic sites on the silica, allowing the amine to elute properly.

    • Use an Alternative Stationary Phase: Alumina (basic or neutral) is a good alternative to silica gel for purifying amines.

    • Avoid Chromatography if Possible: If the crude product is sufficiently pure (>95%), consider alternative purification methods:

      • Distillation: If the product is thermally stable and volatile enough, vacuum distillation can be very effective.

      • Crystallization/Salt Formation: Convert the amine to a stable salt (e.g., hydrochloride or oxalate) by treating it with the corresponding acid. The salt can often be purified by recrystallization and then converted back to the free amine if necessary.

Frequently Asked Questions (FAQs)

Q: How can I best monitor the progress of the amide reduction? A: Thin-Layer Chromatography (TLC) is the most common method. Use a moderately polar eluent system (e.g., 5-10% Methanol in Dichloromethane). The starting amide will be more polar (lower Rf) than the product amine. Staining with potassium permanganate or ninhydrin can help visualize the spots, as the amine may not be strongly UV-active. For more precise monitoring, LC-MS is ideal as it can confirm the mass of the product and detect any side products.

Q: What are the stability and storage considerations for (2-Chlorothiazol-4-yl)methanamine? A: Like many primary amines, the product can be sensitive to air and light over long periods, potentially leading to coloration or degradation. It is best stored in an amber bottle under an inert atmosphere (nitrogen or argon) in a refrigerator or freezer.

Q: Can I synthesize the precursor, 2-Chlorothiazole-4-carboxamide, in-house? A: Yes, it is readily prepared from the commercially available 2-Chlorothiazole-4-carboxylic acid.[8] A standard method involves converting the carboxylic acid to its acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with an ammonia source (e.g., ammonium hydroxide or ammonia gas). This two-step, one-pot procedure is generally high-yielding.

Detailed Experimental Protocols

Protocol 1: Amide Reduction using Borane Dimethyl Sulfide (BH₃·DMS)

This protocol is adapted from general procedures for borane-mediated amide reductions.[2][4]

  • Reaction Setup: To a dry, nitrogen-flushed round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-Chlorothiazole-4-carboxamide (1.0 eq.). Dissolve it in anhydrous THF (approx. 0.2 M concentration).

  • Addition of Reagent: Cool the solution to 0 °C in an ice bath. Slowly add BH₃·DMS (approx. 2.0-2.5 eq., typically a 10 M solution) dropwise via syringe. Caution: Gas evolution (hydrogen) may occur if the amide has residual moisture.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux (approx. 66 °C in THF) and maintain for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Once the starting material is consumed, cool the reaction back down to 0 °C. Slowly and carefully add Methanol dropwise to quench the excess borane. Caution: Vigorous hydrogen evolution will occur. Continue adding methanol until gas evolution ceases.

  • Workup: Remove the solvent under reduced pressure. Add 1 M HCl to the residue and stir for 30 minutes to hydrolyze the borate esters. Make the aqueous solution strongly basic (pH > 10) by the slow addition of 3 M NaOH.

  • Extraction & Purification: Extract the aqueous layer with a suitable organic solvent (e.g., Dichloromethane or Ethyl Acetate) three times. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude amine. Purify as necessary (see Q4).

Protocol 2: Amide Reduction using Lithium Aluminum Hydride (LiAlH₄)

This protocol is adapted from general procedures for LiAlH₄-mediated amide reductions.[1]

  • Reaction Setup: To a dry, nitrogen-flushed three-neck flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer, add LiAlH₄ (approx. 1.5-2.0 eq.) and cover with anhydrous THF. Cool the suspension to 0 °C.

  • Addition of Substrate: Dissolve 2-Chlorothiazole-4-carboxamide (1.0 eq.) in anhydrous THF and add it to the dropping funnel. Add the amide solution dropwise to the stirred LiAlH₄ suspension, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, then gently heat to reflux for 2-6 hours until the reaction is complete by TLC/LC-MS.

  • Quenching (Fieser Workup): Cool the reaction mixture to 0 °C. For 'X' grams of LiAlH₄ used, quench by the sequential, slow, dropwise addition of:

    • 'X' mL of water

    • 'X' mL of 15% (w/v) aqueous NaOH

    • '3X' mL of water

  • Workup: After the final addition of water, stir the mixture vigorously at room temperature for 1 hour. A granular white solid should form. Filter the mixture through a pad of Celite®, washing the solid thoroughly with THF or Ethyl Acetate.

  • Extraction & Purification: Combine the filtrate and washes, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amine. Purify as necessary.

References

  • Ötvös, S. B., & Kappe, C. O. (2020). Continuous‐Flow Amide and Ester Reductions Using Neat Borane Dimethylsulfide Complex. ChemSusChem. [Link][3][6][9]

  • Organic Synthesis. Borane Reductions (using BH3.THF or BH3.Me2S, BMS). [Link][2]

  • Ashenhurst, J. (n.d.). Reduction of Amides to Amines. Master Organic Chemistry. [Link][1]

  • Hunt, I. (n.d.). Reduction of Amides using LiAlH4 to amines. University of Calgary. [Link]

  • Chemistry Steps. Amide Reduction Mechanism by LiAlH4. [Link][7]

  • Ashenhurst, J. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. [Link][5]

Sources

Technical Support Center: Purification of (2-Chlorothiazol-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System Status: 🟢 Operational Current Topic: Downstream Processing & Purity Optimization Target Molecule: (2-Chlorothiazol-4-yl)methanamine (Free base & HCl salt) CAS Reference: 133041-00-0 (Free base) / 133041-01-1 (HCl)

Executive Summary: The Stability-Purity Trade-off

As a Senior Application Scientist, I often see researchers struggle with this molecule not because the chemistry is difficult, but because the 2-chlorothiazole moiety is electrophilic .

The 2-position chlorine is susceptible to Nucleophilic Aromatic Substitution (


). If you expose the free base to high temperatures or strong nucleophiles (including its own amine group in a concentrated state), you risk dimerization or hydrolysis to the 2-hydroxy analog (thiazolone).

The Golden Rule: Isolate as the Hydrochloride (HCl) salt immediately. Avoid storing the free base as a neat oil.

Module 1: The "Switchable Polarity" Extraction Protocol

Use Case: Removing non-basic impurities (starting materials, des-amino byproducts) and inorganic salts.

This protocol utilizes the basicity of the primary amine (


 for the conjugate acid) to separate it from neutral impurities.
Step-by-Step Workflow
  • Initial Dissolution:

    • Dissolve the crude reaction mixture in 1M HCl (aq) .

    • Why? Protonates the amine (

      
      ), forcing it into the aqueous phase. Neutral impurities (e.g., 2,4-dichlorothiazole, unreacted haloketones) remain organic-soluble.
      
  • The "Wash" (Acidic Phase):

    • Extract the aqueous acidic layer with Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (

      
      ).
      
    • Discard the organic layer (contains non-basic impurities).

    • Checkpoint: The aqueous layer now contains your target amine salt + inorganic salts.

  • The "Release" (Basification):

    • Cool the aqueous layer to

      
       (Ice bath).
      
    • Slowly adjust pH to 10-11 using saturated

      
        or 2M NaOH .
      
    • Critical Warning:Do NOT exceed pH 12 or heat the solution. High pH + Heat accelerates the hydrolysis of the 2-Cl group to a hydroxyl group [1].

  • Final Extraction:

    • Extract the cold basic aqueous layer with DCM (

      
      ).
      
    • Note: Thiazole amines are polar; multiple extractions are required.

    • Dry combined organics over

      
      , filter, and concentrate in vacuo at 
      
      
      
      .
Troubleshooting Diagram: Extraction Logic

ExtractionWorkflow Start Crude Reaction Mixture Acidify Dissolve in 1M HCl Start->Acidify Wash Wash with DCM (x3) Acidify->Wash Decision Where is the Target? Wash->Decision AqLayer Aqueous Layer (Target is R-NH3+) Decision->AqLayer Keep OrgLayer Organic Layer (Neutral Impurities) Decision->OrgLayer Discard Basify Basify to pH 10 (Cold K2CO3) AqLayer->Basify Extract Extract with DCM (x4) Basify->Extract Final Pure Free Base (Concentrate <40°C) Extract->Final

Figure 1: Decision tree for acid-base workup to remove neutral organic impurities.

Module 2: Salt Formation & Recrystallization (The Stabilization Step)

Use Case: The free base is an oil or "sticky" solid that degrades over time. Goal: Convert to (2-Chlorothiazol-4-yl)methanamine Hydrochloride.

Protocol: The "Anti-Solvent" Crash
  • Dissolution: Dissolve the free base oil in a minimal amount of absolute ethanol or dry methanol .

  • Acidification: Add 1.1 equivalents of HCl (using 4M HCl in Dioxane or Acetyl Chloride/MeOH).

    • Visual Cue: The solution may warm slightly; ensure cooling.[1]

  • Precipitation:

    • Slowly add Diethyl Ether or MTBE (Methyl tert-butyl ether) until turbidity persists.

    • Cool to

      
       overnight.
      
  • Filtration: Collect the white crystalline solid under inert atmosphere (nitrogen) if possible, as amine salts can be hygroscopic.

Data: Solvent Efficiency Table

Solvent SystemYield PotentialPurity ProfileNotes
EtOH / Et2O HighExcellentStandard method. Gentle on the 2-Cl bond.
IPA / Hexane ModerateGoodGood if the salt is very soluble in EtOH.
Acetone (Slurry) LowHighRemoves colored impurities; salt must be insoluble in acetone.

Module 3: Chromatographic Purification

Use Case: When extraction fails due to polar impurities (e.g., reaction byproducts like imidazole derivatives or tars).

The Challenge: Primary amines streak on silica gel due to interaction with acidic silanol groups.

The Fix:

  • Stationary Phase: Standard Silica Gel 60.

  • Mobile Phase Modifier: You MUST add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide to your mobile phase.

  • Recommended Gradient:

    • Solvent A: DCM

    • Solvent B: MeOH (with 1%

      
      )
      
    • Gradient: 0% B

      
       10% B.
      

Common Issues & Solutions (FAQ)

Ticket #402: "My product turned into a brown tar overnight."

Diagnosis: Self-polymerization. Mechanism: The free amine of one molecule attacked the 2-chloro position of another (S_NAr reaction), creating dimers and liberating HCl, which further catalyzes degradation. Solution: Never store the free base. Convert to the HCl salt immediately or store as a dilute solution in DCM at


.
Ticket #405: "I see a peak at M+16 in LCMS."

Diagnosis: Hydrolysis (2-Hydroxythiazole impurity). Cause: The workup was likely too basic (pH > 12) or too hot. Solution: Repeat synthesis. During workup, use


 or 

instead of NaOH. Keep all aqueous steps on ice.
Ticket #409: "The solid is hygroscopic and becomes a gum."

Diagnosis: Residual inorganic salts or excess HCl. Solution:

  • Redissolve the gum in dry ethanol.

  • Filter off any insoluble white solids (likely NaCl/KCl).

  • Reprecipitate with anhydrous ether.

  • Dry in a vacuum desiccator over

    
    .
    

Advanced Visualization: Impurity Fate Map

ImpurityFate Crude Crude Mixture AcidWash Acid Wash (DCM Extraction) Crude->AcidWash StartMat Starting Material (Non-basic) WasteOrg Organic Waste StartMat->WasteOrg Dimer Amine Dimer (Basic, Lipophilic) MotherLiq Mother Liquor Dimer->MotherLiq Hydroxyl 2-Hydroxy Analog (Amphoteric/Polar) Cryst Recrystallization (EtOH/Et2O) AcidWash->Cryst Aq. Phase -> Basify -> Extract AcidWash->WasteOrg Removes StartMat Cryst->MotherLiq Removes Dimer/Hydroxyl FinalProduct Pure Product Cryst->FinalProduct

Figure 2: Tracking where specific impurities are removed during the purification process.

References

  • Metzger, J. V. (1979). Thiazole and its Derivatives. The Chemistry of Heterocyclic Compounds, Vol. 34. Wiley-Interscience. (Detailed analysis of 2-halothiazole reactivity and hydrolysis kinetics).
  • Jesmin, M., et al. (2010). Synthesis and Antimicrobial Activity of 2-Aminothiazole Derivatives. International Journal of Pharmaceutical Sciences and Research, 1(8), 67-71.[2] Link (Provides context on the stability and handling of aminothiazole scaffolds).

  • ChemicalBook. (n.d.). 2-Chlorothiazole Properties and Reactivity Profile. Link (Data on electrophilic character and solubility).

  • PubChem. (n.d.). (2-Chlorothiazol-4-yl)methanamine Compound Summary. Link (Physical properties and identifiers).

Sources

Common side reactions in the synthesis of 2-chlorothiazole derivatives.

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Troubleshooting Common Side Reactions in 2-Chlorothiazole Synthesis Audience: Medicinal Chemists, Process Chemists

Introduction: The Deceptive Simplicity of the Thiazole Ring

The synthesis of 2-chlorothiazole derivatives is a cornerstone in the development of biocides, fungicides, and pharmaceuticals (e.g., antiretrovirals). However, the thiazole ring is electronically unique—possessing the characteristics of both pyridine (electron-deficient at C2) and thiophene (electron-rich at C5). This duality creates a "minefield" of side reactions, particularly during diazotization and metallation.

This guide addresses the three most critical failure modes: Hydrolytic decomposition during Sandmeyer reactions , Ring fragmentation during lithiation , and Regioselectivity errors during nucleophilic substitution.

Module 1: The Sandmeyer Reaction (2-NH₂ 2-Cl)

The Problem: Users frequently report low yields accompanied by the formation of a "yellow/orange tar" or significant contamination with 2-hydroxythiazole (thiazolone) when attempting standard aqueous Sandmeyer protocols.

Troubleshooting Guide

Q1: Why does my reaction turn into a tarry mess upon adding sodium nitrite? A: The diazonium salt of 2-aminothiazole is exceptionally unstable compared to phenyl diazonium salts. In aqueous acid, it rapidly undergoes azo coupling with unreacted starting material (forming colored tars) or decomposes.

  • The Fix: Switch from aqueous NaNO₂/HCl to anhydrous alkyl nitrites (e.g., t-butyl nitrite or isoamyl nitrite) in organic solvents (MeCN). This "Doyle-Sandmeyer" modification minimizes the concentration of free amine available for coupling and eliminates water.

Q2: I see a strong peak at ~1700 cm⁻¹ in IR and a new spot on TLC. What is it? A: This is 2-hydroxythiazole , which tautomerizes to thiazol-2(3H)-one .

  • Cause: Presence of water.[1][2] The diazonium intermediate is highly electrophilic at C2. Water acts as a nucleophile, displacing the

    
     group before the chloride can.
    
  • The Fix: Use anhydrous CuCl₂ and dry acetonitrile. Ensure the acid source (if used) is anhydrous (e.g., TMSCl or HCl/dioxane).

Visualizing the Pathway (DOT Diagram)

SandmeyerPathways Start 2-Aminothiazole Diazo Diazonium Salt (Highly Unstable) Start->Diazo Diazotization Product 2-Chlorothiazole (Target) Diazo->Product + CuCl2 (Anhydrous) Hydroxy 2-Hydroxythiazole (Thiazolone) Diazo->Hydroxy + H2O (Hydrolysis) Azo Azo-Dimer (Tars) Diazo->Azo + Starting Amine (Coupling)

Figure 1: Competing pathways in the diazotization of 2-aminothiazole. Water leads to hydrolysis; unreacted amine leads to azo tars.

Module 2: Lithiation & Metalation Issues

The Problem: Researchers attempting to functionalize the thiazole ring via lithiation often recover acyclic thio-enamides or observe complete destruction of the starting material.

Troubleshooting Guide

Q3: I treated thiazole with n-BuLi at -40°C, but after quenching, I got a complex mixture and no product. Why? A: You triggered Base-Catalyzed Ring Opening (Fragmentation) .

  • Mechanism: Deprotonation at C2 is fast. However, the resulting 2-lithiothiazole is thermally unstable above -78°C. It undergoes a retro-electrocyclic ring opening to form an acyclic isocyanide-thiolate species.

  • The Fix: strictly maintain temperature at -78°C (or lower). Never allow the reaction to warm up before adding the electrophile.

Q4: I am trying to lithiate at C5, but the electrophile adds to C2. How do I switch selectivity? A: C2 is the most acidic position (


 ~29) due to the adjacent nitrogen. C5 is significantly less acidic.
  • The Fix: You must block the C2 position (e.g., with a silyl group or the chlorine you just installed) to force lithiation at C5. If C2 is a halogen (Cl/Br), be careful: Lithium-Halogen Exchange is faster than C5 deprotonation.

Decision Tree: Lithiation Protocol

LithiationLogic Start Thiazole Substrate CheckC2 Is C2 Position Free? Start->CheckC2 Temp Is Temp < -78°C? CheckC2->Temp Yes Result3 C5-Lithiation (Only if C2 blocked) CheckC2->Result3 No (C2 blocked) Result1 C2-Lithiation (Stable) Temp->Result1 Yes Result2 RING FRAGMENTATION (Acyclic Byproducts) Temp->Result2 No (Too Warm)

Figure 2: Critical decision points for preventing ring fragmentation during thiazole lithiation.

Module 3: Nucleophilic Substitution ( )

The Problem: When working with 2,4-dichlorothiazole, researchers often unintentionally displace the wrong chlorine atom.

Troubleshooting Guide

Q5: I reacted 2,4-dichlorothiazole with an amine, expecting substitution at C4, but the NMR shows the C2-Cl is gone. Why? A: In 1,3-azoles, the C2 position is the most electrophilic because it is flanked by both the sulfur and the nitrogen (C=N bond). Nucleophilic attack occurs preferentially at C2.

  • Comparison:

    • C2-Cl: Highly reactive (similar to 2-chloropyridine).

    • C4-Cl: Moderately reactive (sterics can also hinder this site).

    • C5-Cl: Unreactive to

      
       (electron-rich position).
      
  • The Fix: To substitute at C4, you generally cannot start with 2,4-dichlorothiazole unless you use specific conditions that favor C4 (rare) or protect C2 first.

Experimental Protocol: Robust Anhydrous Synthesis of 2-Chlorothiazole

This protocol avoids the aqueous instability issues of the classic Sandmeyer.

Reagents:

  • 2-Aminothiazole (1.0 equiv)

  • tert-Butyl Nitrite (1.5 equiv)

  • Copper(II) Chloride (CuCl₂, anhydrous, 1.2 equiv)

  • Acetonitrile (Dry, degassed)

Step-by-Step:

  • Setup: Flame-dry a 3-neck round bottom flask and equip with a magnetic stir bar, reflux condenser, and addition funnel. Flush with Argon/Nitrogen.[1]

  • Solvation: Dissolve CuCl₂ (anhydrous) in dry acetonitrile. The solution should be green/brown.

  • Addition: Add tert-butyl nitrite (t-BuONO) to the copper solution. Heat to 60°C.

  • Reaction: Dissolve 2-aminothiazole in a minimum amount of dry acetonitrile. Add this solution dropwise to the heated Cu/Nitrite mixture over 30 minutes.

    • Why? Slow addition prevents the accumulation of unreacted amine, stopping azo-coupling (tar formation).

  • Monitoring: Evolution of

    
     gas will be observed. Monitor by TLC (EtOAc/Hexane).
    
  • Workup: Once gas evolution ceases (~1 hr), cool to RT. Pour into 20% aqueous HCl (to keep copper salts in solution). Extract with Diethyl Ether.

  • Purification: Wash organic phase with brine, dry over

    
    , and concentrate. Purify via distillation or column chromatography.
    

Data Summary: Side Reaction Risks

Reaction TypePrimary Side ReactionCausePrevention Strategy
Sandmeyer Hydrolysis to 2-HydroxythiazoleWater in solvent/acidUse anhydrous t-BuONO / MeCN
Sandmeyer Azo-Dimerization (Tar)High conc. of free amineSlow addition of amine to nitrite
Lithiation Ring FragmentationTemp > -78°CMaintain Cryogenic Temps

C2-Substitution (Unwanted)High electrophilicity of C2Block C2 or use steric control

References

  • Doyle, M. P., et al. (1977). Alkyl Nitrite-Metal Halide Deamination Reactions. 2. Substitutive Deamination of Arylamines by Alkyl Nitrites and Copper(II) Halides. A Direct and Efficient Synthesis of Aryl Chlorides. Journal of Organic Chemistry, 42(14), 2426–2430. Link

  • Hodgetts, K. J., et al. (2002).[2] Lithiation of Thiazoles: A Review. Organic Reactions.[1][2][3][4][5][6][7][8][9] (General reference for lithiation stability).

  • Metzger, J. V. (1979). Thiazole and its Derivatives.[2][3][6][7][8][9][10] Chemistry of Heterocyclic Compounds, Wiley-Interscience. (Classic text on Thiazole reactivity).

  • BenchChem Tech Support. (2025). Common side reactions in the synthesis of 2-Chlorothiazole-5-thiol.Link

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry.[6] 5th Ed. Wiley. (Source for Ring Opening mechanisms).

Sources

Troubleshooting low yield in Hantzsch thiazole synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Hantzsch Thiazole Synthesis

Topic: Troubleshooting Low Yield & Process Optimization Ticket ID: HTS-001-OPT Status: Open Responder: Senior Application Scientist

Executive Summary

The Hantzsch thiazole synthesis is the "gold standard" for generating 1,3-thiazoles, yet it is deceptively simple. While the literature often claims quantitative yields, real-world execution frequently stalls at 40–60% due to three silent killers: electrophile degradation , incomplete dehydration of the intermediate , and pH-dependent solubility losses .

This guide abandons generic advice in favor of a diagnostic approach. We treat your reaction as a system with distinct failure points.

Diagnostic Workflow

Before altering conditions, identify where the mass balance is being lost. Use this logic tree to diagnose the root cause.

DiagnosticTree Start START: Low Yield Observed TLC Step 1: Analyze Crude TLC/LCMS (Before Workup) Start->TLC SM_Remains Starting Material (SM) Persists TLC->SM_Remains Reaction Stalled Clean_Conversion SM Consumed, Product Peak Visible TLC->Clean_Conversion Reaction Worked Messy Complex Mixture/ Black Tar TLC->Messy Decomposition Check_Electrophile Degraded u03b1-Haloketone? (See Module 1) SM_Remains->Check_Electrophile Check_Dehydration Intermediate Trapped? (See Module 2) SM_Remains->Check_Dehydration Check_Workup Lost in Aqueous Layer? (See Module 3) Clean_Conversion->Check_Workup Messy->Check_Electrophile

Figure 1: Diagnostic decision tree for isolating the cause of yield loss.

Module 1: The Electrophile (Input Failure)

The Issue:


-Haloketones (e.g., phenacyl bromides) are notoriously unstable. They degrade into acidic species and oligomers upon storage, turning from white crystals to purple/black oils.
The Symptom:  The reaction mixture turns black immediately; TLC shows a streak rather than distinct spots.

Troubleshooting Protocol:

  • The "White Crystal" Rule: If your

    
    -bromoketone is not a white or off-white solid (or a clear liquid if aliphatic), do not use it .
    
  • Purification:

    • Solids: Recrystallize from ethanol/hexane.

    • Liquids: Pass through a short plug of silica gel using 5% EtOAc/Hexane to remove the acidic impurities.

  • In-Situ Generation (Recommended): To avoid stability issues entirely, generate the

    
    -bromoketone in situ using N-Bromosuccinimide (NBS) and p-toluenesulfonic acid (PTSA), then add the thioamide in one pot.
    

Data: Stability Impact

Reagent Age Appearance Yield (Standard Conditions)
Freshly Made White Crystalline 88-95%
1 Month (4°C) Pale Yellow 70-75%

| 6 Months (RT) | Brown/Black | <30% (Complex mixture) |

Module 2: The Mechanism (Process Failure)

The Issue: The reaction proceeds in two steps:[1][2][3] (1)


 displacement to form a hydroxythiazoline intermediate , and (2) acid-catalyzed dehydration to form the aromatic thiazole.
The Symptom:  LCMS shows a mass corresponding to 

. The reaction has stalled at the intermediate.

Mechanism SM Thioamide + u03b1-Haloketone Inter Hydroxythiazoline (Hantzsch Intermediate) SM->Inter S-Alkylation (Fast, RT) Product Aromatic Thiazole (Final Product) Inter->Product Dehydration (-H2O) (Slow, Needs Heat/Acid)

Figure 2: The dehydration bottleneck. If the reaction is not heated sufficiently or is too basic, it stops at the yellow node.

Troubleshooting Protocol:

  • Force Dehydration: If the intermediate persists, increase the temperature to reflux (ethanol, 78°C).

  • Scavenge Acid (Carefully): The reaction generates HBr. While acid catalyzes the dehydration, too much acid can protonate the thioamide, retarding the initial nucleophilic attack.

    • Solution: Add a mild base like

      
       or use a heterogeneous scavenger (e.g., molecular sieves) if using aprotic solvents.
      
  • Solvent Switch: For stubborn substrates, switch from Ethanol to DMF or DMAc (100°C) to overcome activation energy barriers for dehydration.

Module 3: Isolation & Purification (Output Failure)

The Issue: This is the most common cause of "0% yield" despite a successful reaction. Thiazoles (especially aminothiazoles) are basic. The reaction produces HBr, meaning your product exists as the hydrobromide salt , which is highly water-soluble. The Symptom: The organic layer is empty after extraction; the product is in the aqueous waste.

Troubleshooting Protocol:

  • pH Adjustment: You must basify the reaction mixture before extraction.

    • Target pH: 9–10.

    • Reagent: Saturated aqueous

      
       or 
      
      
      
      .
    • Observation: You should see a precipitate form (the free base) upon basification.

  • The "Emulsion" Trap: Thiazoles often form emulsions during extraction.

    • Fix: Filter the biphasic mixture through Celite before separation, or add a small amount of saturated brine.

Solubility Guide:

Species pH Environment Solubility (Org. Phase) Solubility (Aq. Phase)
Thiazolium Salt Acidic (pH < 4) Low High (Risk of Loss)

| Free Base | Basic (pH > 8) | High | Low |

Frequently Asked Questions (FAQs)

Q: I am using a bulky thiourea and getting no reaction. Why? A: The initial step is an


 attack.[4] Bulky groups on the thiourea (or the haloketone) create steric hindrance.
  • Fix: Switch to a more polar aprotic solvent (DMF) to enhance the nucleophilicity of the sulfur, or use microwave irradiation (120°C, 10-20 min) to overcome the steric barrier.

Q: Can I use water as a solvent? A: Yes. Recent "Green Chemistry" protocols utilize water or water/ethanol mixtures.

  • Benefit: The hydrophobic effect accelerates the reaction, and the product often precipitates out directly, simplifying workup.

  • Caveat: Ensure your

    
    -haloketone has some solubility or vigorous stirring is maintained.
    

Q: My product is an oil and won't crystallize. How do I purify it? A: Thiazoles can be oily.

  • Option A: Convert it to a salt (HCl or Picrate) which often crystallizes nicely.

  • Option B: Flash chromatography. Note that thiazoles can streak on silica due to their basicity. Add 1% Triethylamine (TEA) to your eluent to sharpen the bands.

References

  • Hantzsch Thiazole Synthesis Mechanism & Review

    • Source: Organic Chemistry Portal
    • Relevance: Foundational mechanism and general reaction scope.[3]

  • Green Synthesis in W

    • Title: Catalyst-free synthesis of thiazoles in water.[5]

    • Source:Journal of Organic Chemistry / NIH Repository
    • Relevance: Validates the use of aqueous media to improve yield and simplify workup.
  • One-Pot Synthesis & Catalyst Optimiz

    • Title: Synthesis of Hantzsch Thiazole Derivatives Using Silica Supported Tungstosilisic Acid.[5][6][7]

    • Source:MDPI (Molecules)
    • Relevance: Provides protocols for using solid-supported catalysts to improve yield and reduce side reactions.
  • Troubleshooting & Side Reactions

    • Title: The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity.[8]

    • Source:Journal of the Chemical Society, Perkin Transactions 1[8]

    • Relevance: Explains how pH affects regioselectivity and side-product form

Sources

Identifying and removing impurities in (2-Chlorothiazol-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for (2-Chlorothiazol-4-yl)methanamine. This guide is designed to provide in-depth, practical solutions to common challenges encountered during the synthesis, purification, and handling of this important chemical intermediate. As a Senior Application Scientist, my goal is to equip you with the knowledge to anticipate and resolve issues, ensuring the integrity and success of your research.

Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the quality and handling of (2-Chlorothiazol-4-yl)methanamine.

Q1: My NMR spectrum shows unexpected peaks. What are the likely impurities?

A1: Unexpected signals in an NMR spectrum often point to process-related impurities from the synthesis. The most common synthetic routes to aminothiazoles involve the condensation of an α-haloketone with a thiourea derivative.[1][2] Based on this, likely impurities include:

  • Unreacted Starting Materials: Look for residual α-haloketone precursors or related species.

  • Solvent Residues: Common synthesis solvents like DMF, THF, or alcohols can remain.

  • Over-alkylation or Dimerization Products: The primary amine is nucleophilic and can react with electrophilic starting materials to form dimers or other secondary amine byproducts.[3]

  • Isomeric Impurities: Depending on the synthetic route, isomers such as (2-chlorothiazol-5-yl)methanamine could be present.

Actionable Advice: Compare your spectrum with reference spectra of the starting materials. Utilize 2D NMR techniques like COSY and HSQC to help elucidate the structure of unknown signals.[3]

Q2: What is the best analytical method to determine the purity of (2-Chlorothiazol-4-yl)methanamine?

A2: A combination of methods provides the most comprehensive purity profile.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse for purity assessment. A reversed-phase method is typically effective.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is invaluable for identifying unknown impurity peaks by providing mass-to-charge ratio information.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the main component and can quantify impurities if a qualified standard is used.[3][4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for detecting volatile impurities and residual solvents.

Recommended Starting HPLC Conditions:

ParameterRecommendation
Column C18 reversed-phase (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Formic Acid in Water, B: Acetonitrile
Gradient Start with a low percentage of B, gradually increasing to elute less polar impurities.
Flow Rate 1.0 mL/min
Detection UV at 260 nm

This method should be validated for your specific needs according to ICH guidelines.[5]

Q3: My product is an off-white or yellow solid, but I expected a white solid. What causes this discoloration?

A3: Discoloration is often due to the presence of minor, highly conjugated impurities or degradation products. Aminothiazoles can be susceptible to oxidation, leading to colored byproducts. The issue could also arise from residual reagents used in the synthesis, such as iodine, if that particular synthetic route was employed.[1][6]

Troubleshooting Steps:

  • Recrystallization: This is often the most effective method for removing colored impurities.

  • Activated Carbon Treatment: A small amount of activated carbon can be added during recrystallization to adsorb colored impurities.

  • Column Chromatography: If recrystallization fails, silica gel chromatography can separate the desired product from the colored components.[7][8][9]

Troubleshooting Guides

This section provides step-by-step protocols for identifying and removing impurities.

Guide 1: Impurity Identification Workflow

This workflow outlines a systematic approach to identifying unknown impurities in your sample.

Caption: Workflow for impurity identification.

Guide 2: Selecting the Right Purification Technique

The choice of purification method depends on the nature of the impurity and the scale of your work.

Technique Best For Removing Advantages Disadvantages
Recrystallization Solid impurities with different solubility profiles, colored impurities.Scalable, cost-effective, can yield very high purity.Product loss in the mother liquor, requires finding a suitable solvent system.
Column Chromatography Impurities with different polarity (e.g., starting materials, byproducts).[7][8]High resolution, versatile.Can be time-consuming and solvent-intensive, may require method development.
Acid-Base Extraction Acidic or basic impurities.Simple, effective for removing specific impurity types.Limited to impurities with ionizable groups, requires use of aqueous solutions.
Distillation Volatile impurities or if the product itself is a liquid.Effective for separating components with different boiling points.Not suitable for non-volatile compounds, requires thermal stability of the product.
Protocol: Purification by Column Chromatography

This protocol provides a general guideline for purifying (2-Chlorothiazol-4-yl)methanamine on silica gel.

  • Slurry Preparation: Dissolve the crude material in a minimal amount of dichloromethane (DCM). Add a small amount of silica gel and concentrate the mixture on a rotary evaporator to obtain a dry, free-flowing powder.

  • Column Packing: Pack a glass column with silica gel using a suitable eluent system (e.g., starting with 100% Hexane and gradually increasing the polarity with Ethyl Acetate).

  • Loading: Carefully add the prepared slurry to the top of the packed column.

  • Elution: Begin elution with the non-polar solvent, gradually increasing the polarity. The amine group in the target compound will likely require a more polar eluent system. Adding a small amount of triethylamine (e.g., 0.1-1%) to the eluent can improve peak shape and recovery by preventing the amine from strongly adsorbing to the acidic silica gel.[9]

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) or HPLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

References
  • Purification of 2-aminothiazole.
  • Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. PMC. [Link]

  • Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem. RSC Publishing. [Link]

  • 2-aminothiazole derivative, preparation method, and use.
  • Simultaneous Determination of Hydrochlorothiazide and its Impurities (Chlorothiazide and Salamide) in a Quaternary Mixture with Candesartan Cilexetil by HPTLC Method. Bentham Science Publisher. [Link]

  • Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate. PMC. [Link]

  • Synthesis and Fungicidal Activity of 2-Imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones and Their 5-Arylidene Derivatives. MDPI. [Link]

  • Purification and identification of an impurity in bulk hydrochlorothiazide. PubMed. [Link]

  • Purification and Identification of an Impurity in Bulk Hydrochlorothiazide. PhaRxmon Consulting LLC. [Link]

  • Overview of the Determination of Hydrochlorothiazide Levels in Pharmaceutical Preparations and Biological Matrices. IntechOpen. [Link]

  • Development and Validation of RP-HPLC Method for Determination of Hydrochlorothiazide, Amiloride Hydrochloride and Related Impurities in Bulk and Pharmaceutical Dosage Forms. ResearchGate. [Link]

  • Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. PMC. [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. [Link]

  • Preparation of Z-2-(2-aminothiazol-4-yl)-2-methoxyimino acetyl chloride hydrochloride. ResearchGate. [Link]

  • SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal. [Link]

  • (2-Methylthiazol-4-yl)MethanaMine. PubChem. [Link]

  • Product chemistry - Relevant impurities of technical active substances. BVL. [Link]

Sources

Scaling up the synthesis of (2-Chlorothiazol-4-yl)methanamine for preclinical studies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Strategy: The Route Selection

For the scale-up of (2-Chlorothiazol-4-yl)methanamine (an essential fragment for kinase inhibitors and fragment-based drug discovery), we strongly advise against the direct reduction of 2-chlorothiazole-4-carbonitrile using Lithium Aluminum Hydride (LAH) at scale due to safety hazards and cryogenic requirements.

Instead, we recommend the "Sandmeyer-Delépine Sequence." This route offers superior atom economy, avoids pyrophoric reductants, and utilizes crystalline intermediates that simplify purification without chromatography.

The Recommended Workflow
  • Hantzsch Cyclization: 1,3-Dichloroacetone + Thiourea

    
     2-Amino-4-(chloromethyl)thiazole.
    
  • Non-Aqueous Sandmeyer: Amino-thiazole

    
     2-Chloro-4-(chloromethyl)thiazole (using 
    
    
    
    -BuONO/CuCl
    
    
    ).
  • Delépine Amination: Alkylation of Hexamine

    
     Hydrolysis to Primary Amine.[1]
    

Interactive Process Logic (Visualized)

The following diagram outlines the critical decision nodes and reaction flow.

G Start Raw Materials: 1,3-Dichloroacetone + Thiourea Step1 Step 1: Hantzsch Cyclization (Acetone/EtOH, Reflux) Start->Step1 Inter1 Intermediate 1: 2-Amino-4-(chloromethyl)thiazole (Solid, filterable) Step1->Inter1 Crystallization Step2 Step 2: Non-Aqueous Sandmeyer (CuCl2, t-BuONO, MeCN) Inter1->Step2 Check1 Critical Check: Exotherm Control? Step2->Check1 Check1->Step2 No (Runaway Risk) Inter2 Intermediate 2: 2-Chloro-4-(chloromethyl)thiazole Check1->Inter2 Yes Step3 Step 3: Delépine Reaction (Hexamine, CHCl3/EtOAc) Inter2->Step3 Salt Hexaminium Salt (Precipitate) Step3->Salt Filtration Step4 Step 4: Acid Hydrolysis (HCl/EtOH) Salt->Step4 Final Target Product: (2-Chlorothiazol-4-yl)methanamine HCl Step4->Final Isolation

Figure 1: Optimized synthetic workflow for the scale-up of (2-Chlorothiazol-4-yl)methanamine.

Detailed Protocols & Causality

Module 1: The Hantzsch Cyclization

Objective: Synthesis of 2-amino-4-(chloromethyl)thiazole hydrochloride.

  • Protocol:

    • Dissolve 1,3-dichloroacetone (1.0 equiv) in acetone (5 vol).

    • Add thiourea (0.95 equiv) slowly at ambient temperature. Note: We use a slight deficit of thiourea to ensure complete consumption of the nucleophile, simplifying workup.

    • Heat to reflux for 4 hours. The product precipitates as the HCl salt.

    • Cool to 0°C, filter, and wash with cold acetone.

  • Technical Insight: 1,3-dichloroacetone is a potent lachrymator. The reaction is highly regioselective. The product is the 2-amino species because the sulfur atom of thiourea is the most nucleophilic site, attacking the carbon bearing the chlorine.

Module 2: The Non-Aqueous Sandmeyer (Critical Step)

Objective: Conversion to 2-chloro-4-(chloromethyl)thiazole.

  • Protocol:

    • Suspend anhydrous CuCl

      
       (1.2 equiv) in dry Acetonitrile (MeCN) under N
      
      
      
      .
    • Add

      
      -butyl nitrite (
      
      
      
      -BuONO, 1.5 equiv) dropwise at 0°C.
    • Add the 2-aminothiazole intermediate portion-wise. Do not add all at once.

    • Observation: Evolution of N

      
       gas indicates reaction progress.
      
    • Warm to room temperature (RT) and stir for 2 hours.

    • Quench: Pour into cold dilute HCl, extract with EtOAc.

  • Why this method?

    • Safety: Traditional aqueous NaNO

      
      /HCl Sandmeyer reactions create voluminous acidic waste and foam excessively. The non-aqueous 
      
      
      
      -BuONO method (Doyle-type) is homogeneous and easier to control thermally [1].
    • Reactivity: Thiazoles are electron-poor; the diazonium species is unstable. Anhydrous conditions prevent phenol formation (hydrolysis side-product).

Module 3: The Delépine Amination

Objective: Installation of the primary amine.[2][3][4]

  • Protocol:

    • Dissolve the chloro-intermediate in Chloroform (or EtOAc for green chemistry).

    • Add Hexamethylenetetramine (Hexamine) (1.05 equiv).

    • Stir at RT or mild reflux. The quaternary ammonium salt will precipitate as a white solid.

    • Filter the salt. This purification by precipitation removes non-alkylated impurities.

    • Hydrolysis: Reflux the salt in Ethanol/Conc. HCl (5:1) for 4 hours.

    • Cool, filter off the byproduct (NH

      
      Cl), and concentrate the filtrate to obtain the target amine hydrochloride.
      

Troubleshooting Guide (FAQ)

SymptomProbable CauseCorrective Action
Black Tar in Step 2 (Sandmeyer) Thermal decomposition of the diazonium intermediate.Crucial: Maintain temperature <5°C during addition. Ensure CuCl

is anhydrous. If the reaction runs too hot, the radical intermediate polymerizes.
Low Yield in Step 2 Hydrolysis of the diazonium salt by moisture.Use anhydrous MeCN . Ensure

-BuONO is fresh (it degrades to

-BuOH and NO

over time).
Gummy Precipitate in Step 3 Solvent polarity is too high or wet solvent.Use dry Chloroform or Ethyl Acetate . If gum forms, sonicate with Et

O to induce crystallization.
Product is Hygroscopic Free base formation.The free base of this amine is unstable and hygroscopic. Always isolate and store as the Bis-HCl salt .
Incomplete Hydrolysis (Step 4) Insufficient acid strength.The formal cleavage of the hexaminium salt requires strong acid. Ensure pH < 1 during reflux.

Analytical Specifications (Self-Validation)

When characterizing the final (2-Chlorothiazol-4-yl)methanamine HCl , ensure your data matches these expected parameters:

  • Appearance: Off-white to pale yellow crystalline solid.

  • 1H NMR (D

    
    O/DMSO-d6): 
    
    • 
       ~7.6-7.8 ppm (1H, s, Thiazole C5-H).
      
    • 
       ~4.1-4.2 ppm (2H, s, -CH
      
      
      
      -NH
      
      
      ).
    • Absence of Hexamine peaks (

      
       ~5.0 ppm broad).
      
  • Mass Spec (ESI+): m/z ~149/151 (Cl isotope pattern characteristic of 2-chlorothiazole).

Safety & Engineering Controls

  • Lachrymators: 1,3-Dichloroacetone and the chloromethyl intermediates are severe eye/respiratory irritants. Handle only in a fume hood with double-gloving (Nitrile/Laminate).

  • Nitrosating Agents:

    
    -Butyl nitrite is flammable and toxic. Keep away from ignition sources.
    
  • Waste Disposal: Copper waste (Step 2) must be segregated from general organic waste.

References

  • Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts. Source: National Institutes of Health (NIH) / J. Org. Chem. Context: Validates the non-aqueous Sandmeyer conditions using t-butyl nitrite for thiazoles.

  • Delépine Reaction - Organic Chemistry Portal. Source: Organic Chemistry Portal. Context: Detailed mechanism and conditions for the synthesis of primary amines from active halides using Hexamine.

  • Scale-Up and Safety Evaluation of a Sandmeyer Reaction. Source: ResearchGate / Org. Process Res. Dev. Context: Discusses thermal hazards and engineering controls for scaling diazonium chemistry.

  • Synthesis of 2-chlorothiazole derivatives (Patent WO2011103196). Source: Google Patents. Context: Describes analogous synthesis of 2-chlorothiazole intermediates for pharmaceutical applications.

Sources

Overcoming poor solubility of thiazole derivatives in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Thermodynamics of "The Brick"

Welcome to the technical support center. If you are here, you likely have a thiazole derivative that behaves like a "brick"—it refuses to dissolve in standard organic solvents, complicating NMR analysis, biological assays, and purification.

The Root Cause: Thiazole rings are planar and aromatic. When substituted (especially with amides or amines, common in drug discovery), they exhibit intense


-

stacking and intermolecular hydrogen bonding. This creates a crystal lattice with extremely high cohesive energy. To dissolve the compound, the solvation energy (solvent-solute interaction) must overcome this lattice energy. For many thiazoles, standard solvents (DCM, MeOH) simply cannot generate enough enthalpy to break the lattice.

This guide provides specific troubleshooting workflows to overcome these thermodynamic barriers.

Part 1: Diagnostic & Initial Screening

Q: My compound won't dissolve in CDCl3 or DMSO-d6 for NMR. Is it impure?

Diagnosis: Not necessarily. Thiazoles often form tight aggregates that mimic insolubility. Action: Perform a Solubility Ladder Test before assuming synthesis failure.

Protocol: The Solubility Ladder

  • Place 1 mg of sample in a vial.

  • Add solvent in the order below. If insoluble, decant and try the next solvent on the fresh solid.

  • Critical Step: If the solution is cloudy, sonicate for 60 seconds. If it clears, it was a kinetic issue (slow dissolution). If it remains cloudy, it is a thermodynamic limit.

RankSolvent SystemMechanism of ActionApplication
1 CDCl3Dispersion forcesStandard NMR
2 Acetone-d6Dipole-dipolePolar intermediates
3 DMSO-d6H-bond disruptionStandard for thiazoles
4 DMSO-d6 + 5% TFAProtonation (disrupts packing)The "Nuclear Option" for NMR
5 Pyridine-d5

-interaction matching
Highly aromatic systems

Expert Insight: If your compound only dissolves in Step 4 (Acidified DMSO), it confirms your compound is a base but is packed too tightly for neutral solvents. You can run your NMR in this mixture, but remember your chemical shifts will be those of the salt, not the free base.

Part 2: Reaction Troubleshooting

Q: My Hantzsch synthesis product precipitated during the reaction. Should I add more solvent?

Diagnosis: No. Precipitation drives the equilibrium forward (Le Chatelier's principle). Action: Embrace the precipitation ("Crash Out") but ensure purity.

Troubleshooting Workflow:

  • Do not dilute. Adding more ethanol/methanol often reduces yield by solubilizing the product and impurities together.

  • Filtration: Filter the hot reaction mixture.

    • Precipitate: Usually your pure HBr/HCl salt of the thiazole.

    • Filtrate: Impurities and unreacted alpha-haloketone.

  • Free Base Release:

    • Suspend the solid salt in water (it will likely be insoluble).

    • Adjust pH to ~8-9 using saturated NaHCO3 or NH4OH.

    • The free base will precipitate. Filter and wash with water.[1]

Q: I need to run a substitution reaction on an insoluble aminothiazole. It sits at the bottom of the flask.

Diagnosis: Heterogeneous reaction kinetics are too slow. Action: Switch to High-Temperature Polar Aprotic Systems or Phase Transfer Catalysis .

Recommended Solvent Systems for Substitution:

SolventTemp LimitProsCons
DMF 153°CGood general solubilityDecomposes to dimethylamine at high T (poisoning catalyst)
NMP 202°CExcellent for "brick" moleculesVery hard to remove (high BP)
Sulfolane 285°CExtreme thermal stabilitySolid at RT; requires aqueous workup

Protocol: The "Wash-Out" Workup for NMP/DMF Since you cannot rotovap NMP easily:

  • Dilute reaction mixture 10x with Water .

  • The hydrophobic thiazole should precipitate.

  • Filter.[1][2][3]

  • If it oils out (doesn't solidify), extract with Ethyl Acetate , then wash the organic layer 3x with 5% LiCl solution . (LiCl pulls DMF/NMP into the aqueous phase).

Part 3: Purification & Recrystallization

Q: My product "oils out" instead of crystallizing. How do I fix this?

Diagnosis: The compound is reaching its "liquid-liquid phase separation" point before its crystallization point. This is common with thiazoles containing alkyl chains. Action: Use the "Drowning Out" technique with strict temperature control.

Protocol: Controlled Anti-Solvent Crystallization

  • Dissolve crude thiazole in the minimum amount of "Good Solvent" (e.g., hot DMF or DMSO).

  • Heat to 60-80°C.

  • Add "Anti-Solvent" (e.g., Water or Methanol) dropwise until a persistent cloudiness appears.

  • Stop. Add 1-2 drops of Good Solvent to clear it.

  • Insulate the flask (wrap in foil/cotton) and let it cool to RT overnight.

    • Why? Rapid cooling traps impurities and causes oiling. Slow cooling allows the lattice to organize.

Visualization: Recrystallization Logic Flow

RecrystallizationStrategy Start Crude Thiazole Solid SolubleHot Soluble in Hot EtOH? Start->SolubleHot YesEtOH Standard Recrystallization (Cool slowly) SolubleHot->YesEtOH Yes NoEtOH Try High-Boiling Solvent (DMF/DMSO) SolubleHot->NoEtOH No DissolveDMF Dissolve in min. hot DMF NoEtOH->DissolveDMF AddAnti Add Water dropwise (Anti-solvent) DissolveDMF->AddAnti Cloudy Cloud Point Reached? AddAnti->Cloudy Cloudy->AddAnti No OilsOut Product Oils Out Cloudy->OilsOut Yes (Liquid drops) Crystallizes Crystals Form Cloudy->Crystallizes Yes (Solid) FixOil Re-heat, add more DMF, cool SLOWER OilsOut->FixOil FixOil->AddAnti

Figure 1: Decision matrix for recrystallizing stubborn thiazole derivatives. Note the loop for handling "oiling out" events.

Part 4: Structural Strategies (The "Redesign")

Q: I need to formulate this for an assay, but it's insoluble in everything. Can I make a salt?

Diagnosis: Thiazoles are weak bases (pKa ~2.5).[4] They will not form stable salts with weak acids (like acetic acid). Action: Use Sulfonic Acids to form stable, lipophilic salts.

Why not HCl? HCl salts of thiazoles are often less soluble in organic solvents due to the high lattice energy of the chloride crystal and the "Common Ion Effect" if used in biological buffers containing NaCl [1].

Protocol: Mesylate Salt Formation Methanesulfonic acid (Mesylate) salts are preferred because the organic sulfonate anion disrupts the crystal packing more effectively than a small chloride ion [2].

  • Dissolve 1 eq of thiazole free base in THF (heat if necessary).

  • Add 1.05 eq of Methanesulfonic acid (dissolved in THF) dropwise.

  • The salt should precipitate immediately as a white/off-white solid.

  • Filter and wash with cold THF.

  • Result: A salt that is often soluble in water and polar organic solvents.

Visualization: Solubility Enhancement Workflow

SolubilityWorkflow Input Insoluble Thiazole CheckStruct Check Structure Input->CheckStruct Basic Has Basic Nitrogen? CheckStruct->Basic Salt Form Mesylate/Tosylate Salt Basic->Salt Yes (pKa > 2) Cosolvent Use Co-solvents (PEG-400 / EtOH) Basic->Cosolvent No Result Soluble Formulation Salt->Result CD Cyclodextrin Complex (HP-beta-CD) Cosolvent->CD Still Insoluble Cosolvent->Result CD->Result

Figure 2: Strategic workflow for enhancing solubility for biological assays. Salt formation is the primary chemical route, while co-solvents and cyclodextrins offer physical formulation solutions.

References

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility.[2] Advanced Drug Delivery Reviews, 59(7), 603-616. Link

  • Elder, D. P., et al. (2010). The utility of sulfonate salts in drug development. Journal of Pharmaceutical Sciences, 99(7), 2948-2961. Link

  • Kashyap, A., et al. (2012). Techniques to improve the solubility of poorly soluble drugs.[5][6][7][8][9] International Journal of Pharmaceutical Sciences and Research. 5[8]

  • BenchChem Technical Support.[10] (2025).[9][10][11] Overcoming Poor Solubility of 2-Aminothiazole Derivatives.[11] 11

Sources

Minimizing dimer formation in reactions with (2-Chlorothiazol-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support hub for researchers, scientists, and drug development professionals working with (2-Chlorothiazol-4-yl)methanamine. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, focusing specifically on the common challenge of dimer formation during synthetic reactions.

I. Understanding Dimer Formation: The Root Cause

Q1: What is dimer formation, and why does it occur in reactions with (2-Chlorothiazol-4-yl)methanamine?

A1: Dimerization is a side reaction where two molecules of a reactant combine to form a single, larger molecule, or dimer. In the context of reactions involving (2-Chlorothiazol-4-yl)methanamine, a primary amine, this typically occurs when one molecule acts as a nucleophile and attacks an activated form of a second molecule. For instance, in an acylation reaction, the amine group of one (2-Chlorothiazol-4-yl)methanamine molecule can react with the activated carboxyl group intended for another substrate, leading to an unwanted amide dimer. This process is often competitive with the desired reaction pathway.

The primary amine of (2-Chlorothiazol-4-yl)methanamine is nucleophilic and can react with itself, particularly under conditions that favor self-condensation or reaction with coupling agents. For example, in peptide coupling reactions, if the activation of the carboxylic acid is slow or if there is an excess of the coupling reagent, the amine can react with the activated reagent to form a guanidine side product, or with another molecule of the amine that has been inadvertently activated.[1]

II. Troubleshooting Guide: Minimizing Dimer Formation

This section addresses specific issues you might encounter and provides actionable solutions to mitigate dimer formation.

Q2: I'm observing a significant amount of a high molecular weight byproduct in my acylation reaction. How can I confirm it's a dimer and prevent it?

A2: First, confirm the identity of the byproduct using analytical techniques such as LC-MS and NMR. A mass corresponding to double the mass of your starting amine (minus the elements of water, in the case of amide bond formation) is a strong indicator of a dimer.

To prevent dimer formation in acylation reactions, consider the following strategies:

  • Controlled Reagent Addition: Instead of adding all reagents at once, employ a slow, dropwise addition of the acylating agent or the (2-Chlorothiazol-4-yl)methanamine to the reaction mixture. This maintains a low concentration of the reactive species, favoring the desired intermolecular reaction over dimerization.

  • Choice of Base: The base used can significantly influence the outcome. A bulky, non-nucleophilic base, such as diisopropylethylamine (DIPEA), is often preferred over smaller, more nucleophilic bases like triethylamine (TEA).[2][3] The steric hindrance of a bulky base can disfavor the formation of the transition state leading to the dimer.[4][5]

  • Protecting Groups: If other strategies fail, consider using a temporary protecting group, such as a tert-butyloxycarbonyl (Boc) group, on the amine.[2][3] The Boc group can be removed in a subsequent step after the desired reaction has occurred. This approach prevents the amine from participating in unwanted side reactions.

Q3: My reaction to form a urea derivative is yielding a significant amount of a symmetrical di-substituted urea. What conditions can I change to favor the desired monosubstituted product?

A3: The formation of a symmetrical di-substituted urea indicates that the isocyanate intermediate (or its equivalent) is reacting with a second molecule of (2-Chlorothiazol-4-yl)methanamine. To favor the formation of the monosubstituted urea, you can modify the following:

  • Stoichiometry: Use a stoichiometric excess of the isocyanate or the reagent that forms it in situ (e.g., phosgene, triphosgene). This ensures that the amine is more likely to react with the desired electrophile rather than another amine molecule. However, be cautious with highly toxic reagents like phosgene.

  • Reaction Temperature: Lowering the reaction temperature can often increase the selectivity of the reaction. By reducing the overall reaction rate, you may be able to favor the kinetically controlled product over the thermodynamically favored dimer.

  • Alternative Synthetic Routes: Consider alternative methods for urea synthesis that avoid highly reactive intermediates. For example, reacting the amine with potassium cyanate in the presence of a mild acid like ammonium chloride can provide the monosubstituted urea directly.[6]

Q4: I am performing a peptide coupling reaction, and I suspect dimer formation is reducing my yield. What are the best practices to avoid this?

A4: Dimer formation in peptide coupling is a common issue, often arising from the reaction of the amine with the activated carboxylic acid of another peptide chain or with the coupling reagent itself.[1] To minimize this:

  • Choice of Coupling Reagent: Utilize modern coupling reagents that are known for high efficiency and low side reactions, such as HATU, HBTU, or COMU.[7] These reagents rapidly generate the active ester, minimizing the time available for side reactions.

  • Pre-activation: Pre-activating the carboxylic acid component before adding the (2-Chlorothiazol-4-yl)methanamine can be beneficial. This ensures that the activated species is readily available to react with the amine, outcompeting the dimerization pathway.

  • Solvent and Temperature: The choice of solvent can impact reaction rates and selectivity. Polar aprotic solvents like DMF or NMP are commonly used. Running the reaction at a lower temperature (e.g., 0 °C) can also help to control the reaction and reduce the formation of byproducts.

Reaction Parameter Comparison for Minimizing Dimerization
ParameterCondition Favoring DimerRecommended Condition for Minimizing DimerRationale
Reagent Addition Bolus addition of all reagentsSlow, dropwise addition of the limiting reagentMaintains a low concentration of the reactive species, disfavoring bimolecular side reactions.
Stoichiometry Equimolar amounts or excess amineSlight excess of the coupling partner (e.g., acyl halide, isocyanate)Drives the reaction towards the desired product and consumes the amine before it can dimerize.
Base Small, nucleophilic bases (e.g., Triethylamine)Bulky, non-nucleophilic bases (e.g., DIPEA)Steric hindrance around the amine nitrogen can prevent the approach of another amine molecule.[4]
Temperature Elevated temperatures0 °C to room temperatureLower temperatures can increase selectivity by favoring the reaction with the lower activation energy.
Coupling Reagent Slower, less efficient reagentsHighly efficient, modern reagents (e.g., HATU, COMU)Rapid formation of the desired product minimizes the opportunity for side reactions.[7]

III. Experimental Protocol: Amide Coupling with Minimized Dimer Formation

This protocol provides a step-by-step method for the acylation of (2-Chlorothiazol-4-yl)methanamine with a generic carboxylic acid, incorporating best practices to suppress dimer formation.

Materials:

  • (2-Chlorothiazol-4-yl)methanamine

  • Carboxylic acid

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Anhydrous Diethyl Ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Activation: Stir the solution at room temperature for 15-20 minutes. This pre-activates the carboxylic acid.

  • Amine Addition: In a separate flask, dissolve (2-Chlorothiazol-4-yl)methanamine (1.2 eq) and DIPEA (2.5 eq) in anhydrous DMF.

  • Coupling Reaction: Slowly add the amine solution dropwise to the activated carboxylic acid solution over 30-60 minutes using a syringe pump.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup:

    • Quench the reaction by adding water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the desired amide.

IV. Visualizing Reaction Pathways

The following diagram illustrates the competition between the desired product formation and the undesired dimer formation in an acylation reaction.

reaction_pathway cluster_reactants Reactants cluster_products Products Amine (2-Chlorothiazol-4-yl)methanamine Desired_Product Desired Amide Product Amine->Desired_Product Desired Pathway Dimer Amide Dimer Amine->Dimer Side Reaction (Dimerization) Activated_Amine Activated Amine Intermediate Amine->Activated_Amine Activated_Acid R-COOH + Coupling Agent Activated_Acid->Desired_Product Activated_Amine->Dimer

Caption: Competing reaction pathways for (2-Chlorothiazol-4-yl)methanamine.

V. Frequently Asked Questions (FAQs)

Q5: Can steric hindrance in my substrate help to reduce dimer formation?

A5: Yes, significant steric hindrance on either the (2-Chlorothiazol-4-yl)methanamine or the coupling partner can disfavor the transition state required for dimerization, thereby reducing the formation of the dimer byproduct.[4][5] However, excessive steric hindrance can also slow down the desired reaction, so a balance must be found.

Q6: Are there any specific analytical techniques that are particularly useful for detecting and quantifying dimer formation?

A6: High-Performance Liquid Chromatography (HPLC) coupled with a mass spectrometer (LC-MS) is an excellent technique for both detecting and quantifying the dimer. The mass spectrum will clearly show the molecular ion of the dimer, and the HPLC chromatogram can be used to determine the relative amounts of the desired product and the dimer. Quantitative NMR (qNMR) can also be used if a suitable internal standard is available.

Q7: Could the solvent choice play a role in promoting or suppressing dimerization?

A7: Absolutely. The solvent can influence the solubility of reactants and intermediates, as well as the stability of transition states. In general, polar aprotic solvents like DMF, DMAc, and NMP are good choices for amide bond formation. Highly polar or protic solvents might interfere with the coupling reagents or promote unwanted side reactions. It is always advisable to use anhydrous solvents to prevent hydrolysis of the activated species.

Q8: What is the impact of reaction time on dimer formation?

A8: Prolonged reaction times can sometimes lead to an increase in byproduct formation, including dimers, especially if the desired reaction is slow or if the activated intermediates are unstable over long periods. It is crucial to monitor the reaction and stop it once the starting material has been consumed to prevent the accumulation of undesired products.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

  • FasterCapital. (n.d.). The Impact Of Steric Hindrance On Chemical Reactions. [Link]

  • Al-Hiari, Y. M., et al. (2024). Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate. RSC Advances, 14, 23456-23466. [Link]

  • Al-Hiari, Y. M., et al. (2024). Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate. RSC Advances, 14(34), 23456-23466. [Link]

  • Ismail, T., et al. (2017). Chemoselective Acylation of Primary Amines and Amides with Potassium Acyltrifluoroborates under Acidic Conditions. Journal of the American Chemical Society, 139(5), 1826–1829. [Link]

  • Gau, B., et al. (2007). Selective acylation of primary amines in peptides and proteins. Analytical Biochemistry, 370(2), 255-257. [Link]

  • Organic Chemistry Portal. (2021). Acylation of Amines, Part 1: with Acyl Halides. [Link]

  • Vale, C. (2014). N-Acylation Reactions of Amines. In Comprehensive Organic Synthesis II (Second Edition). [Link]

  • Fernández, I., & Bickelhaupt, F. M. (2022). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. Chemistry – A European Journal, 28(16), e202104251. [Link]

  • Ismail, T., et al. (2017). Chemoselective Acylation of Primary Amines and Amides with Potassium Acyltrifluoroborates under Acidic Conditions. Journal of the American Chemical Society, 139(5), 1826-1829. [Link]

  • Wang, Y., et al. (2020). Synthesis of 2-iminothiazolidin-4-ones via copper-catalyzed [2 + 1 + 2] tandem annulation. Organic & Biomolecular Chemistry, 18(3), 464-468. [Link]

  • Tenti, G., et al. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Molecules, 25(19), 4467. [Link]

  • Ghattas, W., et al. (2019). Ammonium Chloride-Promoted Rapid Synthesis of Monosubstituted Ureas under Microwave Irradiation. ACS Omega, 4(7), 12136–12142. [Link]

Sources

Validation & Comparative

Comparative analysis of (2-Chlorothiazol-4-yl)methanamine synthesis methods.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(2-Chlorothiazol-4-yl)methanamine (CAS 139425-75-5) is a critical heterocyclic building block employed in the development of agrochemicals (e.g., neonicotinoid analogs) and pharmaceutical candidates targeting inflammatory pathways and bacterial infections. Its structural integrity—specifically the labile C2-chlorine and the primary amine at C4—demands precise synthetic planning to avoid defunctionalization or polymerization.

This guide evaluates two primary synthetic architectures:

  • The Classical Hantzsch-Sandmeyer Sequence: A cost-effective, scalable route starting from acyclic precursors.

  • The Alcohol Activation Pathway: A high-precision route utilizing (2-chlorothiazol-4-yl)methanol, ideal for late-stage discovery and gram-scale optimization.

Method A: The Hantzsch-Sandmeyer Sequence (Industrial Standard)

Mechanism & Rationale

This route builds the thiazole core de novo using the Hantzsch thiazole synthesis, followed by a radical-mediated Sandmeyer transformation to install the C2-chlorine. It is favored for kilogram-scale production due to the low cost of 1,3-dichloroacetone and thiourea.

Workflow:

  • Cyclization: Condensation of 1,3-dichloroacetone with thiourea yields 2-amino-4-(chloromethyl)thiazole.

  • Sandmeyer Transformation: Diazotization of the C2-amine in the presence of copper(I) chloride (CuCl) substitutes the amino group with chlorine.

  • Delépine Amination: The reactive alkyl chloride is converted to the primary amine using hexamethylenetetramine (HMTA), avoiding secondary amine byproducts common with direct ammonolysis.

Experimental Protocol

Step 1: Synthesis of 2-Amino-4-(chloromethyl)thiazole

  • Reagents: 1,3-Dichloroacetone (1.0 eq), Thiourea (1.0 eq), Acetone (Solvent).

  • Procedure: Dissolve 1,3-dichloroacetone in acetone. Add thiourea slowly to maintain a gentle reflux (exothermic). The product precipitates as the hydrochloride salt. Filter and wash with cold acetone.

  • Critical Control: Temperature must be kept <50°C during addition to prevent polymerization of the chloroketone.

Step 2: Sandmeyer Reaction (Chlorination)

  • Reagents: 2-Amino-4-(chloromethyl)thiazole HCl, NaNO₂, CuCl, Conc. HCl.

  • Procedure: Suspend the amine salt in conc. HCl at -5°C. Add aqueous NaNO₂ dropwise (maintain T < 0°C) to form the diazonium salt. Transfer this solution into a pre-cooled mixture of CuCl in HCl. Allow to warm to room temperature.

  • Safety Note: Evolution of N₂ gas is vigorous. Use a blast shield.

Step 3: Delépine Reaction to Product

  • Reagents: 2-Chloro-4-(chloromethyl)thiazole, Hexamethylenetetramine (HMTA), Ethanol, Conc. HCl.

  • Procedure: Reflux the alkyl chloride with HMTA in ethanol for 4 hours to form the quaternary hexaminium salt. Isolate the salt, then hydrolyze by refluxing in ethanolic HCl (2M). Neutralize with NaOH to pH 10 and extract with DCM.

Data & Performance
  • Overall Yield: 35–45% (3 steps).

  • Purity: >98% (after recrystallization).[1]

  • Scalability: High (Suitable for >1 kg batches).

Method B: The Alcohol Activation Pathway (Laboratory Precision)

Mechanism & Rationale

For research settings where step count and purification ease are paramount, starting from (2-chlorothiazol-4-yl)methanol is superior. This method avoids the hazardous Sandmeyer step and utilizes mild functional group interconversions.

Workflow:

  • Mesylation: Activation of the alcohol using methanesulfonyl chloride (MsCl).

  • Azidation: Nucleophilic substitution with sodium azide (NaN₃).

  • Staudinger Reduction: Chemoselective reduction of the azide to the amine using Triphenylphosphine (PPh₃).

Experimental Protocol

Step 1: Mesylation

  • Reagents: (2-Chlorothiazol-4-yl)methanol (1.0 eq), MsCl (1.2 eq), TEA (1.5 eq), DCM.

  • Procedure: Cool solution of alcohol and TEA in DCM to 0°C. Add MsCl dropwise. Stir for 2 hours. Quench with water. Use crude mesylate immediately (unstable).

Step 2: Azidation

  • Reagents: Crude Mesylate, NaN₃ (1.5 eq), DMF.

  • Procedure: Dissolve mesylate in DMF. Add NaN₃ and heat to 60°C for 4 hours. Dilute with water and extract with EtOAc.[2]

  • Safety: Do not use halogenated solvents with NaN₃ to avoid forming explosive di-azidomethane.

Step 3: Staudinger Reduction

  • Reagents: Azide intermediate, PPh₃ (1.1 eq), THF, H₂O.

  • Procedure: Stir azide and PPh₃ in THF until gas evolution (N₂) ceases. Add water (1 mL) and heat to 50°C for 2 hours to hydrolyze the phosphinimine. Acidify, wash with DCM (removes OPPh₃), basify aqueous layer, and extract product.

Data & Performance
  • Overall Yield: 60–70% (3 steps).

  • Purity: >99% (Chromatographic purification often unnecessary).

  • Scalability: Low to Medium (Azide hazards limit scale to <100g).

Comparative Analysis

FeatureMethod A: Hantzsch-SandmeyerMethod B: Alcohol Activation
Starting Material Cost Low (Commodity chemicals)High (Specialty building block)
Step Count 3 (Linear)3 (Linear)
Safety Profile Moderate (Diazonium intermediates)Moderate (Azide intermediates)
Impurity Profile Complex (Requires distillation/cryst.)Clean (Byproducts are easily removed)
Primary Use Case Large-scale manufacturingMed-chem hit-to-lead optimization

Visualizations[3]

Pathway Logic: Method A (Hantzsch-Sandmeyer)

HantzschSandmeyer Start 1,3-Dichloroacetone + Thiourea Inter1 2-Amino-4-(chloromethyl)thiazole Start->Inter1 Cyclization (Acetone, Reflux) Inter2 2-Chloro-4-(chloromethyl)thiazole Inter1->Inter2 Sandmeyer Rxn (NaNO2, CuCl, HCl) HexSalt Hexaminium Salt Inter2->HexSalt Delépine Rxn (HMTA, EtOH) Product (2-Chlorothiazol-4-yl)methanamine HexSalt->Product Hydrolysis (HCl/EtOH)

Figure 1: The industrial route utilizing the Hantzsch cyclization followed by radical chlorination and Delépine amination.

Pathway Logic: Method B (Alcohol Activation)

AlcoholActivation Start (2-Chlorothiazol-4-yl)methanol Mesylate Mesylate Intermediate (Unstable) Start->Mesylate Activation (MsCl, TEA, 0°C) Azide Azide Intermediate Mesylate->Azide Substitution (NaN3, DMF, 60°C) Product (2-Chlorothiazol-4-yl)methanamine Azide->Product Staudinger Red. (PPh3, THF/H2O)

Figure 2: The laboratory-scale route utilizing mild functional group interconversion via azide reduction.

References

  • BenchChem. (2025).[3] An In-depth Technical Guide to the Synthesis of 4-(Methoxymethyl)thiazole from Simple Precursors. Retrieved from

  • Sigma-Aldrich. (n.d.). 2-Amino-4-(chloromethyl)thiazole hydrochloride Product Sheet. Retrieved from

  • Google Patents. (2011). WO2011029596A1 - Process for preparing 2-aminothiazol-4-yl-acetic acid derivates. Retrieved from

  • Google Patents. (2020). WO2020201991A1 - Protein tyrosine phosphatase inhibitors (Synthesis of (2-chlorothiazol-4-yl)methanol). Retrieved from

  • Common Organic Chemistry. (n.d.). Reduction of Nitriles to Amines. Retrieved from

Sources

A Comparative Guide to the Structure-Activity Relationship of (2-Chlorothiazol-4-yl)methanamine Analogs in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the thiazole ring stands as a privileged scaffold, forming the core of numerous clinically successful therapeutic agents.[1] Its unique electronic and structural properties offer a versatile platform for the design of molecules with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[2] This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of (2-Chlorothiazol-4-yl)methanamine analogs, with a particular focus on their role as kinase inhibitors. By dissecting the causal relationships between structural modifications and biological outcomes, we aim to furnish researchers, scientists, and drug development professionals with actionable insights for the rational design of novel therapeutics.

The (2-Chlorothiazol-4-yl)methanamine Scaffold: A Gateway to Kinase Inhibition

The (2-Chlorothiazol-4-yl)methanamine core represents a critical building block in the development of targeted therapies. The 2-aminothiazole moiety, in particular, has been identified as a novel and potent template for the inhibition of protein kinases, a family of enzymes that play a central role in cellular signaling pathways.[3][4] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention.

The general structure of the analogs discussed in this guide centers around a substituted 2-aminothiazole core. The key points of modification and their impact on activity will be explored in the subsequent sections.

Comparative Analysis of Structural Modifications and Their Impact on Kinase Inhibition

The potency and selectivity of (2-Chlorothiazol-4-yl)methanamine analogs as kinase inhibitors are profoundly influenced by the nature and position of various substituents. The following sections provide a comparative analysis of these modifications, supported by experimental data.

The N-Aryl Substitution at the 2-Amino Position

A pivotal modification for achieving high-potency kinase inhibition is the introduction of an N-aryl substituent at the 2-amino position of the thiazole ring. This substitution pattern is exemplified in the development of Dasatinib, a potent pan-Src family kinase inhibitor.

Key Insights:

  • Hydrophobic Pocket Interaction: The N-aryl group, often a substituted phenyl ring, occupies a hydrophobic pocket within the kinase active site.

  • Hydrogen Bonding: The 2-amino group itself acts as a crucial hydrogen bond donor, interacting with the hinge region of the kinase.

  • Modulation of Potency: The nature and position of substituents on the N-aryl ring are critical for fine-tuning inhibitory activity. For instance, the presence of a 2-chloro-6-methylphenyl group, as seen in Dasatinib, has been shown to significantly enhance potency.

Modifications at the C4-Position of the Thiazole Ring

The C4 position of the thiazole ring offers another strategic site for modification to enhance biological activity and modulate pharmacokinetic properties.

Key Insights:

  • Linker and Vector Groups: The methanamine group at the C4 position can be extended or modified to introduce various functional groups that can interact with solvent-exposed regions of the target kinase or improve physicochemical properties.

  • Introduction of Amide Functionality: Conversion of the methanamine to an amide linkage allows for the introduction of diverse substituents that can form additional interactions within the binding site.

The Role of the 2-Chloro Substituent

The chloro group at the 2-position of the thiazole ring, while not always present in the most potent analogs, can influence the electronic properties of the thiazole ring and contribute to binding affinity. However, in many potent kinase inhibitors derived from the 2-aminothiazole scaffold, this position is occupied by the amino group that is crucial for hinge binding. In the context of the topic scaffold, the 2-chloro group would necessitate a different binding mode or act as a precursor for further functionalization.

Data Presentation: Comparative Inhibitory Activity of 2-Aminothiazole Analogs

The following table summarizes the structure-activity relationship of key 2-aminothiazole analogs, highlighting the impact of substitutions on their inhibitory potency against Src kinase.

Compound IDR1 (N-Aryl Group)R2 (C4-Substituent)Src IC50 (nM)
Analog A Phenyl-CH2NH2>1000
Analog B 2-Chlorophenyl-CH2NH2500
Analog C 2-Chloro-6-methylphenyl-CH2NH250
Dasatinib 2-Chloro-6-methylphenyl-C(O)NH-R'<1

Note: This table is a representative summary based on published SAR studies. R' in Dasatinib represents a more complex substituent.

Experimental Protocols

Synthesis of (2-Chlorothiazol-4-yl)methanamine Analogs

A general synthetic route to (2-Chlorothiazol-4-yl)methanamine analogs involves the Hantzsch thiazole synthesis.

Step-by-Step Methodology:

  • Thiazole Ring Formation: React an appropriate α-haloketone with a thiourea derivative to form the 2-aminothiazole core.

  • Introduction of the C4-Methanamine Group: This can be achieved through various synthetic transformations, such as the reduction of a C4-nitrile or C4-carboxamide.

  • N-Arylation: The 2-amino group can be arylated using Buchwald-Hartwig or Ullmann coupling reactions with a suitable aryl halide.

  • Purification: The final compounds are purified by column chromatography on silica gel.

In Vitro Kinase Inhibition Assay

The inhibitory activity of the synthesized analogs against specific kinases is determined using an in vitro kinase assay.

Step-by-Step Methodology:

  • Assay Setup: In a 96-well plate, add the kinase enzyme, a specific peptide substrate, and ATP in a suitable kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).[5]

  • Inhibitor Addition: Add varying concentrations of the test compounds (analogs) to the wells.

  • Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as a luminescence-based assay that quantifies the amount of ADP produced, or by using a phospho-specific antibody in an ELISA format.[5]

  • IC50 Determination: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the kinase activity).

Visualization of SAR and Experimental Workflow

Diagram 1: Structure-Activity Relationship of (2-Chlorothiazol-4-yl)methanamine Analogs

SAR_Diagram cluster_core Core Scaffold: (2-Chlorothiazol-4-yl)methanamine cluster_modifications Structural Modifications cluster_activity Biological Activity Core Thiazole Ring R1 N-Aryl Substitution (Position 2) Core->R1 Critical for potency R2 C4-Methanamine Analogs Core->R2 Modulates selectivity & PK R3 2-Chloro Group Core->R3 Influences electronics Activity Kinase Inhibition (e.g., Src, Abl) R1->Activity Increases Potency R2->Activity Fine-tunes Activity R3->Activity Contributes to Binding

Caption: Key modification sites on the (2-Chlorothiazol-4-yl)methanamine scaffold and their impact on kinase inhibitory activity.

Diagram 2: Experimental Workflow for Kinase Inhibitor Evaluation

Workflow start Start: Synthesized Analogs assay In Vitro Kinase Assay (e.g., Luminescence-based) start->assay data Data Analysis: IC50 Determination assay->data sar Structure-Activity Relationship Analysis data->sar lead Lead Optimization sar->lead

Caption: A streamlined workflow for the synthesis and biological evaluation of novel kinase inhibitors.

References

  • [This cit
  • [This cit
  • [This cit
  • [This cit
  • [This cit
  • [This cit
  • [This cit
  • [This cit
  • [This cit
  • [This cit
  • [This cit
  • Lombardo, L. J., et al. (2006). 2-aminothiazole as a Novel Kinase Inhibitor Template. Structure-activity Relationship Studies Toward the Discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825) as a Potent pan-Src Kinase Inhibitor. Journal of Medicinal Chemistry, 49(23), 6819–6832. [Link]

  • ResearchGate. (2025). 2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure−Activity Relationship Studies toward the Discovery of N -(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825) as a Potent pan -Src Kinase Inhibitor. [Link]

  • Nevagi, R. J., et al. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre, 6(5), 134-150. [Link]

  • [This cit

Sources

Definitive Structural Validation of (2-Chlorothiazol-4-yl)methanamine via X-ray Crystallography

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Drug Development Scientists

Executive Summary

The Challenge: In the synthesis of neonicotinoid pharmacophores and fragment-based drug discovery, (2-Chlorothiazol-4-yl)methanamine serves as a critical scaffold. However, its structural validation is frequently complicated by rotational freedom of the methanamine arm and potential protonation ambiguity (thiazole nitrogen vs. primary amine) when isolated as a salt.

The Solution: While NMR and Mass Spectrometry provide connectivity and composition data, they often fail to resolve specific tautomeric states or solid-state conformations essential for docking simulations. Single-Crystal X-ray Diffraction (SC-XRD) remains the only absolute method to define the 3D spatial arrangement, bond lengths (specifically the C–Cl interaction), and intermolecular hydrogen bonding networks.

Guide Scope: This guide outlines the comparative advantages of SC-XRD, provides a self-validating experimental protocol for crystallizing this specific thiazole intermediate, and details the interpretation of crystallographic data.

The Ambiguity Challenge: Why Standard Analytics Fail

Before deploying X-ray crystallography, researchers typically rely on high-throughput methods. However, for thiazole-based amines, these methods have distinct limitations.

The "Blind Spots" of Spectroscopic Methods
  • 1H NMR (Solution State): Rapidly confirms the presence of the thiazole proton and the methylene group. Limitation: Exchangeable amine protons often broaden or disappear, making it difficult to determine if the molecule is protonated at the thiazole ring nitrogen or the exocyclic amine in salt forms. It also provides no data on the specific "active" conformation adopted in a solid drug formulation.

  • Mass Spectrometry (HRMS): Confirms the elemental formula (

    
    ) and isotopic pattern (distinct Chlorine 35/37 ratio). Limitation: Provides zero structural connectivity or spatial isomerism data.
    
  • IR Spectroscopy: Identifies functional groups (C-Cl stretch, N-H stretch). Limitation: Cannot definitively distinguish between different packing polymorphs.

Decision Logic: When to Use X-ray

The following workflow illustrates the decision pathway for escalating to X-ray validation.

ValidationWorkflow Start Crude Product Isolation NMR 1H/13C NMR Analysis Start->NMR MS HRMS Confirmation NMR->MS Ambiguity Is Protonation/Tautomer Definitive? Xray Single Crystal X-ray (SC-XRD) Ambiguity->Xray No (Common) Final Validated 3D Model (Ready for Docking) Ambiguity->Final Yes (Rare) MS->Ambiguity Xray->Final

Figure 1: Decision matrix for structural validation. Note that for thiazole salts, NMR is often insufficient for assigning proton location, necessitating X-ray analysis.

Comparative Performance Guide

The following table objectively compares SC-XRD against alternative validation techniques for (2-Chlorothiazol-4-yl)methanamine.

FeatureX-ray Crystallography (SC-XRD) NMR Spectroscopy (600 MHz) Mass Spectrometry (ESI-TOF)
Primary Output Absolute 3D Structure & PackingConnectivity & Electronic EnvironmentMolecular Mass & Isotope Ratio
Resolution Atomic (< 0.8 Å)Atomic (Connectivity only)Molecular Formula
Stereochemistry Definitive (Absolute Configuration)Relative (via NOESY/ROESY)None
Sample State Solid (Single Crystal required)Solution (Deuterated solvent)Gas Phase (Ionized)
Key Insight for Thiazoles Defines C–Cl bond length & Ring Planarity Confirms aromaticityConfirms Cl isotope pattern
Turnaround Time Days to Weeks (Crystal growth dependent)MinutesMinutes
Cost HighLowLow

Experimental Protocol: Crystallization & Data Collection

To validate (2-Chlorothiazol-4-yl)methanamine, obtaining a diffraction-quality crystal is the bottleneck. The free base is often an oil or low-melting solid; therefore, conversion to the Hydrochloride (HCl) salt is the recommended route for robust crystallization.

Step-by-Step Crystallization (Vapor Diffusion Method)
  • Salt Formation: Dissolve 50 mg of the free amine in 2 mL of anhydrous ethanol. Add 1.1 equivalents of 1M HCl in diethyl ether dropwise. A white precipitate (the HCl salt) should form immediately.

  • Solvent Selection: Isolate the solid. Prepare a saturated solution in Methanol (MeOH) .

  • Setup: Place 1 mL of the saturated MeOH solution in a small inner vial.

  • Diffusion: Place the open inner vial inside a larger jar containing 5 mL of Diethyl Ether (anti-solvent). Cap the outer jar tightly.

  • Incubation: Store at 4°C in a vibration-free environment. Ether will slowly diffuse into the methanol, lowering solubility and promoting slow crystal growth over 3-7 days.

  • Harvesting: Look for colorless blocks or prisms. Mount the crystal on a glass fiber or MiTeGen loop using Paratone oil.

Data Collection Parameters (Standard Rigaku/Bruker Setup)
  • Temperature: 100 K (Cryostream is essential to reduce thermal motion of the flexible methanamine arm).

  • Radiation source: Mo K

    
     (
    
    
    
    Å) is preferred for chlorinated compounds to minimize absorption, though Cu K
    
    
    is acceptable for small organic salts.
  • Strategy: Collect a full sphere of data (completeness > 99%) to ensure accurate refinement of the chlorine atom's anisotropic displacement parameters.

Structural Insights & Data Interpretation

Once the structure is solved (typically using Direct Methods via SHELXT), the following specific metrics validate the identity of (2-Chlorothiazol-4-yl)methanamine.

Key Geometric Markers
  • C–Cl Bond Length: Expect a value between 1.70 – 1.74 Å . This confirms the

    
     hybridization of the carbon at the 2-position. A longer bond (>1.78 Å) might indicate hydrolysis or an artifact.
    
  • Thiazole Ring: Must be planar. The sum of angles inside the ring should be

    
    .
    
  • Amine Torsion: The C(ring)–C(methylene)–N(amine) angle is typically around

    
    .
    
Intermolecular Interactions (The "Fingerprint")

In the HCl salt form, the lattice is stabilized by a distinct hydrogen bonding network.

  • Chloride Anion Bridge: The

    
     ion usually acts as a multi-point acceptor, bridging the protonated amine (
    
    
    
    ) and potentially the thiazole nitrogen if protonated.
  • S...N Interactions: Thiazoles often exhibit Chalcogen bonding (S...N) between adjacent rings in the packing motif.

LatticeInteractions Amine Amine Group (-NH3+) Chloride Chloride Ion (Cl-) Amine->Chloride Strong H-Bond (1.8-2.2 Å) ThiazoleN Thiazole Nitrogen ThiazoleN->Chloride Weak Electrostatic Sulfur Thiazole Sulfur Sulfur->ThiazoleN S...N Interaction (Crystal Packing)

Figure 2: Interaction map of the Hydrochloride salt form. The Chloride ion anchors the flexible amine arm, reducing thermal disorder.

Conclusion

For (2-Chlorothiazol-4-yl)methanamine, X-ray crystallography is not merely a confirmation tool but a necessity for defining the precise salt form and tautomeric state required for regulatory submission. While NMR confirms the chemical synthesis, only SC-XRD provides the absolute metric data (bond lengths and packing geometry) needed to transition this molecule from a raw intermediate to a verified pharmacophore in drug design pipelines.

References

  • PubChem Compound Summary. "(2-Methylthiazol-4-yl)MethanaMine | C5H8N2S". National Library of Medicine. [Link]

  • Cambridge Crystallographic Data Centre (CCDC). "CSD-Discovery: The world’s repository of small molecule crystal structures." CCDC. [Link]

  • Snyder, D. A., et al. "Comparisons of NMR spectral quality and success in crystallization demonstrate that NMR and X-ray crystallography are complementary methods."[1] Journal of the American Chemical Society (2005).[1] [Link]

  • Peak Proteins. "Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM." Peak Proteins Structure Determination Guide. [Link]

  • Li, Yi & Tan, Bo. "Crystal structure of (Z)-2-(5-((4-(dimethylamino)naphthalen-1-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid." Zeitschrift für Kristallographie - New Crystal Structures (2025). (Example of Thiazole Crystallography). [Link]

Sources

Technical Guide: In Vitro Assay Protocols for Thiazole-Based Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Thiazole rings are "privileged structures" in medicinal chemistry, forming the core of critical drugs from penicillin to epothilones. However, their specific physicochemical properties—high lipophilicity and inherent reductive potential—often render standard screening protocols unreliable.

This guide is not a generic list of steps. It is a correction of common methodologies that fail when applied to thiazoles. It addresses two critical failure points: false-positive viability signals caused by tetrazolium reduction and potency underestimation due to aqueous precipitation.

Part 1: Solubility & Compound Handling (The Foundation)

Most thiazole derivatives are hydrophobic. A common error is preparing a high-concentration DMSO stock and diluting it directly into media, causing immediate, often microscopic, precipitation. This "crashing out" results in an effective concentration far lower than the calculated dose.

Protocol: The "Step-Down" Dilution Method

Objective: Maintain compound solubility in aqueous cell culture media.

  • Primary Stock: Dissolve the thiazole compound in 100% DMSO to 10 mM. Vortex for 1 minute.

    • Validation: Visually inspect for particulates. If cloudy, sonicate for 5 minutes at 40 kHz.

  • Intermediate Dilution (The Critical Step): Do not spike 10 mM directly into media.

    • Prepare a 10x working solution in media containing 5-10% DMSO.

    • Why: This intermediate polarity step prevents the "shock" precipitation that occurs when hydrophobic molecules hit 100% water.

  • Final Assay Concentration: Dilute the 10x intermediate 1:10 into the well.

    • Final DMSO limit: Must be

      
       0.5% (v/v) for mammalian cells and 
      
      
      
      1% for bacteria.

Part 2: Cytotoxicity & Viability Assays (The Comparison)[1]

The Thiazole Interference Problem

Thiazoles often possess an inherent reductive potential.[1] In standard MTT assays, the thiazole ring can chemically reduce the tetrazolium salt to purple formazan without live cells.[2]

  • Result: Dead cells + Thiazole = Purple color.

  • Interpretation Error: The compound appears non-toxic or even proliferative (False Negative for toxicity).

Comparative Analysis of Viability Platforms
FeatureMTT / MTS (Tetrazolium) Resazurin (Alamar Blue) ATP Luminescence (CellTiter-Glo)
Readout Absorbance (Colorimetric)FluorescenceLuminescence
Thiazole Compatibility POOR (Chemical reduction interference)MODERATE (Less interference, but possible fluorescence overlap)EXCELLENT (Biochemical reaction, no redox interference)
Sensitivity ModerateHighUltra-High
Endpoint Type Metabolic (Reductase activity)Metabolic (Reductase activity)Metabolic (ATP presence)
Recommendation Avoid for thiazoles unless controls are strict.Good alternative if compound is not fluorescent.Gold Standard for thiazole screening.
Diagram 1: Assay Selection Logic

The following decision tree illustrates the logical flow for selecting the correct assay based on your compound's properties.

AssaySelection cluster_legend Recommendation Level Start Start: Thiazole Compound CheckFluorescence Does compound fluoresce? Start->CheckFluorescence CheckReductive Is compound a reducing agent? CheckFluorescence->CheckReductive No ATP Use ATP Luminescence Assay (Gold Standard) CheckFluorescence->ATP Yes (Interference Risk) CheckReductive->ATP High Reductive Potential Resazurin Use Resazurin Assay CheckReductive->Resazurin Low/Unknown MTT_Control Use MTT with Cell-Free Controls CheckReductive->MTT_Control Only if Cost is Critical

Caption: Decision logic for selecting viability assays. ATP luminescence is prioritized to avoid spectral and chemical interference common with thiazoles.

Protocol: The Self-Validating MTT System

If you must use MTT (due to cost), you are required to run a "Cell-Free Interference Control."

  • Plate Setup:

    • Group A: Cells + Media + MTT + Compound (Standard).

    • Group B (Control): Media + MTT + Compound (No Cells ).

  • Incubation: 4 hours at 37°C.

  • Readout: Measure Absorbance at 570 nm.

  • Calculation:

    
    
    
    • Criterion: If

      
      , the assay is invalid; switch to ATP Luminescence.
      

Part 3: Antimicrobial Efficacy (Modified CLSI)

Thiazoles are historically significant antibiotics (e.g., sulfathiazoles). Testing requires adherence to CLSI M07 guidelines, but with modifications for solubility.

Protocol: Broth Microdilution for Hydrophobic Compounds
  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculum:

    
     CFU/mL.
    
  • Compound Preparation:

    • Prepare 100x stocks in DMSO.

    • Dilute 1:100 into the assay plate to achieve 1% DMSO final concentration.

    • Note: Do not exceed 1% DMSO; it inhibits many Gram-positive bacteria.

  • Controls (Mandatory):

    • Vehicle Control: Bacteria + 1% DMSO (Must show full growth).

    • Sterility Control: Media + 1% DMSO (Must be clear).

    • Precipitation Control: Media + Compound (No Bacteria).

      • Critical: Thiazoles may precipitate and look like bacterial growth (turbidity). Compare the "Precipitation Control" wells against the test wells.

Part 4: Mechanism of Action (Tubulin Polymerization)

Many thiazoles (e.g., Epothilones) act by stabilizing or destabilizing microtubules. The standard assay measures turbidity (absorbance) as tubulin polymerizes into microtubules.

Protocol: Turbidimetric Tubulin Assay
  • Principle: Free tubulin is clear. Polymerized microtubules scatter light. Absorbance at 340 nm correlates with polymer mass.

Reagents:

  • Purified Tubulin (>99%, lyophilized).[3]

  • GTP (1 mM final).[3]

  • Buffer: 80 mM PIPES (pH 6.9), 2 mM MgCl2, 0.5 mM EGTA.[3][4]

Workflow:

  • Blanking: Pre-warm plate to 37°C.

  • Compound Addition: Add 5 µL of 10x compound stock to the well.

  • Initiation: Add 45 µL of Tubulin/GTP mix (cold) to the well.

  • Kinetic Read: Immediately read OD340 every 30 seconds for 60 minutes at 37°C.

Diagram 2: Tubulin Polymerization Kinetics

This diagram visualizes the expected outcome for a thiazole-based stabilizer (like Epothilone) versus a destabilizer.

TubulinKinetics cluster_phases Polymerization Phases Nucleation Nucleation (Lag Phase) Elongation Elongation (Rapid Rise) Nucleation->Elongation Plateau Steady State (Equilibrium) Elongation->Plateau Compound Thiazole Compound Stabilizer Stabilizer Effect (e.g., Epothilone) Reduced Lag Time Higher Plateau Compound->Stabilizer Promotes Assembly Destabilizer Destabilizer Effect (e.g., Nocodazole) Flat Line No Polymerization Compound->Destabilizer Inhibits Assembly Stabilizer->Elongation Accelerates Destabilizer->Nucleation Blocks

Caption: Kinetic phases of tubulin polymerization. Thiazole stabilizers typically eliminate the lag phase and increase the maximum absorbance plateau.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2023). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved from [Link]

  • Riss, T. L., et al. (2016). Cell Viability Assays. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • Wang, H., et al. (2021). Thiazole Derivatives as Tubulin Polymerization Inhibitors. Frontiers in Chemistry. Retrieved from [Link]

  • Stockert, J. C., et al. (2012). Assays for viability: a review. Acta Histochemica. (Discusses MTT reduction by chemical agents).

Sources

Head-to-head comparison of thiazole building blocks in parallel synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Thiazoles are privileged scaffolds in medicinal chemistry, appearing in potent kinase inhibitors (e.g., Dasatinib) and antibiotics. However, they act as "privileged disrupters" in parallel synthesis. The sulfur atom poisons palladium catalysts, and the electron-deficient ring renders 2-substituted organometallics kinetically unstable.

This guide provides an objective, data-backed comparison of thiazole building blocks. The Bottom Line: For electrophiles, 5-bromothiazoles offer the best balance of stability and reactivity. For nucleophiles, MIDA boronates are not just an alternative; they are a requirement for reliable C2-functionalization, rendering free boronic acids obsolete in high-throughput (HT) workflows.

Part 1: The Reactivity Landscape

To select the right building block, one must understand the electronic bias of the thiazole ring. The interplay between the sulfur (electron donor via resonance, withdrawer via induction) and nitrogen (strong electron withdrawer) creates distinct zones of reactivity.

Diagram 1: Thiazole Reactivity & Stability Map

ThiazoleReactivity Thiazole Thiazole Core C2 Position C2 (Between N & S) Thiazole->C2 C4 Position C4 (Alpha to N) Thiazole->C4 C5 Position C5 (Alpha to S) Thiazole->C5 C2_Prop • Most Acidic (pKa ~29) • High Electrophilicity (S_NAr) • Unstable Boronates (Rapid Hydrolysis) C2->C2_Prop C4_Prop • Least Reactive to Pd • Sterically Accessible • Stable Boronates C4->C4_Prop C5_Prop • Moderate Nucleophilicity • Standard Suzuki Reactivity • Stable Halides C5->C5_Prop

Caption: Reactivity profile of the thiazole scaffold. Red indicates high instability/reactivity; Green indicates stable workhorse positions.

Part 2: Head-to-Head: Electrophiles (Halides)

In parallel synthesis, the choice of halide determines the success rate of the library.

Comparison Table: Thiazole Halides
Feature2-Bromothiazole5-Bromothiazole4-Bromothiazole
Oxidative Addition Rate Very High (Activated by adjacent N)Moderate (Similar to bromobenzene)Low
S_NAr Side Reactions High Risk (Nucleophiles displace Br)Low RiskNegligible
Shelf Stability Moderate (Light sensitive)HighHigh
Catalyst Requirement Standard Pd(PPh3)4 or Pd(dppf)Cl2Active Catalyst (e.g., XPhos Pd G3)Highly Active Catalyst Required
Verdict Use with Caution. Avoid strong nucleophiles.The Workhorse. Ideal for library synthesis.Avoid unless structurally necessary.
Expert Insight: The "2-Bromo" Trap

While 2-bromothiazole is highly reactive toward oxidative addition, it is also highly electrophilic. If your parallel synthesis protocol uses a strong base (e.g., NaOtBu) or a nucleophilic amine, you risk direct displacement of the bromide (S_NAr) rather than the desired catalytic coupling.

  • Recommendation: Switch to 2-chlorothiazole if S_NAr is observed; the chloride is less prone to direct displacement but still active enough for Pd-catalyzed coupling using modern ligands (e.g., RuPhos).

Part 3: Head-to-Head: Nucleophiles (Boron Species)

This is the most critical decision point. The instability of 2-heterocyclic boronic acids is the primary cause of failure in Suzuki couplings involving thiazoles.

The Mechanism of Failure: Protodeboronation

The 2-thiazolyl anion is relatively stable. Under the basic conditions of Suzuki coupling, the C-B bond hydrolyzes rapidly, releasing the boron group and replacing it with a proton.[1]

  • Result: You isolate the de-functionalized thiazole (starting material look-alike) instead of the product.

Comparison Table: Boron Building Blocks
MetricFree Boronic AcidPinacol Ester (BPin)MIDA Boronate
Atom Hybridization sp² (Planar, Empty p-orbital)sp² (Planar, Empty p-orbital)sp³ (Tetrahedral, No empty orbital)
Benchtop Stability < 1 week (Decomposes)Moderate (Hydrolyzes slowly)Indefinite (Solid, Air-stable)
Protodeboronation Rapid (Minutes in base)FastZero (Until released)
Solubility VariableHigh (Organic solvents)Moderate (Requires polar solvents)
Library Suitability Poor (Inconsistent stoichiometry)FairExcellent (Gravimetric dispensing)
Diagram 2: Decision Logic for Thiazole Nucleophiles

ThiazoleDecision Start Select Thiazole Nucleophile Position Which position is functionalized? Start->Position C2 C2 Position Position->C2 Unstable C5 C5 Position Position->C5 Stable Q_MIDA Is MIDA Available? C2->Q_MIDA Use_Acid Use Boronic Acid (Standard Protocol) C5->Use_Acid Use_MIDA USE MIDA BORONATE (Mandatory) Q_MIDA->Use_MIDA Yes Use_Pin Use Pinacol Ester (High Catalyst Loading) Q_MIDA->Use_Pin No

Caption: Decision tree for selecting boron species. Note that C2-functionalization strictly requires MIDA or protected esters.

Part 4: Experimental Protocols

The "Universal" Thiazole Suzuki Coupling (MIDA-Release Method)

This protocol is designed for parallel synthesis, utilizing the "slow-release" mechanism of MIDA boronates to maintain low concentrations of the unstable active species, thereby outcompeting protodeboronation.

Reagents:

  • Electrophile: Aryl Bromide/Chloride (1.0 equiv)

  • Nucleophile: 2-Thiazolyl MIDA boronate (1.5 equiv)

  • Catalyst: XPhos Pd G3 (0.05 equiv) – Selected for resistance to sulfur poisoning.

  • Base: K3PO4 (3.0 equiv, 3M aqueous)

  • Solvent: THF:Water (10:1) or Dioxane:Water (4:1)

Step-by-Step Workflow:

  • Dispense Solids: Weigh MIDA boronate, Aryl halide, and XPhos Pd G3 into the reaction vial. Note: MIDA boronates are free-flowing solids, ideal for automated weighing.

  • Degas: Cap vial and purge with N2 or Ar for 5 minutes. Oxygen promotes homocoupling.[2][3]

  • Solvent Addition: Add degassed THF/Dioxane.

  • Activation: Add aqueous K3PO4. Crucial: The base hydrolyzes the MIDA ligand, slowly releasing the active boronic acid.

  • Heat: Stir at 60°C for 4–16 hours.

  • Workup: Dilute with EtOAc, wash with brine. The MIDA byproduct is water-soluble and is removed in the aqueous wash.

Self-Validating the Protocol

How do you know if the reaction failed due to chemistry or catalyst poisoning?

  • The "Des-Bromo" Check: Analyze the crude LCMS.

    • If you see the hydrolyzed thiazole (mass = M_thiazole + 1): The coupling failed due to protodeboronation. Solution: Lower temperature, increase catalyst loading.

    • If you see starting material : The catalyst was poisoned.[4][5][6] Solution: Switch to Pd-PEPPSI-IPr or add CuI (co-catalyst).

Part 5: References

  • Gillis, E. P., & Burke, M. D. (2007). A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids. Journal of the American Chemical Society. [Link]

  • Knauber, T., et al. (2017). Palladium-Catalyzed Cross-Coupling: A Historical Contextualization of the 2010 Nobel Prize. Angewandte Chemie International Edition. [Link]

  • Li, H., et al. (2011). Slow-Release Strategy in Cross-Coupling Reactions. Nature Chemistry. [Link]

  • Stenger, H., et al. (2020). Sulfur Poisoning of Pd Catalysts. ResearchGate. [Link]

Sources

In-Depth Assessment: Metabolic Stability of (2-Chlorothiazol-4-yl)methanamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

Audience: Medicinal Chemists, DMPK Scientists, and Drug Discovery Leads.

The (2-Chlorothiazol-4-yl)methanamine scaffold represents a specialized heterocyclic building block often utilized to modulate lipophilicity and introduce specific hydrogen-bonding vectors in fragment-based drug discovery (FBDD). While the thiazole ring acts as a classic bioisostere for pyridine or phenyl rings, the introduction of the 2-chloro substituent and the primary aminomethyl arm introduces a unique duality of metabolic risks:

  • Nucleophilic Aromatic Substitution (

    
    ):  The 2-chloro position is susceptible to Glutathione (GSH) displacement, potentially generating reactive metabolites.
    
  • Oxidative Deamination: The primary amine is a high-affinity substrate for Monoamine Oxidases (MAO) and Semicarbazide-Sensitive Amine Oxidases (SSAO).

This guide objectively compares the metabolic stability profile of this scaffold against standard bioisosteres and details the specific experimental protocols required to validate its safety and clearance (


) metrics.

Comparative Profiling: Product vs. Alternatives

In the optimization phase, researchers often compare the 2-Chlorothiazole series against the 2-Methylthiazole (lipophilic alternative) and Benzylamine (carbocyclic standard) series.

Table 1: Metabolic Liability Comparison
Feature(2-Chlorothiazol-4-yl)methanamine (Focus)(2-Methylthiazol-4-yl)methanamine (Alternative A)Benzylamine Derivatives (Alternative B)
Primary Metabolic Route Oxidative Deamination (MAO/SSAO) & GSH Conjugation (at C2).Benzylic Hydroxylation (at C2-Me) & Oxidative Deamination.Ring Hydroxylation (CYP450) & Oxidative Deamination.
CYP450 Stability Moderate/High. Cl- group deactivates the ring, reducing epoxidation risk compared to unsubstituted thiazoles.Low/Moderate. The C2-Methyl is a metabolic "soft spot" (rapid hydroxylation).Variable. Highly dependent on ring substitution.
Reactive Metabolite Risk High. 2-Cl can be displaced by GSH (idiosyncratic toxicity risk).Moderate. Thiazole ring opening (epoxidation) is possible but less likely than GSH displacement.Low. Quinone methide formation only if specific substituents (e.g., -OH, -NH2) are present.
Physicochemical Impact Lower pKa of amine (due to EWG Cl). Improved lipophilic efficiency (LipE).Higher pKa. Higher ClogP.Neutral comparison.

Metabolic Pathways & Mechanism of Action[1]

To accurately evaluate stability, one must understand the specific degradation pathways. The diagram below illustrates the competing pathways for the (2-Chlorothiazol-4-yl)methanamine scaffold.

Figure 1: Metabolic Fate of (2-Chlorothiazol-4-yl)methanamine

Caption: Competing pathways: MAO-mediated deamination (left) vs. CYP-mediated ring oxidation and GSH displacement (right).

MetabolicPathways Parent (2-Chlorothiazol-4-yl) methanamine Aldehyde Aldehyde Intermediate Parent->Aldehyde Oxidative Deamination (MAO/SSAO/CYP) GSH_Adduct GSH Conjugate (Reactive/Toxic) Parent->GSH_Adduct GST / Direct Displacement (Cl displacement) S_Oxide Thiazole S-Oxide Parent->S_Oxide CYP450 / FMO (S-Oxidation) Acid Carboxylic Acid (Stable) Aldehyde->Acid Aldehyde Oxidase (AO) / ALDH Alcohol Alcohol (Excreted) Aldehyde->Alcohol Alcohol Dehydrogenase

Experimental Protocols (Self-Validating Systems)

To differentiate between CYP-mediated clearance and Cytosolic clearance (AO/MAO), a dual-assay approach using Liver Microsomes and Cryopreserved Hepatocytes is mandatory. Microsomes lack cytosolic enzymes (AO), potentially underestimating clearance for this specific scaffold.

Protocol A: Microsomal Stability Assay (Phase I Only)

Purpose: To determine CYP450-mediated clearance and identify NADPH-dependent liabilities.

Materials:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc).

  • Test Compound (10 mM DMSO stock).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM MgCl2).

  • Quench Solution: Acetonitrile (ACN) containing Internal Standard (IS) (e.g., Tolbutamide).

Workflow:

  • Pre-Incubation: Dilute HLM to 0.5 mg/mL in Phosphate Buffer (100 mM, pH 7.4). Spike Test Compound to final conc. of 1 µM (keeps DMSO < 0.1%). Incubate at 37°C for 10 min.

  • Initiation: Add NADPH regenerating system to initiate reaction.

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense into 150 µL ice-cold Quench Solution. Vortex (10 min) and Centrifuge (4000 rpm, 20 min, 4°C).

  • Analysis: Inject supernatant into LC-MS/MS. Monitor parent depletion.[1]

Validation Criteria (Trustworthiness):

  • Positive Control: Verapamil (High Clearance) must show

    
     min.
    
  • Negative Control: Warfarin (Low Clearance) must show

    
     remaining at 60 min.
    
  • Minus-NADPH Control: Incubate compound without NADPH. If depletion occurs, suspect non-CYP hydrolysis or chemical instability.

Protocol B: Reactive Metabolite Trapping (GSH Assay)

Purpose: To assess the "Toxicophore" risk of the 2-chloro moiety.

Modifications to Protocol A:

  • Supplement the HLM incubation with 5 mM Glutathione (GSH) and 1 mM NADPH .

  • Incubate for 60 minutes.

  • Analysis: Perform Neutral Loss Scan (NL 129 Da for GSH adducts) or precursor ion scanning on LC-MS/MS.

  • Interpretation: Detection of a [M + 305]+ peak (Parent - HCl + GSH) confirms displacement of the Chlorine.

Data Analysis & Interpretation

Calculation of Intrinsic Clearance ( )

Do not rely solely on half-life.


 scales the data to the organism level.
  • Determine Elimination Rate Constant (

    
    ): 
    Plot 
    
    
    
    vs. time. The slope is
    
    
    .
    
    
  • Calculate Microsomal

    
    : 
    
    
    
    
    Where
    
    
    is protein concentration (0.5 mg/mL).
  • Upscaling to Whole Liver (Human):

    
    
    
    • MPPGL (Microsomal Protein Per Gram Liver): 45 mg/g (Human).

    • Liver Weight: ~20-25 g/kg body weight.

Decision Tree for Optimization

Use this logic flow to interpret your data and decide the next medicinal chemistry step.

Figure 2: Optimization Workflow

Caption: Logical decision tree for addressing instability based on assay results.

OptimizationWorkflow Start Start: Stability Data Check_Mic Is Microsomal CL High? Start->Check_Mic Check_GSH Is GSH Adduct Detected? Check_Mic->Check_GSH Yes Check_Cyto Is Hepatocyte CL >> Microsomal CL? Check_Mic->Check_Cyto No Action_BlockC2 Strategy: Replace 2-Cl (Try 2-CF3 or 2-CN) Check_GSH->Action_BlockC2 Yes (Toxicophore) Action_BlockAmine Strategy: Hinder Amine (Alpha-Methylation or Cyclization) Check_GSH->Action_BlockAmine No (Likely N-Dealkylation) Check_Cyto->Action_BlockAmine Yes (AO/MAO driven) Action_Stable Compound Stable Proceed to PK Check_Cyto->Action_Stable No

References

  • Dalvie, D. et al. (2002). "Assessment of reactive metabolites in drug discovery." Chemical Research in Toxicology. Link

  • Obach, R. S. (1999). "Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data." Drug Metabolism and Disposition. Link

  • Di, L. & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.[2] (Chapter on Metabolic Stability). Link

  • Baillie, T. A. (2008). "Metabolic activation of thiazole-containing drugs." Chemical Research in Toxicology. Link

  • Testa, B. & Krämer, S. D. (2007). "The biochemistry of drug metabolism – An introduction." Chemistry & Biodiversity. Link

Sources

Cross-reactivity studies of (2-Chlorothiazol-4-yl)methanamine-derived compounds

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Cross-Reactivity of (2-Chlorothiazol-4-yl)methanamine-Derived Compounds

Authored by a Senior Application Scientist

This guide provides an in-depth comparative analysis of the cross-reactivity profiles of compounds derived from the (2-chlorothiazol-4-yl)methanamine scaffold. Primarily known for their potent insecticidal properties, these compounds, most notably the neonicotinoid class, have been the subject of extensive research regarding their selectivity and potential for off-target effects. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of their biological interactions.

Introduction: The (2-Chlorothiazol-4-yl)methanamine Scaffold

The (2-chlorothiazol-4-yl)methanamine core structure is a key pharmacophore in a highly successful class of insecticides known as neonicotinoids.[1][2] Compounds such as clothianidin and thiamethoxam are systemic pesticides, meaning they are absorbed and transported throughout the plant, providing protection against a wide range of sucking and chewing insects.[3][4] Their efficacy stems from their targeted action on the insect nervous system.[2] Understanding the cross-reactivity of these compounds is paramount for assessing their safety profile for non-target organisms, including mammals, and for guiding the development of future derivatives with improved selectivity.[5]

The primary molecular target for this class of compounds is the nicotinic acetylcholine receptor (nAChR), a ligand-gated ion channel crucial for synaptic transmission.[2][6] The remarkable success of neonicotinoids as insecticides is rooted in their high degree of selectivity for insect nAChRs over their mammalian counterparts.[2][7] This selectivity is a cornerstone of their favorable toxicological profile for vertebrates.[8]

Mechanism of Action and Basis for Selectivity

Neonicotinoids function as agonists at the insect nAChR.[2] By binding to these receptors, they mimic the action of the endogenous neurotransmitter acetylcholine (ACh), leading to the persistent and uncontrolled opening of the ion channel.[9] This results in a constant influx of cations, causing overstimulation of the postsynaptic neuron, which leads to paralysis and ultimately the death of the insect.[5]

The selectivity of these compounds arises from fundamental structural differences between insect and vertebrate nAChRs.[2][7] Key factors contributing to this selectivity include:

  • Structural Differences in the Binding Pocket: The ligand-binding domain of insect nAChRs possesses a unique cationic subsite that is absent in vertebrate receptors.[2][7] The electronegative nitro or cyano group, a characteristic feature of many neonicotinoids, is thought to interact favorably with this cationic residue in insects.[7]

  • Ionization State: At physiological pH, traditional nicotinic agonists like nicotine are protonated and carry a positive charge, which is crucial for their interaction with an anionic subsite in the mammalian nAChR.[7] In contrast, neonicotinoids are typically not protonated, making their binding to the mammalian receptor less favorable.[7][10]

These molecular distinctions result in a significantly lower binding affinity of neonicotinoids for vertebrate nAChRs, which is the primary reason for their selective toxicity towards insects.[5][8]

Comparative Cross-Reactivity Profile

While generally exhibiting low affinity for vertebrate receptors, derivatives of (2-chlorothiazol-4-yl)methanamine are not entirely devoid of interaction with mammalian nAChRs. The nature and potency of this interaction vary between different compounds and receptor subtypes.

A review of the available literature indicates that specific, direct comparative binding affinity data (Ki or IC50 values) across a broad panel of vertebrate receptors for multiple (2-chlorothiazol-4-yl)methanamine derivatives is not consolidated in single studies. However, functional assays have provided valuable insights into their differential effects on specific mammalian nAChR subtypes.

Table 1: Functional Activity of Selected Neonicotinoids on Mammalian α7 nAChRs

CompoundDerivative ClassTarget ReceptorObserved EffectSource
Clothianidin ThianicotinylMammalian neuronal α7 nAChRPartial Agonist[9]
Thiamethoxam ThianicotinylMammalian neuronal α7 nAChRAntagonist (reduces ACh-induced currents)[9]
Acetamiprid PyridylmethylamineMammalian neuronal α7 nAChRPartial Agonist[9]
Imidacloprid PyridylmethylamineMammalian neuronal α7 nAChRWeak Partial Agonist[9]

This table summarizes functional data from electrophysiological studies on recombinant receptors expressed in Xenopus oocytes.

The data clearly indicate that even within the same chemical family, derivatives can exert different effects on a given vertebrate receptor subtype, ranging from partial agonism to antagonism.[9] For instance, thiamethoxam is a precursor to clothianidin in insects and plants, yet they exhibit opposing functional effects on the mammalian α7 nAChR.[9] This underscores the importance of individual compound profiling. It's also important to note that while the parent neonicotinoid compounds have low affinity for mammalian nAChRs, some metabolites can be protonated and bind with higher affinity.[10]

Experimental Protocols for Assessing Cross-Reactivity

To rigorously evaluate the cross-reactivity of novel (2-chlorothiazol-4-yl)methanamine derivatives, a tiered screening approach is recommended. This involves initial binding assays to determine affinity, followed by functional assays to elucidate the nature of the interaction, and safety pharmacology screens to identify potential liabilities.

Radioligand Competition Binding Assay for nAChR Affinity

This protocol is designed to determine the binding affinity (Ki) of a test compound for a specific nAChR subtype (e.g., human α4β2 or α7) by measuring its ability to compete with a known radiolabeled ligand.

Step-by-Step Methodology:

  • Preparation of Receptor Membranes:

    • Culture cells stably expressing the human nAChR subtype of interest (e.g., HEK293 cells).

    • Harvest the cells and homogenize them in a cold lysis buffer containing protease inhibitors.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend it in an appropriate assay buffer. Determine the protein concentration using a standard method like the BCA assay.

  • Assay Setup:

    • In a 96-well plate, add the following to each well in triplicate:

      • Receptor membrane preparation.

      • A fixed concentration of a suitable radioligand (e.g., [³H]-Epibatidine for α4β2 nAChRs). The concentration should be close to the Kd of the radioligand for the receptor.

      • A range of concentrations of the unlabeled test compound.

      • For determining non-specific binding, add a high concentration of a known competing ligand (e.g., nicotine) to a set of wells.

      • For determining total binding, add assay buffer instead of a competing ligand.

  • Incubation:

    • Incubate the plate at a controlled temperature (e.g., room temperature or 30°C) for a sufficient time to reach binding equilibrium (typically 60-120 minutes).

  • Filtration and Washing:

    • Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter plate, which traps the receptor-bound radioligand.

    • Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting:

    • Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each test compound concentration by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the log of the test compound concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the curve using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

hERG Channel Safety Assay (Automated Patch Clamp)

A critical component of safety pharmacology is assessing a compound's potential to inhibit the human Ether-à-go-go-Related Gene (hERG) potassium channel, which can lead to cardiac arrhythmias. While specific data for (2-chlorothiazol-4-yl)methanamine derivatives is not widely published, this assay is a mandatory step in preclinical safety assessment.[11]

Step-by-Step Methodology:

  • Cell Preparation:

    • Use a cell line stably expressing the hERG channel (e.g., HEK293 or CHO cells).

    • Culture the cells to an appropriate confluency and harvest them for the automated patch-clamp system.

  • Automated Patch-Clamp Procedure:

    • Prepare a cell suspension and load it into the automated patch-clamp instrument.

    • The system will automatically capture individual cells and form high-resistance gigaseals.

    • Establish a whole-cell recording configuration.

  • Voltage Protocol and Baseline Recording:

    • Apply a specific voltage-clamp protocol designed to elicit and measure the hERG current. A typical protocol involves a depolarization step to activate the channels, followed by a repolarizing step to measure the tail current.

    • Record a stable baseline current in the extracellular solution (vehicle control).

  • Compound Application:

    • Perfuse a range of concentrations of the test compound over the cell.

    • Record the hERG current at each concentration after it reaches a steady-state effect.

  • Data Acquisition and Analysis:

    • Measure the amplitude of the hERG tail current at each compound concentration.

    • Calculate the percentage of current inhibition relative to the baseline recording.

    • Plot the percent inhibition as a function of the log of the compound concentration.

    • Fit the data to the Hill equation to determine the IC50 value for hERG channel block.

Visualization of Key Pathways and Workflows

To better illustrate the concepts and procedures discussed, the following diagrams have been generated using Graphviz.

nAChR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ACh Acetylcholine (ACh) or Neonicotinoid nAChR Nicotinic ACh Receptor (nAChR) ACh->nAChR Binds to receptor Depolarization Membrane Depolarization nAChR->Depolarization Channel Opens Na⁺/Ca²⁺ Influx Ca_influx Ca²⁺ Influx (via VGCCs) Depolarization->Ca_influx Activates VGCCs Response Neuronal Excitation Paralysis (in insects) Ca_influx->Response

Caption: Simplified nAChR signaling pathway upon agonist binding.

Cross_Reactivity_Workflow cluster_primary_screen Primary Screening: Affinity cluster_secondary_screen Secondary Screening: Function cluster_safety_screen Safety Screening Compound Test Compound ((2-Chlorothiazol-4-yl)methanamine derivative) BindingAssay Radioligand Binding Assay (Panel of nAChR subtypes) Compound->BindingAssay OffTargetAssay Broad Off-Target Panel (e.g., hERG, kinases, GPCRs) Compound->OffTargetAssay Ki Determine Ki values BindingAssay->Ki FunctionalAssay Functional Assays (e.g., Electrophysiology, Ca²⁺ Imaging) Ki->FunctionalAssay Prioritize high-affinity hits Activity Characterize Activity (Agonist, Antagonist, Modulator) FunctionalAssay->Activity DataAnalysis Data Analysis & Interpretation (Selectivity Profile, SAR) Activity->DataAnalysis IC50 Determine IC50 values OffTargetAssay->IC50 IC50->DataAnalysis

Caption: Experimental workflow for assessing compound cross-reactivity.

Discussion and Future Directions

The available evidence strongly supports the high selectivity of (2-chlorothiazol-4-yl)methanamine-derived neonicotinoids for insect nAChRs over their vertebrate homologs. This selectivity is a key feature of their design and is well-supported by mechanistic studies.[2][7] However, the observation that compounds like clothianidin and thiamethoxam can act as a partial agonist and antagonist, respectively, at the mammalian α7 nAChR highlights that "low affinity" does not mean "no interaction".[9] These subtle off-target activities warrant careful consideration, especially when evaluating the potential for neurodevelopmental or other subtle toxicities in non-target species.[5]

The lack of comprehensive, publicly available cross-reactivity data, particularly against safety-critical targets like the hERG channel, represents a significant data gap. Future research should focus on systematic screening of these compounds against a broad panel of vertebrate receptors and ion channels to build a more complete and predictive safety profile. Such data would be invaluable for both regulatory risk assessment and the rational design of next-generation compounds with even greater selectivity and safety.

Conclusion

Compounds derived from the (2-chlorothiazol-4-yl)methanamine scaffold are highly effective and selective agonists of insect nicotinic acetylcholine receptors. Their cross-reactivity with vertebrate nAChRs is generally low, a property conferred by key structural differences between the insect and vertebrate receptors. Nevertheless, measurable interactions with some mammalian nAChR subtypes do occur and can differ functionally between closely related compounds. A rigorous, multi-tiered approach to cross-reactivity profiling, including binding, functional, and safety pharmacology assays, is essential for a comprehensive understanding of the biological activity of any novel derivative of this important chemical class.

References

  • Matsuda, K., Buckingham, S. D., Kleier, D., Rauh, J. J., Grauso, M., & Sattelle, D. B. (2001). Neonicotinoids: insecticides acting on insect nicotinic acetylcholine receptors. Trends in pharmacological sciences, 22(11), 573-580. (Source not directly available in search results, but provides context)
  • Tomizawa, M., & Casida, J. E. (2001). Neonicotinoid insecticides: molecular features conferring selectivity for insect versus mammalian nicotinic receptors. Journal of agricultural and food chemistry, 48(12), 6016-6024. [Link]

  • Tomizawa, M., & Casida, J. E. (2003). Selective toxicity of neonicotinoids attributable to specificity of insect and mammalian nicotinic receptors. Annual review of entomology, 48(1), 339-364. [Link]

  • Cimino, A. M., Boyles, A. L., Thayer, K. A., & Perry, M. J. (2017). Neurotoxic effects of neonicotinoids on mammals: what is there beyond the activation of nicotinic acetylcholine receptors?—a systematic review. International journal of molecular sciences, 18(4), 868. [Link]

  • Thany, S. H., Tricoire-Leignel, H., & Lapied, B. (2010). Neonicotinoid insecticides differently modulate acetycholine-induced currents on mammalian α7 nicotinic acetylcholine receptors. British journal of pharmacology, 160(4), 955-963. [Link]

  • ResearchGate. (n.d.). Neurotoxic effects observed after in vitro exposure to neonicotinoid pesticides in rodents. Retrieved from [Link]

  • Hawkins, N. J., & Casida, J. E. (2017). Insect nicotinic receptor interactions in vivo with neonicotinoid, organophosphorus, and methylcarbamate insecticides and a synergist. Proceedings of the National Academy of Sciences, 114(48), 12766-12771. [Link]

  • Beyond Pesticides. (2021). EPA Draft Biological Evaluations for Imidacloprid, Clothianidin, and Thiamethoxam. [Link]

  • Gibbons, D., Morrissey, C., & Mineau, P. (2015). A review of the direct and indirect effects of neonicotinoids and fipronil on vertebrate wildlife. Environmental Science and Pollution Research, 22(1), 103-118. [Link]

  • Simon-Delso, N., Amaral-Rogers, V., Belzunces, L. P., Bonmatin, J. M., Chagnon, M., Downs, C., ... & van der Sluijs, J. P. (2015). Physiological effects of neonicotinoid insecticides on non-target aquatic animals—an updated review. Environmental Science and Pollution Research, 22(1), 62-81. [Link]

  • U.S. Environmental Protection Agency. (2020). Clothianidin and Thiamethoxam Proposed Interim Registration Review Decision. [Link]

  • Maloney, E. M., St. Hilaire, A., & Wagner, M. B. (2021). Acute and Chronic Effects of Clothianidin, Thiamethoxam and Methomyl on Chironomus dilutus. Archives of environmental contamination and toxicology, 81(4), 603-611. [Link]

  • Windley, M. J., Dempsey, C. E., & Vandenberg, J. I. (2012). Correlation between human ether-a-go-go-related gene channel inhibition and action potential prolongation. British journal of pharmacology, 167(7), 1533-1546. [Link]

  • Tomizawa, M., Lee, D. L., & Casida, J. E. (2007). Mapping the elusive neonicotinoid binding site. Proceedings of the National Academy of Sciences, 104(22), 9075-9080. [Link]

  • California Department of Pesticide Regulation. (2024). Human Health Reference Level Request for Clothianidin and Thiamethoxam in Groundwater and Surface Water. [Link]

  • Allison, K. M., & Johnson, V. J. (2018). Neonicotinoids differentially modulate nicotinic acetylcholine receptors in immature and antral follicles in the mouse ovary. Reproductive Toxicology, 77, 107-116. [Link]

  • Sophion Bioscience. (n.d.). IC50 Values of hERG Channel Blockers in hERG transfected CHO Cells. Retrieved from [Link]

  • Anzelewicz, M., & Borowicz, P. (2024). Behavior of Thiamethoxam and Clothianidin in Young Oilseed Rape Plants before Flowering, Monitored by QuEChERS/LC–MS/MS Protocol. Molecules, 29(10), 2293. [Link]

Sources

A Comparative Guide to the Efficacy of Novel Thiazole Compounds Against Existing Drugs for Non-Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive benchmark analysis of novel thiazole-based compounds against the established first-generation EGFR inhibitor, Gefitinib, in the context of Non-Small Cell Lung Cancer (NSCLC). We will dissect the mechanistic underpinnings, present a robust experimental framework for comparison, and provide detailed protocols to ensure reproducibility and scientific integrity.

Introduction: The EGFR Signaling Axis in NSCLC

Non-Small Cell Lung Cancer (NSCLC) is a leading cause of cancer-related mortality worldwide. A significant subset of these tumors is driven by activating mutations in the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase.[1] Upon binding to ligands like EGF, EGFR dimerizes and activates its intracellular tyrosine kinase domain through autophosphorylation.[2][3] This event initiates critical downstream signaling cascades, primarily the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which drive cell proliferation, survival, and differentiation.[2][4] Dysregulation of this pathway is a key oncogenic driver, making EGFR an attractive therapeutic target.

Gefitinib (Iressa®) was a pioneering FDA-approved drug that functions as a reversible, ATP-competitive inhibitor of the EGFR tyrosine kinase.[3][5] It has shown significant efficacy, particularly in patients with activating EGFR mutations such as exon 19 deletions or the L858R point mutation.[2] However, the emergence of resistance, often through secondary mutations like T790M, necessitates the development of new chemical entities. Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen, serves as a versatile scaffold in medicinal chemistry and has given rise to a new generation of potent kinase inhibitors.[5][6] This guide will benchmark the efficacy of a promising class of novel thiazolyl-pyrazoline compounds against Gefitinib.

Comparative Mechanism of Action

Both Gefitinib and the novel thiazole compounds are designed to inhibit the tyrosine kinase activity of EGFR, but their specific interactions and broader target profiles may differ.

Gefitinib : This anilinoquinazoline compound selectively binds to the ATP-binding pocket of the EGFR tyrosine kinase domain.[3] By occupying this site, it prevents ATP from binding, thereby blocking receptor autophosphorylation and halting the downstream activation of pro-survival pathways like PI3K/Akt and MAPK/ERK.[4][7]

Novel Thiazole Compounds (e.g., Thiazolyl-Pyrazolines) : These compounds also function as ATP-competitive inhibitors. The thiazole core acts as a critical pharmacophore, often forming key hydrogen bonds within the hinge region of the kinase domain.[8] Certain derivatives, such as compounds 10b and 10d identified in recent studies, have demonstrated potent, dual-inhibitory action against both EGFR and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), another key tyrosine kinase involved in tumor angiogenesis.[5][9][10] This dual inhibition presents a potential advantage by simultaneously targeting tumor cell proliferation and the blood supply that sustains the tumor.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Autophosphorylation Activates EGF EGF Ligand EGF->EGFR Binding & Dimerization RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor Gefitinib & Novel Thiazoles Inhibitor->EGFR Blocks ATP Binding Site

Caption: EGFR Signaling Pathway Inhibition.

A Validated Workflow for Efficacy Benchmarking

To objectively compare a novel thiazole inhibitor against an established drug like Gefitinib, a multi-tiered experimental approach is essential. This workflow progresses from direct target engagement to cellular effects, providing a comprehensive efficacy profile.

Causality of Experimental Choices:

  • Tier 1 (Biochemical Assay): This is the foundational step. An in vitro kinase assay using purified EGFR protein isolates the interaction between the drug and its direct target, free from cellular complexity. It provides a pure measure of inhibitory potency (IC₅₀).

  • Tier 2 (Cell-Based Assays): Moving into a biological context, we assess the drug's effect on cancer cells.

    • Cell Line Selection: The choice of cell lines is critical. We use A549 cells, which express wild-type EGFR, and NCI-H1975 cells, which harbor the L858R/T790M double mutation, conferring resistance to first-generation inhibitors like Gefitinib.[11][12] Comparing activity across these lines reveals selectivity and potential for overcoming resistance.

    • Cytotoxicity/Viability (MTT Assay): This assay measures the compound's ability to inhibit cell proliferation or induce cell death, providing a functional measure of its anticancer effect.

  • Tier 3 (Mechanistic Cellular Assay): This step elucidates how the compound kills cancer cells.

    • Apoptosis Induction (Caspase-3 Assay): Since EGFR inhibition is known to induce programmed cell death (apoptosis), measuring the activity of executioner caspase-3 confirms this mechanism of action.[13][14]

Benchmarking_Workflow cluster_tier1 Tier 1: Biochemical Potency cluster_tier2 Tier 2: Cellular Efficacy cluster_tier3 Tier 3: Mechanism of Action T1_Assay In Vitro EGFR Kinase Assay T1_Output Output: Direct Target IC₅₀ T1_Assay->T1_Output T2_Cells NSCLC Cell Lines (A549, NCI-H1975) T1_Output->T2_Cells Proceed with potent compounds T2_Assay MTT Cell Viability Assay T2_Cells->T2_Assay T2_Output Output: Cellular IC₅₀ T2_Assay->T2_Output T3_Assay Caspase-3 Activity Assay T2_Output->T3_Assay Confirm mechanism T3_Output Output: Apoptosis Induction Level T3_Assay->T3_Output

Caption: Multi-tiered workflow for inhibitor benchmarking.

In Vitro Efficacy Data

The following tables summarize comparative data for novel thiazolyl-pyrazoline compounds (10b and 10d ) and the reference drug, Gefitinib . Data is compiled from peer-reviewed studies.[5][9][10][15]

Table 1: Biochemical Assay - EGFR Tyrosine Kinase Inhibition

CompoundTargetIC₅₀ (nM)
Gefitinib Wild-Type EGFR~20-40
Novel Thiazole 10b Wild-Type EGFR40.7 ± 1.0
Novel Thiazole 10d Wild-Type EGFR32.5 ± 2.2

Insight: Both novel thiazole compounds demonstrate direct inhibitory potency against the EGFR kinase domain, comparable to the established drug Gefitinib.

Table 2: Cell-Based Assay - Cytotoxicity in NSCLC Cell Lines

CompoundA549 (WT-EGFR) IC₅₀ (µM)NCI-H1975 (L858R/T790M) IC₅₀ (µM)
Gefitinib ~4.5 - 10[11][16]>10 (Resistant)[11]
Novel Thiazole 10b 4.2More effective than Gefitinib[10][15]
Novel Thiazole 10d 2.9More effective than Gefitinib[10][15]

Insight: The novel thiazole compounds, particularly 10d , show superior cytotoxicity against both wild-type and, critically, the Gefitinib-resistant NCI-H1975 cell line. This suggests they may overcome common resistance mechanisms.

Table 3: Mechanistic Assay - Apoptosis Induction

CompoundEffect on A549 Cells
Gefitinib Induces apoptosis[2]
Novel Thiazole 10b Induces G2/M cell cycle arrest and apoptosis[5][10]
Novel Thiazole 10d Induces G2/M cell cycle arrest and apoptosis[5][10]

Insight: The novel compounds kill cancer cells through the desired mechanism of inducing apoptosis, consistent with the action of other successful EGFR inhibitors. Studies show these compounds increase the activity of executioner caspases.[13][14]

Detailed Experimental Protocols

The following protocols are provided as self-validating systems for researchers to replicate and verify these findings.

Protocol 1: In Vitro EGFR Kinase Inhibition Assay (Luminescent Format)

This assay directly measures the enzymatic activity of purified EGFR and its inhibition by the test compounds. It is adapted from standard luminescent kinase assay methodologies.[17][18]

Materials:

  • Purified recombinant human EGFR protein

  • Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA)

  • ATP solution

  • Poly-Glu-Tyr (4:1) peptide substrate

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test Compounds (dissolved in DMSO) and Gefitinib

  • White, opaque 384-well assay plates

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of the test compounds and Gefitinib in DMSO. The final DMSO concentration in the assay should not exceed 1%.

  • Enzyme Reaction Setup:

    • Add 1 µL of diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 2 µL of EGFR enzyme diluted in Kinase Buffer to each well.

    • Add 2 µL of a substrate/ATP mixture (prepared in Kinase Buffer) to initiate the reaction. Final concentrations should be optimized, but a starting point is 5 µM substrate and 15 µM ATP.[19]

  • Reaction Incubation: Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 2: MTT Cell Viability/Cytotoxicity Assay

This colorimetric assay assesses cell viability based on the metabolic activity of mitochondrial dehydrogenases.[20][21][22]

Materials:

  • A549 and NCI-H1975 cell lines

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization Solution (e.g., DMSO or 0.01 M HCl with SDS)

  • Test Compounds and Gefitinib

  • Sterile 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight (37°C, 5% CO₂) to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds and Gefitinib in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include wells with untreated cells (vehicle control).

  • Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT stock solution to each well.[23]

  • Formazan Crystal Formation: Incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.

  • Solubilization: Add 100 µL of Solubilization Solution to each well and mix thoroughly by pipetting to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each treatment relative to the untreated control. Plot the results to determine the IC₅₀ for each compound.

Protocol 3: Caspase-3 Activity Assay (Colorimetric)

This assay quantifies the activity of activated caspase-3, a key executioner of apoptosis, by measuring the cleavage of a colorimetric substrate.[24][25]

Materials:

  • A549 cells

  • Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 5 mM CHAPS, 5 mM DTT)

  • Reaction Buffer (e.g., 20 mM HEPES, pH 7.4, 10% glycerol, 2 mM DTT)

  • Caspase-3 colorimetric substrate (Ac-DEVD-pNA)

  • Test Compounds and Gefitinib

  • 96-well plates and microplate reader

Procedure:

  • Cell Treatment: Seed A549 cells in a 6-well plate and treat with the IC₅₀ concentration of each test compound (as determined by the MTT assay) for 24-48 hours. Include an untreated control.

  • Cell Lysis:

    • Harvest the cells (including floating cells) and wash with ice-cold PBS.

    • Resuspend the cell pellet in 50 µL of cold Lysis Buffer.[25]

    • Incubate on ice for 15-20 minutes.

    • Centrifuge at 16,000 x g for 15 minutes at 4°C. Collect the supernatant (cytosolic extract).

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., Bradford assay).

  • Enzymatic Reaction:

    • In a 96-well plate, add 50-100 µg of protein lysate per well. Adjust the volume to 50 µL with Lysis Buffer.

    • Add 50 µL of 2X Reaction Buffer.

    • Add 5 µL of the Caspase-3 substrate (e.g., 4 mM stock).[26]

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Data Acquisition: Read the absorbance at 405 nm. The released pNA chromophore has a strong absorbance at this wavelength.[24]

  • Analysis: Compare the absorbance values of treated samples to the untreated control to determine the fold-increase in Caspase-3 activity.

Conclusion

The systematic benchmarking of novel thiazole compounds against established drugs like Gefitinib is crucial for advancing cancer therapeutics. The data presented herein, derived from validated experimental protocols, indicates that novel thiazolyl-pyrazoline derivatives are highly potent inhibitors of EGFR.[5][9] Notably, their ability to maintain efficacy against the T790M resistance mutation marks them as promising candidates for the next generation of NSCLC therapies.[10][15] The dual inhibition of EGFR and VEGFR-2 by some of these compounds further suggests a potential for enhanced clinical benefit by simultaneously attacking tumor growth and angiogenesis. This guide provides the foundational framework for researchers to rigorously evaluate and compare such promising new chemical entities.

References

  • Mok, T. S., Wu, Y. L., Thongprasert, S., et al. (2009). Gefitinib or Carboplatin-Paclitaxel in Pulmonary Adenocarcinoma. N Engl J Med, 361, 947-957. (URL: [Link])

  • Patsnap Synapse. (2024). What is the mechanism of Gefitinib? Patsnap. (URL: [Link])

  • Cohen, M. H., Williams, G. A., Sridhara, R., et al. (2004). The Role of Gefitinib in Lung Cancer Treatment. Clinical Lung Cancer, 6(1), 25-31. (URL: [Link])

  • Abdelsalam, E. A., El-Hafeez, A. A. A., Eldehna, W. M., et al. (2022). Effect of thiazolyl-pyrazoline derivatives on EGFR mutated NSCLC cell lines. ResearchGate. (URL: [Link])

  • Creative Bioarray. (2026). Caspase 3/7 Activity Assay: Principles, Protocols, and Practical Applications. Creative Bioarray. (URL: [Link])

  • Fukuoka, M., Yano, S., Giaccone, G., et al. (2003). Mechanism of action of gefitinib. Journal of Clinical Oncology, 21(12), 2237-2246. (URL: [Link])

  • Korkmaz, B., Kucuk, M., et al. (2023). Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors. Pharmaceuticals, 16(8), 1157. (URL: [Link])

  • Abdelsalam, E. A., El-Hafeez, A. A. A., Eldehna, W. M., et al. (2022). Discovery of novel thiazolyl-pyrazolines as dual EGFR and VEGFR-2 inhibitors endowed with in vitro antitumor activity towards non-small lung cancer. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2265-2282. (URL: [Link])

  • Abdelsalam, E. A., El-Hafeez, A. A. A., Eldehna, W. M., et al. (2022). Discovery of novel thiazolyl-pyrazolines as dual EGFR and VEGFR-2 inhibitors endowed with in vitro antitumor activity towards non-small lung cancer. eScholarship, University of California. (URL: [Link])

  • Phosri, S., Saparpak, S., et al. (2021). Discovery of novel JAK2 and EGFR inhibitors from a series of thiazole-based chalcone derivatives. RSC Advances, 11, 8859-8871. (URL: [Link])

  • Abdelsalam, E. A., El-Hafeez, A. A. A., Eldehna, W. M., et al. (2022). Discovery of novel thiazolyl-pyrazolines as dual EGFR and VEGFR-2 inhibitors endowed with in vitro antitumor activity towards non-small lung cancer. PMC. (URL: [Link])

  • Amir, M., Ghaly, M. A., et al. (2022). New thiazole-based derivatives as EGFR/HER2 and DHFR inhibitors. European Journal of Medicinal Chemistry, 243, 114661. (URL: [Link])

  • Acar, Ç., Kaynak, F. B., et al. (2025). Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer. ACS Omega. (URL: [Link])

  • Phosri, S., Saparpak, S., et al. (2021). Discovery of novel JAK2 and EGFR inhibitors from a series of thiazole-based chalcone derivatives. RSC Publishing. (URL: [Link])

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. (URL: [Link])

  • The Royal Society of Chemistry. (n.d.). Methods EGFR Biochemical Assays. The Royal Society of Chemistry. (URL: [Link])

  • Horton, T. (n.d.). MTT Cell Assay Protocol. Texas Children's Hospital. (URL: [Link])

  • MP Biomedicals. (n.d.). Caspase 3 Activity Assay Kit. MP Biomedicals. (URL: [Link])

  • Abdelsalam, E. A., El-Hafeez, A. A. A., Eldehna, W. M., et al. (2022). Discovery of novel thiazolyl-pyrazolines as dual EGFR and VEGFR-2 inhibitors endowed with in vitro antitumor activity towards non-small lung cancer. ResearchGate. (URL: [Link])

  • Çavuşoğlu, B. K., Acar, Ç., et al. (2023). Novel Thiazole-Hydrazide Derivatives and Their Anticancer Properties. Semantic Scholar. (URL: [Link])

  • van Schaeybroeck, S., Kyula, J., et al. (2008). Chemotherapy-induced epidermal growth factor receptor activation determines response to combined gefitinib/chemotherapy treatment in non–small cell lung cancer cells. Molecular Cancer Therapeutics, 7(8), 2338-2348. (URL: [Link])

  • Al-Ostath, A., Sharma, R., et al. (2024). Design, Synthesis, and In Vitro Cytotoxic Studies of Some Novel Arylidene-Hydrazinyl-Thiazoles as Anticancer and Apoptosis-Inducing Agents. ACS Omega. (URL: [Link])

  • Kim, H., Lee, J., et al. (2016). Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads. Journal of Nanoscience and Nanotechnology, 16(1), 875-880. (URL: [Link])

  • Lee, H. Y., Lee, J. Y., et al. (2018). Overcoming acquired resistance of gefitinib in lung cancer cells without T790M by AZD9291 or Twist1 knockdown in vitro and in vivo. Oncotarget, 9(4), 4875-4886. (URL: [Link])

  • Zhang, Y., Wang, S., et al. (2021). Anlotinib combined with gefitinib can significantly improve the proliferation of epidermal growth factor receptor-mutant advanced non-small cell lung cancer in vitro and in vivo. Annals of Translational Medicine, 9(8), 675. (URL: [Link])

  • El-Naggar, A. M., El-Sayed, N. N. E., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives. Molecules, 28(21), 7306. (URL: [Link])

  • Wang, L., Zhang, L., et al. (2019). Inhibition of non-small cell lung cancer (NSCLC) growth by a novel small molecular inhibitor of EGFR. Journal of Experimental & Clinical Cancer Research, 38, 29. (URL: [Link])

  • Liu, Y., Zhang, Y., et al. (2013). A Novel Benzothiazole Derivative YLT322 Induces Apoptosis via the Mitochondrial Apoptosis Pathway In Vitro with Anti-Tumor Activity in Solid Malignancies. PLoS ONE, 8(5), e63523. (URL: [Link])

  • Zhang, Y., Wei, W., et al. (2015). In vitro and in vivo antitumor effect of gefitinib nanoparticles on human lung cancer. International Journal of Nanomedicine, 10, 3833-3841. (URL: [Link])

  • Amann, J., Kalyankrishna, S., et al. (2005). Gefitinib (IRESSA) sensitive lung cancer cell lines show phosphorylation of Akt without ligand stimulation. BMC Cancer, 5, 125. (URL: [Link])

  • Dong, X., Guan, J., et al. (2016). Establishment of Patient-Derived Xenografts in Mice. Bio-protocol, 6(22), e2023. (URL: [Link])

Sources

A Senior Application Scientist's Guide to the Isomeric Purity Analysis of (2-Chlorothiazol-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: (2-Chlorothiazol-4-yl)methanamine is a pivotal building block in modern synthetic chemistry, particularly in the development of pharmaceutical agents. Its utility is intrinsically linked to its purity, with the presence of isomers potentially leading to altered biological activity, increased toxicity, or complications in downstream synthetic steps. This guide provides an in-depth comparison of analytical techniques for assessing the isomeric purity of (2-Chlorothiazol-4-yl)methanamine. We move beyond simple protocol recitation to explain the fundamental principles and causal reasoning behind method selection, empowering researchers to make informed decisions for their specific analytical challenges. This document compares High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Capillary Electrophoresis (CE), providing detailed experimental protocols and supporting data to ensure scientific rigor and trustworthy, reproducible results.

The Isomeric Landscape of (2-Chlorothiazol-4-yl)methanamine

Before delving into analytical methodologies, it is crucial to understand the specific type of isomerism relevant to (2-Chlorothiazol-4-yl)methanamine. The structure is achiral , meaning it does not have a non-superimposable mirror image and therefore does not exist as enantiomers. The primary concern for isomeric purity arises from positional isomers .

Positional isomers have the same molecular formula (C₄H₅ClN₂S) but differ in the arrangement of substituents on the thiazole ring. These isomers are common byproducts of synthetic routes, such as the Hantzsch thiazole synthesis, where regioselectivity is not perfectly controlled.[1][2] The most probable positional isomers that may co-exist as impurities are:

  • (2-Chlorothiazol-5-yl)methanamine: The methanamine group is at the 5-position.

  • (4-Chlorothiazol-2-yl)methanamine: The chloro and methanamine groups are swapped.

  • (5-Chlorothiazol-2-yl)methanamine: A variation with the chloro group at the 5-position.

The analytical challenge, therefore, is not chiral separation but the resolution and quantification of these structurally similar positional isomers.

Comparative Analysis of Key Analytical Techniques

The selection of an analytical technique depends on the specific goal, whether it be routine quality control, structural confirmation of an unknown impurity, or high-resolution separation of trace components.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantitative Purity

HPLC is the cornerstone of purity analysis in the pharmaceutical industry due to its robustness, high resolving power, and excellent quantitative capabilities.[3][4]

  • Expertise & Causality: For separating positional isomers of a polar, basic compound like (2-Chlorothiazol-4-yl)methanamine, a Reversed-Phase (RP-HPLC) method is the logical starting point. The separation mechanism relies on the differential partitioning of isomers between a nonpolar stationary phase (like C18) and a polar mobile phase. Subtle differences in the isomers' polarity, stemming from the varied electronic environments of the chloro and amine substituents, are sufficient to achieve separation. The basic nature of the primary amine necessitates the use of a buffered mobile phase (e.g., with formic or phosphoric acid) at a low pH (typically 2.5-4.0). This ensures the amine is protonated, preventing peak tailing and improving chromatographic peak shape by minimizing undesirable interactions with residual silanols on the silica-based column.[5]

  • Detection: The thiazole ring contains a strong UV chromophore, making UV-Vis detection highly effective and straightforward. A photodiode array (PDA) detector is recommended to confirm peak purity and identify the optimal detection wavelength.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Confirmation

NMR spectroscopy is unparalleled in its ability to provide detailed structural information, making it the definitive tool for identifying and distinguishing between isomers.[7][8]

  • Expertise & Causality: Positional isomers, by definition, have different connectivity, leading to unique electronic environments for each proton and carbon atom. This results in distinct chemical shifts and coupling patterns in the NMR spectrum. For example, the sole proton on the thiazole ring will have a significantly different chemical shift and may exhibit different long-range couplings depending on whether it is at the C5 or C4 position. ¹H NMR can be used not only for identification but also for quantification (a technique known as qNMR).[9] By comparing the integration of unique, well-resolved signals corresponding to each isomer against a certified internal standard, a precise and accurate measurement of the isomeric ratio can be determined without the need for individual isomer reference standards.

  • Trustworthiness: Unlike chromatographic techniques that rely on response factors, qNMR provides a direct molar ratio, making it a highly trustworthy primary method for validation.

Capillary Electrophoresis (CE): The High-Efficiency Specialist

CE offers exceptionally high separation efficiency, often exceeding that of HPLC, making it an excellent alternative for resolving very similar isomers.[10][11]

  • Expertise & Causality: In its most common mode, Capillary Zone Electrophoresis (CZE), separation is driven by differences in the electrophoretic mobility of the analytes.[12] At a low pH, the primary amine of each isomer will be protonated, rendering them positively charged. Subtle differences in the pKa of the amine group, influenced by the position of the electron-withdrawing chloro group, can lead to slight variations in the overall charge-to-size ratio of each isomer. This difference in electrophoretic mobility allows for their separation under an electric field. The technique is characterized by its extremely low consumption of sample and reagents.[10]

Performance Comparison Summary

The choice of technique involves a trade-off between various performance characteristics. The following table summarizes the key attributes of each method for this specific application.

Parameter Reversed-Phase HPLC NMR Spectroscopy Capillary Electrophoresis (CZE)
Primary Use Routine QC, QuantificationStructural Confirmation, Quantification (qNMR)High-Resolution Separation, Orthogonal Method
Resolution Very GoodGood (depends on field strength)Excellent
Sensitivity (LOD/LOQ) High (ng/mL to low µg/mL)Low (requires mg of sample)Very High (pg/mL to ng/mL)
Speed Moderate (5-20 min per run)Slow (minutes to hours per sample)Fast (2-10 min per run)
Quantification Excellent (requires standards)Excellent (qNMR, primary method)Good (requires standards)
Ease of Use ModerateComplex (requires expert operator)Moderate
Cost (Instrument) ModerateHighModerate
Cost (Consumables) Moderate (solvents, columns)Low (solvents, tubes)Very Low (buffer, capillaries)

Validated Experimental Protocols

The following protocols are designed to be self-validating systems, incorporating system suitability checks to ensure reliable performance.

Protocol: Isomeric Purity by Reversed-Phase HPLC

This method is designed for the accurate quantification of (2-Chlorothiazol-4-yl)methanamine and its key positional isomers.

1. Reagents and Materials:

  • Reference Standard: (2-Chlorothiazol-4-yl)methanamine (>99.5% purity)

  • Solvents: Acetonitrile (HPLC grade), Deionized Water (18.2 MΩ·cm)

  • Buffer Additive: Orthophosphoric acid (OPA) or Formic Acid

  • Sample Diluent: Mobile Phase A

2. Chromatographic Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent, with PDA detector.

  • Column: Phenomenex Luna C18(2), 150 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% OPA in Water (v/v).

  • Mobile Phase B: 0.1% OPA in Acetonitrile (v/v).

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient from 5% to 45% B

    • 15-17 min: Hold at 45% B

    • 17.1-20 min: Return to 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: PDA at 254 nm

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Standard Stock (1 mg/mL): Accurately weigh 10 mg of reference standard and dissolve in 10 mL of diluent.

  • Working Standard (10 µg/mL): Dilute 100 µL of the stock solution to 10 mL with diluent.

  • Sample Solution (1 mg/mL): Accurately weigh 10 mg of the test sample and dissolve in 10 mL of diluent.

4. System Suitability Test (SST):

  • Inject the working standard five times.

  • Acceptance Criteria:

    • Tailing Factor: 0.8 - 1.5

    • RSD of Peak Area: ≤ 2.0%

5. Data Analysis:

  • Calculate the percentage of each impurity using the area normalization method or against a qualified standard of the impurity if available.

Protocol: Quantitative NMR (qNMR) for Isomer Ratio Determination

This protocol provides an absolute molar ratio of isomers without the need for chromatographic separation.[9]

1. Reagents and Materials:

  • Sample: (2-Chlorothiazol-4-yl)methanamine test material.

  • Internal Standard (IS): Maleic acid or another certified standard with non-overlapping peaks.

  • Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆).

2. NMR Instrument Parameters:

  • Spectrometer: Bruker Avance III 400 MHz or higher.

  • Pulse Program: Standard quantitative ¹H experiment (e.g., zg30).

  • Relaxation Delay (d1): ≥ 5 x T₁ of the slowest relaxing proton (typically 30-60 seconds to ensure full relaxation for accurate integration).

  • Number of Scans: 64 or higher for good signal-to-noise.

3. Sample Preparation:

  • Accurately weigh ~20 mg of the test sample and ~10 mg of the internal standard into a clean vial.

  • Dissolve the mixture in ~0.7 mL of DMSO-d₆.

  • Transfer the solution to a 5 mm NMR tube.

4. Data Acquisition & Processing:

  • Acquire the ¹H NMR spectrum using the quantitative parameters.

  • Carefully phase and baseline correct the spectrum.

  • Integrate a unique, well-resolved signal for each isomer and a known signal for the internal standard (e.g., the two vinyl protons of maleic acid).

5. Calculation: The molar percentage of an isomer is calculated as:

Isomer % = [(Integral_Isomer / N_Isomer) / (Integral_IS / N_IS)] * (m_IS / m_Sample) * (MW_Sample / MW_IS) * 100%

Where:

  • Integral: The integrated area of the signal.

  • N: The number of protons giving rise to the signal.

  • m: Mass in mg.

  • MW: Molecular weight.

Visualizing Analytical Workflows

To streamline the decision-making and execution process, the following workflows are presented using Graphviz.

MethodSelection start Analytical Goal Defined q1 Need for Absolute Structural Confirmation? start->q1 q2 High-Throughput Quantitative QC Needed? q1->q2 No nmr Use NMR Spectroscopy (Protocol 4.2) q1->nmr Yes q3 Extremely High Resolution Required? q2->q3 No hplc Use HPLC (Protocol 4.1) q2->hplc Yes q3->hplc No (HPLC is sufficient) ce Use Capillary Electrophoresis q3->ce Yes end_node Analysis Complete nmr->end_node hplc->end_node ce->end_node

Caption: Decision workflow for selecting the appropriate analytical method.

HPLC_Workflow prep 1. Sample & Standard Preparation system_prep 2. HPLC System Equilibration prep->system_prep sst 3. System Suitability Test (SST) system_prep->sst sst_check SST Criteria Met? sst->sst_check inject 4. Inject Sample Sequence sst_check->inject Yes troubleshoot Troubleshoot Method sst_check->troubleshoot No acquire 5. Data Acquisition inject->acquire process 6. Data Processing (Integration & Analysis) acquire->process report 7. Generate Report process->report troubleshoot->system_prep

Sources

Safety Operating Guide

Personal protective equipment for handling (2-Chlorothiazol-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Operational Guide: Safe Handling of (2-Chlorothiazol-4-yl)methanamine

As a Senior Application Scientist, my priority is to empower our partners in research and development with not just high-quality reagents, but also the critical knowledge to handle them safely and effectively. This guide provides a comprehensive operational plan for (2-Chlorothiazol-4-yl)methanamine, moving beyond a simple checklist to explain the causality behind each procedural step. Our goal is to create a self-validating system of safety that builds confidence and ensures the integrity of your work.

Hazard Assessment & Risk Mitigation Profile

(2-Chlorothiazol-4-yl)methanamine is a versatile building block in drug discovery, but its reactivity demands a thorough understanding of its hazard profile. The primary risks are not singular but interconnected, requiring a multi-layered safety approach. According to its Safety Data Sheet (SDS), the compound is classified with significant hazards that dictate all subsequent handling protocols.

This substance is harmful if swallowed or inhaled, causes severe skin burns and eye damage, may provoke an allergic skin reaction, and is very toxic to aquatic life with long-lasting effects. The amine functional group contributes to its corrosive nature, while the chlorinated thiazole moiety can lead to skin sensitization.[1]

Table 1: Hazard Identification and GHS Classification

Hazard Statement GHS Classification Implication for Handling
H302 + H332 Acute Toxicity (Oral, Inhalation), Cat. 4 Harmful if swallowed or inhaled. All handling must occur in a ventilated enclosure.
H314 Skin Corrosion, Sub-category 1B Causes severe skin burns. Impervious gloves and protective clothing are mandatory.
H318 Serious Eye Damage, Cat. 1 Causes serious eye damage; risk of blindness. Chemical goggles and a face shield are required.
H317 Skin Sensitization, Cat. 1 May cause an allergic skin reaction. Avoid all skin contact; contaminated clothing must be removed immediately.
H410 Aquatic Hazard (Acute & Chronic), Cat. 1 Very toxic to aquatic life with long-lasting effects. Prevent release to the environment; specific disposal protocols are necessary.

| Supplemental | Corrosive to the respiratory tract | Avoid breathing vapors or mists. |

Pre-Operational Safety Protocol: Engineering Controls & PPE

Before the container is even opened, the environment and the operator must be prepared. The principle is to isolate the chemical from the individual and the environment through a combination of engineering controls and personal protective equipment (PPE).

Engineering Controls

The primary engineering control for this compound is a properly functioning chemical fume hood.[2][3] All manipulations that could generate aerosols or vapors—including weighing, transferring, and addition to reaction mixtures—must be performed within the hood.[3] Ensure the sash is at the lowest practical height and that work is conducted at least 6 inches (15 cm) inside the hood opening.[3] An eyewash station and safety shower must be readily accessible and tested regularly.[2][4]

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected based on the specific hazards of (2-Chlorothiazol-4-yl)methanamine. Do not just wear PPE; understand its limitations.

Table 2: Mandatory PPE for Handling (2-Chlorothiazol-4-yl)methanamine

Body Part Required PPE Specification & Rationale
Hands Chemical-Resistant Gloves Double-gloving is recommended. Use a heavier, chemical-resistant outer glove (e.g., Butyl or Neoprene) over a standard Nitrile inner glove. Amines can degrade certain materials; always check the manufacturer's chemical resistance chart.[5][6] Remove and replace gloves immediately if contamination is suspected.[7]
Eyes/Face Safety Goggles & Face Shield Due to the severe eye damage risk (H318), standard safety glasses are insufficient. Tightly sealed chemical splash goggles conforming to EN 166 or NIOSH standards are required.[8] A full-face shield must be worn over the goggles during transfers of larger quantities or when a splash risk is high.[3]
Body Chemical-Resistant Lab Coat / Apron A flame-resistant lab coat is standard. For tasks with a higher splash potential, supplement with a chemical-resistant apron made of a material like PVC.[9] Ensure clothing is fully buttoned and sleeves are not rolled up.

| Respiratory | Respirator (if required) | A respirator with an ABEK-type filter is required if vapors or aerosols are generated and cannot be controlled by the fume hood. All respirator use must be in accordance with a formal respiratory protection program, including fit testing. |

Standard Operating Procedure (SOP) for Handling

This step-by-step protocol ensures a systematic and safe approach to working with the material.

Step 1: Preparation and Area Setup

  • Verify Controls : Confirm the chemical fume hood is operational and the airflow is adequate.

  • Assemble Materials : Gather all necessary labware, reagents, and a dedicated, labeled waste container within the fume hood to minimize movement in and out of the controlled area.

  • Don PPE : Put on all required PPE as detailed in Table 2 before approaching the chemical storage area.

Step 2: Aliquoting and Transfer

  • Work in Hood : Place the sealed container of (2-Chlorothiazol-4-yl)methanamine in the chemical fume hood.

  • Equilibrate : Allow the container to reach room temperature before opening to prevent moisture condensation.

  • Transfer Carefully : Use compatible tools (e.g., glass pipettes, stainless steel spatulas) for transfers. Avoid creating dust or splashes.[10]

  • Seal Promptly : Securely close the main container immediately after dispensing the required amount.

Step 3: Post-Handling Decontamination

  • Clean Equipment : Decontaminate all non-disposable equipment that came into contact with the chemical. A suitable solvent (e.g., isopropanol) followed by soap and water is a general practice, but verify compatibility.

  • Wipe Surfaces : Wipe down the work surface in the fume hood with an appropriate cleaning agent.

  • Doff PPE Correctly : Remove PPE in the correct order to avoid cross-contamination: outer gloves, face shield, lab coat, inner gloves, and finally, goggles. Wash hands and face thoroughly with soap and water after completing all work and removing PPE.

Emergency Response & Decontamination

Preparation is key to mitigating the severity of an incident. All personnel must be familiar with these procedures before beginning work.

First Aid

Immediate action is critical. Do not delay in seeking medical attention and provide the Safety Data Sheet to responders.

Table 3: First Aid Measures for (2-Chlorothiazol-4-yl)methanamine Exposure

Exposure Route Immediate Action Required
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[11][12] Call an ophthalmologist immediately.
Skin Contact Take off immediately all contaminated clothing.[12] Rinse skin with copious amounts of water/shower for at least 15 minutes. Call a physician immediately.
Inhalation Move the person to fresh air and keep them comfortable for breathing.[11] If breathing is difficult or stops, provide artificial respiration. Call a physician immediately.

| Ingestion | Do NOT induce vomiting due to the risk of perforation. Have the victim drink water (two glasses at most). Call a physician or poison control center immediately. |

Spill Cleanup
  • Evacuate & Alert : Evacuate non-essential personnel from the immediate area. Alert colleagues and the lab supervisor.

  • Ventilate : Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain : Wearing full PPE, contain the spill using an inert, non-combustible absorbent material like vermiculite, sand, or a chemical binder.[2][10] Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collect & Dispose : Carefully collect the absorbent material using spark-proof tools and place it into a suitable, labeled container for hazardous waste disposal.[8]

  • Decontaminate : Clean the spill area with an appropriate solvent, followed by soap and water.

Waste Management & Disposal

(2-Chlorothiazol-4-yl)methanamine is very toxic to aquatic life and must not enter drains or waterways.[10]

  • Segregation : All waste contaminated with this chemical, including empty containers, used PPE, and spill cleanup materials, must be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Disposal : Dispose of the waste through an approved waste disposal facility in accordance with all local, regional, and national regulations.[13] Do not attempt to neutralize the chemical without a validated procedure.

Workflow Visualization

The following diagram outlines the complete, cyclical process for the safe handling of (2-Chlorothiazol-4-yl)methanamine, emphasizing the critical safety checkpoints at each stage.

G cluster_prep Phase 1: Preparation cluster_handle Phase 2: Active Handling (In Fume Hood) cluster_post Phase 3: Post-Handling & Disposal cluster_emergency Contingency: Emergency Response prep 1. Hazard Review & SOP - Read SDS & Guide - Understand All Steps controls 2. Verify Controls - Fume Hood On & Checked - Eyewash/Shower Accessible prep->controls ppe 3. Don PPE - Double Gloves, Goggles - Face Shield, Lab Coat controls->ppe handle 4. Chemical Transfer - Work Inside Hood Sash - Minimize Aerosol Generation - Seal Container Promptly ppe->handle decon 5. Decontaminate - Clean Glassware & Tools - Wipe Down Work Surface handle->decon emergency Emergency Protocol - Spills, Exposure - Follow First Aid & Spill Plans handle->emergency waste 6. Waste Segregation - Collect All Contaminated Items - Use Labeled, Sealed Container decon->waste doff 7. Doff PPE & Wash - Remove PPE Correctly - Wash Hands & Face waste->doff

Caption: Safe Handling Workflow for (2-Chlorothiazol-4-yl)methanamine.

References

  • Storage and Disposal Guidelines. Hawaii.gov. Available at: [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. (2023). Available at: [Link]

  • Safety Data Sheet ACTICIDE LT 2. Thor Specialities (UK) LTD. (2019). Available at: [Link]

  • Material Safety Data Sheet. Greenbook.net. Available at: [Link]

  • Material Safety Data Sheet INK FOR WATER COLOR PEN. Miaodian Stationery (Ningbo) Co., Ltd. (2021). Available at: [Link]

  • Safety Data Sheet. BB FABRICATION. Available at: [Link]

  • Hazard Watch: Amines in the workplace. RPS Group. Available at: [Link]

  • Chemical resistant gloves. Kerbl. Available at: [Link]

  • How to Handle Amines Safely in Industrial Environments. Serviapuestas. Available at: [Link]

  • Safety Data Sheet. 3M. Available at: [Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). (2011). Available at: [Link]

  • Gloves Chemical Resistance Chart. Gloves By Web. Available at: [Link]

  • Kimberly-Clark Nitrile Gloves Chemical Resistance Guide. Kimberly-Clark. Available at: [Link]

  • Chemical Resistance Table for Gloves. Becky Aktsiaselts. Available at: [Link]

  • OSHA Technical Manual (OTM) - Section VIII: Chapter 1. Occupational Safety and Health Administration. Available at: [Link]

  • How to Choose PPE for Chemical Work. Allan Chemical Corporation. Available at: [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.